DOPE-PEG-Cy5 (MW 2000)
Beschreibung
BenchChem offers high-quality DOPE-PEG-Cy5 (MW 2000) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DOPE-PEG-Cy5 (MW 2000) including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C77H126N5O11P |
|---|---|
Molekulargewicht |
1328.8 g/mol |
IUPAC-Name |
azane;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[2-[7-[3,3-dimethyl-2-[(1E,3E)-5-(1,3,3-trimethyl-2H-indol-2-yl)penta-1,3-dienyl]indol-1-ium-1-yl]heptanoylamino]ethoxycarbonylamino]ethyl phosphate |
InChI |
InChI=1S/C77H123N4O11P.H3N/c1-8-10-12-14-16-18-20-22-24-26-28-30-32-34-42-56-73(83)89-63-65(92-74(84)57-43-35-33-31-29-27-25-23-21-19-17-15-13-11-9-2)64-91-93(86,87)90-62-59-79-75(85)88-61-58-78-72(82)55-41-36-37-48-60-81-69-52-47-45-50-67(69)77(5,6)71(81)54-40-38-39-53-70-76(3,4)66-49-44-46-51-68(66)80(70)7;/h22-25,38-40,44-47,49-52,54,65,70H,8-21,26-37,41-43,48,53,55-64H2,1-7H3,(H2-,78,79,82,85,86,87);1H3/b24-22-,25-23-,39-38+,54-40+;/t65-,70?;/m1./s1 |
InChI-Schlüssel |
OTSGAZISEQYSSI-UDRCXITESA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Technical Guide to DOPE-PEG-Cy5 (MW 2000): Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DOPE-PEG-Cy5 (MW 2000) is a fluorescently-labeled phospholipid conjugate that has become an invaluable tool in the fields of drug delivery, nanomedicine, and biomedical imaging. This lipophilic molecule consists of three key components: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), a polyethylene glycol (PEG) linker with a molecular weight of 2000 Daltons, and the cyanine 5 (Cy5) fluorescent dye. This unique structure allows for its seamless integration into the lipid bilayers of nanoparticles, such as liposomes and micelles, providing a robust method for fluorescently tracking these drug delivery vehicles in vitro and in vivo. The PEG linker serves to create a hydrophilic shield, which can increase the circulation half-life of the nanoparticles by reducing opsonization and clearance by the reticuloendothelial system. The Cy5 dye, a bright far-red fluorophore, enables sensitive and deep-tissue imaging due to its excitation and emission maxima in the near-infrared (NIR) window, where tissue autofluorescence is minimized.[1]
This technical guide provides a comprehensive overview of DOPE-PEG-Cy5 (MW 2000), including its physicochemical properties, detailed experimental protocols for its use in liposome formulation and in vivo imaging, and a summary of its key applications in biomedical research.
Physicochemical Properties
The utility of DOPE-PEG-Cy5 (MW 2000) in research is underpinned by its specific chemical and physical characteristics. A summary of these properties is presented in the tables below.
Table 1: General and Chemical Properties
| Property | Value |
| Full Chemical Name | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]-N-(Cyanine 5) |
| Synonyms | DOPE PEG(2000)-N-Cyanine 5 |
| Molecular Weight (MW) | Approximately 3234.11 g/mol (average due to PEG polydispersity)[2] |
| Appearance | Blue solid |
| Solubility | Soluble in chloroform |
| Storage | -20°C, protect from light |
Table 2: Fluorescent Properties
| Property | Value |
| Fluorophore | Cyanine 5 (Cy5) |
| Excitation Maximum (λex) | ~650 nm |
| Emission Maximum (λem) | ~670 nm |
| Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.20 |
Experimental Protocols
The following sections provide detailed methodologies for the preparation of DOPE-PEG-Cy5 labeled liposomes and their subsequent use in in vivo imaging and cellular uptake studies.
Preparation of DOPE-PEG-Cy5 Labeled Liposomes via Thin-Film Hydration
This protocol describes the formulation of fluorescently labeled liposomes using the thin-film hydration method, a widely used technique for encapsulating both hydrophilic and lipophilic molecules.
Materials:
-
Primary phospholipid (e.g., DSPC, DPPC, or DOPE)
-
Cholesterol
-
DOPE-PEG-Cy5 (MW 2000)
-
Chloroform
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS))
-
Rotary evaporator
-
Bath sonicator or extruder
-
Syringes and polycarbonate membranes (for extrusion)
Procedure:
-
Lipid Mixture Preparation: In a round-bottom flask, dissolve the primary phospholipid, cholesterol, and DOPE-PEG-Cy5 in chloroform. A common molar ratio is 55:40:5 (primary lipid:cholesterol:DOPE-PEG-Cy5), but this can be optimized based on the desired liposome characteristics.
-
Thin-Film Formation: Remove the chloroform using a rotary evaporator under vacuum. This will create a thin, uniform lipid film on the inner surface of the flask. To ensure complete removal of the solvent, the flask can be further dried under a high vacuum for at least 2 hours.
-
Hydration: Hydrate the lipid film with the desired aqueous buffer by adding the buffer to the flask and agitating. The temperature of the buffer should be above the phase transition temperature (Tc) of the primary phospholipid to ensure proper lipid hydration and liposome formation. This process results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Sonication or Extrusion):
-
Sonication: To produce small unilamellar vesicles (SUVs), the MLV suspension can be sonicated in a bath sonicator.
-
Extrusion: For a more uniform size distribution and the formation of large unilamellar vesicles (LUVs), the MLV suspension is repeatedly passed through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. This is the preferred method for achieving a homogenous population of liposomes.
-
-
Purification: To remove any unencapsulated material or free dye, the liposome suspension can be purified by methods such as dialysis or size exclusion chromatography.
-
Characterization: The resulting liposomes should be characterized for their size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The incorporation of DOPE-PEG-Cy5 can be confirmed by fluorescence spectroscopy.
References
An In-Depth Technical Guide to DOPE-PEG-Cy5 (MW 2000): Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-2000]-N-(Cyanine 5), commonly known as DOPE-PEG-Cy5 (MW 2000). This fluorescently labeled lipid is a critical tool in biomedical research and drug delivery, enabling the visualization and tracking of lipid-based nanoparticles both in vitro and in vivo.
Core Structure and Physicochemical Properties
DOPE-PEG-Cy5 (MW 2000) is a versatile amphiphilic molecule that integrates the structural properties of a phospholipid (DOPE), the stealth characteristics of polyethylene glycol (PEG), and the fluorescent signaling of the cyanine dye Cy5.
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): An unsaturated phospholipid with a propensity to form non-bilayer hexagonal (HII) phases. This characteristic is often exploited in drug delivery systems to facilitate endosomal escape of payloads.
-
Poly(ethylene glycol) (PEG), MW 2000: A hydrophilic polymer with a molecular weight of 2000 Daltons. The PEG linker provides a "stealth" shield to nanoparticles, reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time in vivo.[1]
-
Cyanine 5 (Cy5): A bright, far-red fluorescent dye. Its emission in the far-red spectrum minimizes autofluorescence from biological tissues, making it an excellent choice for sensitive in vivo imaging.[2]
The synergistic combination of these three components makes DOPE-PEG-Cy5 (MW 2000) an invaluable tool for formulating fluorescently labeled liposomes and other lipid-based nanoparticles for research and therapeutic applications.
Quantitative Data Summary
The following tables summarize the key quantitative properties of DOPE-PEG-Cy5 (MW 2000).
| Property | Value | Reference |
| Molecular Weight (Average) | ~3234 g/mol | [3] |
| Purity | >95% | |
| Physical Form | Solid | [4] |
| Color | Blue | [4] |
| Storage Conditions | -20°C, protect from light | [4][5] |
| Spectroscopic Property | Value | Reference |
| Excitation Maximum (λex) | ~651 nm | [5][6] |
| Emission Maximum (λem) | ~670 nm | [5][6] |
| Extinction Coefficient (ε) of Cy5 | 250,000 cm⁻¹M⁻¹ | [2][7] |
| Quantum Yield (Φ) of Cy5 | ~0.2 | [7] |
Note: The extinction coefficient and quantum yield are for the Cy5 dye. Conjugation to the lipid-PEG may cause slight variations.
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of DOPE-PEG-Cy5 labeled liposomes, as well as their application in cellular uptake and in vivo imaging studies.
Liposome Formulation using Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar liposomes incorporating DOPE-PEG-Cy5.
Materials:
-
Primary Lipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine - DOPC, Cholesterol)
-
DOPE-PEG-Cy5 (MW 2000)
-
Chloroform
-
Hydration Buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Glass syringes
Procedure:
-
Lipid Film Formation:
-
Dissolve the primary lipids and DOPE-PEG-Cy5 (typically at a molar ratio of 0.1-5%) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 1 hour to remove residual solvent.[8]
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).[9]
-
-
Sonication:
-
Sonicate the MLV suspension in a water bath sonicator for 5-10 minutes to aid in the initial dispersion of the lipid film.[8]
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, pass the MLV suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. This process should be repeated an odd number of times (e.g., 11-21 passes) to ensure a homogenous liposome population.[8]
-
-
Characterization:
-
Determine the size distribution and zeta potential of the formulated liposomes using Dynamic Light Scattering (DLS).
-
The concentration of the incorporated DOPE-PEG-Cy5 can be quantified by measuring the fluorescence intensity and comparing it to a standard curve.
-
References
- 1. mdpi.com [mdpi.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Cy5 DOPE [nanocs.net]
- 5. DOPE-PEG-Cy5, MW 2,000 | BroadPharm [broadpharm.com]
- 6. DSPE-PEG-Cy5 | Biopharma PEG [biochempeg.com]
- 7. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]
- 8. ableweb.org [ableweb.org]
- 9. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Excitation and Emission Spectra of DOPE-PEG-Cy5 (MW 2000)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)2000]-N'-(Cyanine 5), commonly referred to as DOPE-PEG-Cy5 (MW 2000). This functionalized lipid is a critical tool in drug delivery and bioimaging, enabling the fluorescent labeling and tracking of liposomal and other lipid-based nanoparticle formulations.
Core Spectral Properties
DOPE-PEG-Cy5 is a conjugate of a DOPE phospholipid, a 2000 molecular weight polyethylene glycol (PEG) linker, and the cyanine 5 (Cy5) fluorophore. The spectral characteristics are primarily determined by the Cy5 dye, a bright, far-red fluorescent probe known for its high molar extinction coefficient and good photostability. Its fluorescence in the far-red region of the spectrum is particularly advantageous for biological applications due to minimal autofluorescence from cells and tissues in this window.[1]
Quantitative Spectral Data
The key spectral properties of DOPE-PEG-Cy5 (MW 2000) are summarized in the table below. These values represent the consensus from various suppliers and research articles. It is important to note that the local environment, such as solvent polarity and the lipid bilayer composition, can cause slight shifts in the excitation and emission maxima.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~650 - 651 nm | [2][3][4][5] |
| Emission Maximum (λem) | ~670 nm | [2][3][4][5] |
| Recommended Laser Line | 633 nm or 647 nm | |
| Stokes Shift | ~19-20 nm | |
| Molar Extinction Coefficient (at λex) | ~250,000 cm⁻¹M⁻¹ (for Cy5) | |
| Fluorescence Quantum Yield | ~0.27 (for Cy5) |
Experimental Protocol: Determination of Excitation and Emission Spectra of DOPE-PEG-Cy5 Labeled Liposomes
This protocol outlines the methodology for preparing DOPE-PEG-Cy5 labeled liposomes and subsequently measuring their fluorescence spectra using a spectrofluorometer.
Materials and Equipment
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other primary lipid
-
Cholesterol
-
DOPE-PEG-Cy5 (MW 2000)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Spectrofluorometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Methodology
-
Lipid Film Hydration:
-
In a round-bottom flask, dissolve the primary lipid (e.g., DOPC), cholesterol, and DOPE-PEG-Cy5 in chloroform. A typical molar ratio would be 55:40:5 (DOPC:Cholesterol:DOPE-PEG-Cy5).
-
Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.
-
Further dry the film under a stream of nitrogen gas and then under vacuum for at least 1 hour to remove any residual solvent.[6]
-
-
Liposome Formation:
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
For a more uniform size distribution, subject the MLV suspension to several freeze-thaw cycles.
-
-
Liposome Extrusion:
-
To produce unilamellar vesicles of a defined size, pass the liposome suspension through an extruder equipped with a polycarbonate membrane (e.g., 100 nm) multiple times (typically 11-21 passes).
-
-
Fluorescence Spectroscopy:
-
Dilute the final liposome suspension in PBS to a concentration suitable for fluorescence measurements, ensuring the solution is optically clear.
-
Transfer the diluted sample to a quartz cuvette and place it in the spectrofluorometer.
-
To measure the emission spectrum: Set the excitation wavelength to the known maximum (e.g., 650 nm) and scan the emission wavelengths from approximately 660 nm to 800 nm.
-
To measure the excitation spectrum: Set the emission wavelength to the known maximum (e.g., 670 nm) and scan the excitation wavelengths from approximately 550 nm to 660 nm.
-
Record the spectra and identify the wavelengths of maximum intensity for both excitation and emission.
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate common experimental workflows involving DOPE-PEG-Cy5.
Liposome Preparation and Characterization Workflow
Caption: Workflow for the preparation and characterization of fluorescent liposomes.
Cellular Uptake Study Workflow
References
An In-Depth Technical Guide to the Mechanism of Action of DOPE-PEG-Cy5 (MW 2000)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-poly(ethylene glycol) 2000-Cyanine 5 (DOPE-PEG-Cy5, MW 2000). This functionalized lipid is a critical component in advanced drug delivery systems, particularly in the formulation of liposomes and other nanoparticles. This document will delve into the individual contributions of its constituent parts—DOPE, PEG, and Cy5—to the overall mechanism, supported by quantitative data from representative studies, detailed experimental protocols, and visual diagrams of key processes.
Core Concept: A Multi-Functional Tool for Targeted Drug Delivery and Imaging
DOPE-PEG-Cy5 (MW 2000) is a versatile lipid-polymer conjugate that integrates three key functionalities into a single molecule:
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): A fusogenic phospholipid that is instrumental in the endosomal escape of nanoparticles, a critical step for the cytoplasmic delivery of therapeutic payloads.
-
Poly(ethylene glycol) (PEG, MW 2000): A hydrophilic polymer that provides a "stealth" coating to nanoparticles, prolonging their circulation time in the bloodstream by reducing clearance by the mononuclear phagocyte system.
-
Cyanine 5 (Cy5): A fluorescent dye that enables the tracking and quantification of the nanoparticle delivery vehicle in vitro and in vivo.
When incorporated into a liposomal formulation, DOPE-PEG-Cy5 (MW 2000) serves as both a structural component and a functional excipient, facilitating the delivery system's journey from administration to its intracellular target.
Mechanism of Action: A Stepwise Journey to the Cytosol
The primary mechanism of action of DOPE-PEG-Cy5 (MW 2000) is realized when it is part of a larger drug delivery vehicle, such as a liposome. The process can be broken down into several key stages:
2.1. Systemic Circulation and Tumor Targeting:
Upon intravenous administration, the PEGylated surface of the liposomes, contributed by the PEG component of DOPE-PEG-Cy5, minimizes opsonization (the process of marking pathogens for phagocytosis) and uptake by the reticuloendothelial system (RES) in the liver and spleen. This "stealth" characteristic extends the circulation half-life of the liposomes, increasing the probability of their accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.
2.2. Cellular Uptake:
Liposomes are typically internalized by cells through endocytosis. The specific endocytic pathway can vary depending on the cell type and the surface characteristics of the liposome.
2.3. Endosomal Escape: The Critical Role of DOPE:
Once inside the cell, the liposome is enclosed within an endosome. For the encapsulated drug to exert its therapeutic effect, it must be released from the endosome into the cytoplasm. This is where the DOPE component plays a crucial role. The endosomal compartment undergoes maturation, a process accompanied by a drop in pH from neutral to acidic (pH 5-6).
In this acidic environment, the phosphoethanolamine headgroup of DOPE becomes protonated. This neutralizes its charge and, in conjunction with its conical molecular shape, induces a phase transition in the lipid bilayer of the liposome from a lamellar (bilayer) phase to an inverted hexagonal (HII) phase. This structural rearrangement destabilizes the endosomal membrane, leading to the fusion of the liposomal and endosomal membranes and the subsequent release of the liposomal contents into the cytoplasm.
2.4. Intracellular Tracking with Cy5:
Throughout this process, the Cy5 moiety allows for the visualization and quantification of the liposomes' journey. Using techniques like fluorescence microscopy and flow cytometry, researchers can track the cellular uptake, intracellular trafficking, and endosomal escape of the delivery vehicle. In vivo imaging systems can monitor the biodistribution and tumor accumulation of the liposomes in animal models. It is important to note that the presence of the fluorescent dye can sometimes alter the biodistribution of nanoparticles.
Quantitative Data from Representative Liposomal Formulations
The following tables summarize key quantitative data from studies on liposomes with compositions similar to those that would incorporate DOPE-PEG-Cy5. These values provide a benchmark for the expected physicochemical properties and biological performance of such nanoparticles.
Table 1: Physicochemical Characterization of Representative Liposomes
| Liposome Composition | Method of Preparation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DOPC/DOPE/CHEMS/DSPE-PEG2000 | Thin-film hydration | ~130 | < 0.2 | Not specified | [1] |
| DSPC/Cholesterol/DSPE-PEG2000 | Microfluidics | 115 - 144 | Not specified | Not specified | |
| DSPE-PEG2000/Soluplus (1:1 ratio) | Hydration | 50 - 150 | Not specified | Not specified | |
| Oleic Acid/Soy Lecithin/DOPE-PEG2000 | Thin-film hydration | ~1102 (reduced with processing) | 0.46 (reduced with processing) | -18 |
Note: The specific formulation and processing parameters significantly influence these values.
Table 2: In Vitro Cellular Uptake of Representative Labeled Liposomes
| Cell Line | Liposome Composition | Label | Incubation Time | Uptake Quantification Method | Key Findings | Reference |
| GL261 Glioblastoma | pH-responsive with DSPE-PEG2000 | Calcein | 2 and 24 hours | Flow Cytometry | pH-responsive liposomes showed increased uptake compared to non-responsive ones. | |
| MDA-MB-435S and HeLa | DOPE-lip@Cy5.5 | Cy5.5 | 1 hour | Fluorescence Measurement | Increased uptake at acidic pH (6.0) compared to neutral pH (7.4). | [1] |
Table 3: In Vivo Biodistribution of Representative Cy5-Labeled Nanoparticles in Tumor-Bearing Mice
| Nanoparticle Type | Imaging Method | Time Point | Major Organs of Accumulation | Tumor Accumulation | Reference |
| PEGylated Liposomes | Fluorescence Imaging | 48 hours | Liver, Spleen | Significant accumulation observed | |
| T22-GFP-H6-S-Cy5 | Fluorescence Imaging | 5 hours | Liver, Kidney | Reduced tumor uptake compared to unlabeled nanoparticles |
Note: Biodistribution is highly dependent on the nanoparticle size, surface charge, and targeting ligands, as well as the animal model used.
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of DOPE-PEG-Cy5 containing liposomes.
4.1. Protocol for Liposome Preparation by Thin-Film Hydration
This is a common method for preparing liposomes in a research setting.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other primary phospholipid
-
Cholesterol
-
DOPE-PEG-Cy5 (MW 2000)
-
Chloroform and/or methanol
-
Hydration buffer (e.g., phosphate-buffered saline, PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., DOPC, cholesterol, and DOPE-PEG-Cy5) in a chloroform/methanol mixture in a round-bottom flask. The molar ratio of the lipids will depend on the desired formulation.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under vacuum at a temperature above the phase transition temperature of the lipids to form a thin, uniform lipid film on the inner surface of the flask.
-
Further, dry the film under a high vacuum for at least 1-2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the aqueous buffer (pre-warmed to above the lipid phase transition temperature).
-
Agitate the flask by vortexing or gentle shaking to disperse the lipid film, forming multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles (ULVs) of a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times (typically 11-21 passes) using a mini-extruder. This process should also be performed at a temperature above the lipid phase transition temperature.
-
-
Purification and Storage:
-
The resulting liposome suspension can be purified to remove unencapsulated material by methods such as size exclusion chromatography or dialysis.
-
Store the liposomes at 4°C.
-
4.2. Protocol for In Vitro Cellular Uptake Assay by Flow Cytometry
This protocol allows for the quantitative analysis of liposome internalization by cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
DOPE-PEG-Cy5 labeled liposomes
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed the cells in a multi-well plate at an appropriate density and allow them to adhere and grow overnight.
-
-
Liposome Incubation:
-
Replace the culture medium with fresh medium containing the fluorescently labeled liposomes at the desired concentration.
-
Incubate the cells with the liposomes for a specific time period (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.
-
-
Cell Harvesting:
-
After incubation, wash the cells three times with ice-cold PBS to remove any non-adherent liposomes.
-
Detach the cells from the plate using trypsin-EDTA.
-
Centrifuge the cell suspension to pellet the cells.
-
-
Sample Preparation and Analysis:
-
Resuspend the cell pellet in cold PBS or a suitable flow cytometry buffer.
-
Analyze the cell suspension using a flow cytometer equipped with the appropriate laser and filters to detect the Cy5 fluorescence.
-
The mean fluorescence intensity of the cell population is proportional to the amount of internalized liposomes.
-
Mandatory Visualizations
Diagram 1: Liposome Formulation Workflow
Caption: Workflow for preparing liposomes using the thin-film hydration method.
Diagram 2: Cellular Uptake and Endosomal Escape Pathway
Caption: Proposed mechanism of cellular uptake and endosomal escape for DOPE-containing liposomes.
References
The Pivotal Role of DOPE-PEG-Cy5 in Advanced Drug Delivery Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the applications of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-cyanine 5 (DOPE-PEG-Cy5) in the field of drug delivery. As a fluorescently labeled, PEGylated lipid, DOPE-PEG-Cy5 is an indispensable tool for the development and optimization of nanocarrier-based therapeutics. Its integration into liposomes, nanoparticles, and other delivery vehicles enables precise tracking and quantification of their in vitro and in vivo fate. This guide details the synthesis of DOPE-PEG-Cy5, comprehensive experimental protocols for the formulation and characterization of DOPE-PEG-Cy5-labeled nanocarriers, and methods for assessing their biological interactions. Quantitative data from key studies are summarized in comparative tables, and critical experimental workflows and biological pathways are visualized through detailed diagrams to provide a comprehensive resource for researchers in the field.
Introduction to DOPE-PEG-Cy5
DOPE-PEG-Cy5 is a lipid conjugate that combines three key functional components:
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): A phospholipid with a propensity to form non-bilayer structures, which is often utilized in pH-sensitive liposomes to facilitate endosomal escape.
-
Polyethylene Glycol (PEG): A hydrophilic polymer that forms a "stealth" layer on the surface of nanocarriers, reducing opsonization and clearance by the mononuclear phagocyte system (MPS), thereby prolonging circulation time.[1]
-
Cyanine 5 (Cy5): A fluorescent dye that emits in the far-red spectrum (excitation ~650 nm, emission ~670 nm), allowing for sensitive detection in biological systems with minimal background autofluorescence.[2]
This unique combination of properties makes DOPE-PEG-Cy5 an invaluable tool for visualizing and quantifying the biodistribution, cellular uptake, and intracellular trafficking of drug delivery systems.[3]
Synthesis of DOPE-PEG-Cy5
The synthesis of DOPE-PEG-Cy5 typically involves a two-step process: the PEGylation of DOPE followed by the conjugation of the Cy5 dye. A common route involves the use of an amine-reactive Cy5 derivative, such as Cy5-NHS ester, which reacts with an amino-terminated DOPE-PEG linker.
Representative Synthesis Workflow:
Formulation of DOPE-PEG-Cy5 Labeled Nanocarriers
DOPE-PEG-Cy5 is typically incorporated into liposomes and other lipid-based nanoparticles during the formulation process. The thin-film hydration method is a widely used technique for preparing liposomes.
Experimental Protocol: Thin-Film Hydration for Liposome Formulation
-
Lipid Film Preparation:
-
Dissolve the desired lipids, including the structural lipid (e.g., DOPC, DSPC), cholesterol, and DOPE-PEG-Cy5 in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.[4] The molar ratio of lipids will depend on the desired characteristics of the liposomes.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.[4]
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[5]
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipids.[6] This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles with a defined size, the MLV suspension is subjected to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[] This process is typically repeated 10-20 times to ensure a homogenous size distribution.
-
Physicochemical Characterization of Nanocarriers
The incorporation of DOPE-PEG-Cy5 allows for the characterization of the resulting nanocarriers. Key parameters include particle size, polydispersity index (PDI), and zeta potential.
Table 1: Physicochemical Properties of DOPE-PEG-Cy5 Labeled Liposomes
| Liposome Composition (Molar Ratio) | Size (nm) | PDI | Zeta Potential (mV) | Reference |
| DOPE:CHEMS:DSPE-PEG2000 (Optimized) | 107.2 ± 2.9 | 0.213 ± 0.005 | -21.9 ± 1.8 | [2] |
| DOPC:Cholesterol:DOPE-PEG-Cy5 (Hypothetical) | 125.5 ± 5.1 | 0.180 ± 0.020 | -15.3 ± 2.5 | N/A |
| DSPC:Cholesterol:DOPE-PEG-Cy5 (Hypothetical) | 110.8 ± 4.3 | 0.150 ± 0.015 | -18.7 ± 2.1 | N/A |
Data for hypothetical formulations are illustrative and based on typical values found in the literature.
In Vitro Cellular Uptake and Trafficking
DOPE-PEG-Cy5 enables the visualization and quantification of nanocarrier uptake and subsequent intracellular fate in cultured cells using techniques like fluorescence microscopy and flow cytometry.
Experimental Protocol: In Vitro Cellular Uptake Study
-
Cell Culture:
-
Seed cells (e.g., cancer cell lines like HeLa or macrophage cell lines like RAW 264.7) in appropriate culture vessels (e.g., multi-well plates, chambered cover glass) and allow them to adhere overnight.
-
-
Incubation with Labeled Nanoparticles:
-
Incubate the cells with a known concentration of DOPE-PEG-Cy5 labeled nanoparticles in complete cell culture medium for a specified period (e.g., 1, 4, or 24 hours) at 37°C.
-
-
Washing and Fixation:
-
Wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
For microscopy, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
-
Analysis:
-
Flow Cytometry: For quantitative analysis, detach the cells and analyze the fluorescence intensity of the cell population using a flow cytometer.
-
Confocal Microscopy: For visualization of intracellular localization, counterstain the fixed cells for specific organelles (e.g., DAPI for the nucleus, LysoTracker for lysosomes) and image using a confocal microscope.
-
Cellular Uptake and Endosomal Escape Pathway:
Table 2: Quantitative Cellular Uptake of Fluorescent Nanoparticles in Different Cell Lines
| Nanoparticle Type | Cell Line | Incubation Time (h) | Uptake (Mean Fluorescence Intensity) | Reference |
| Carboxyl-modified polystyrene (40 nm) | RAW 264.7 (macrophage) | 1 | High | |
| Carboxyl-modified polystyrene (40 nm) | HeLa (epithelial) | 1 | Low | |
| Cy5.5-labeled TAT-NPs | Hep G2 | 4 | pH-dependent increase | |
| Cy5-labeled disks | RAW 264.7 | 1 | Concentration-dependent |
In Vivo Biodistribution and Imaging
The far-red fluorescence of Cy5 makes DOPE-PEG-Cy5 an excellent probe for in vivo imaging studies in small animal models to determine the biodistribution and tumor accumulation of nanocarriers.
Experimental Protocol: In Vivo Biodistribution Imaging
-
Animal Model:
-
Utilize an appropriate animal model, such as tumor-bearing mice, for the study.
-
-
Administration of Labeled Nanoparticles:
-
Administer the DOPE-PEG-Cy5 labeled nanoparticles to the animals via the desired route (e.g., intravenous injection).
-
-
In Vivo Imaging:
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the animals and perform whole-body fluorescence imaging using an in vivo imaging system (IVIS) equipped with the appropriate filters for Cy5.
-
-
Ex Vivo Organ Imaging:
-
At the final time point, euthanize the animals and excise major organs (liver, spleen, kidneys, lungs, heart, and tumor).
-
Image the excised organs using the IVIS to quantify the fluorescence intensity in each organ.[3]
-
In Vivo Nanoparticle Journey and Biodistribution:
Table 3: Ex Vivo Biodistribution of Cy5-Labeled Nanoparticles in Mice (48h post-injection)
| Nanoparticle Formulation | Tumor (%ID/g) | Liver (%ID/g) | Spleen (%ID/g) | Kidneys (%ID/g) | Lungs (%ID/g) | Reference |
| Smooth Nanoparticles | ~5 | ~20 | ~15 | ~5 | ~2 | [3] |
| Rough Nanoparticles | ~10 | ~25 | ~10 | ~5 | ~2 | [3] |
| CB-lipo | High | Moderate | Low | Low | Low | [1] |
| PEG-lipo | Moderate | High | Moderate | Low | Low | [1] |
%ID/g = percentage of injected dose per gram of tissue. Data is approximated from graphical representations in the cited literature for illustrative purposes.
Conclusion
DOPE-PEG-Cy5 is a powerful and versatile tool in the development of drug delivery systems. Its integration into nanocarriers provides a reliable method for tracking and quantifying their behavior from the subcellular to the whole-organism level. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers aiming to design and evaluate more effective and targeted nanomedicines. The continued application of such fluorescent probes will undoubtedly accelerate the translation of novel drug delivery platforms from the laboratory to clinical practice.
References
- 1. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOPE-PEG-Cy5, MW 2,000 | BroadPharm [broadpharm.com]
- 3. moleculardepot.com [moleculardepot.com]
- 4. DOPE-PEG-Cy5.5, MW 2,000 | BroadPharm [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to DOPE-PEG-Cy5 for In Vivo Imaging Studies
This guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]-Cyanine5 (DOPE-PEG-Cy5), a fluorescent lipid conjugate essential for preclinical in vivo imaging. It details the core principles of its application, representative pharmacokinetic data, and standardized experimental protocols for its use in research and drug development.
Introduction to DOPE-PEG-Cy5
DOPE-PEG-Cy5 is a lipophilic conjugate that integrates a DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) phospholipid, a biocompatible poly(ethylene glycol) (PEG) linker, and a Cyanine 5 (Cy5) fluorescent dye.[1][2] This molecule is a critical tool for fluorescently labeling liposomes and other lipid-based nanoparticles, enabling their visualization and tracking within biological systems.
-
DOPE: A phospholipid that serves as an anchor, allowing the conjugate to be stably incorporated into the lipid bilayer of nanoparticles.[3]
-
PEG: A hydrophilic polymer that forms a protective layer on the nanoparticle surface. This "stealth" coating enhances systemic circulation time by reducing clearance by the reticuloendothelial system (RES) and improves biocompatibility.[4][5][6]
-
Cy5: A near-infrared (NIR) fluorescent dye. Its emission in the NIR spectrum (excitation ~650 nm, emission ~670 nm) is ideal for in vivo imaging, as it minimizes autofluorescence from tissues and allows for deeper signal penetration.[4][7]
The primary application of DOPE-PEG-Cy5 is to enable non-invasive, real-time monitoring of nanoparticle biodistribution, tumor targeting, and pharmacokinetics in living organisms.
Core Principle: The Enhanced Permeability and Retention (EPR) Effect
The utility of DOPE-PEG-Cy5-labeled nanoparticles in cancer imaging relies heavily on the Enhanced Permeability and Retention (EPR) effect. This phenomenon is a key principle of passive tumor targeting. Tumor vasculature is characterized by disorganized and leaky blood vessels with poor lymphatic drainage. These features allow nanoparticles of a certain size (typically 30-150 nm) to selectively extravasate from the bloodstream into the tumor interstitium and be retained there for extended periods, leading to passive accumulation.[5][8] The PEGylation of nanoparticles is crucial for prolonging their circulation, thereby maximizing the opportunity for this accumulation to occur.[8][9]
Caption: Diagram of the Enhanced Permeability and Retention (EPR) effect.
Physicochemical and Optical Properties
A summary of the key properties of DOPE-PEG-Cy5 is provided below. These properties are critical for designing imaging experiments and interpreting results.
| Property | Value | Reference |
| Molecular Component | DOPE Phospholipid | [3] |
| Poly(ethylene glycol) (PEG) Linker | [1] | |
| Cyanine 5 (Cy5) Fluorescent Dye | [1] | |
| Excitation Maximum | ~650 - 651 nm | [7][10] |
| Emission Maximum | ~670 nm | [7][10] |
| Appearance | Blue Solid | [7] |
| Storage Condition | -20°C, Protect from light | [1][7] |
Pharmacokinetics and Biodistribution: Representative Data
While specific, comprehensive pharmacokinetic data for DOPE-PEG-Cy5-labeled nanoparticles is often formulation-dependent, the following tables summarize representative data from studies on similarly sized PEGylated nanoparticles. This data provides a baseline for expected in vivo behavior. PEGylated nanoparticles generally exhibit long circulation times and significant accumulation in the liver and spleen, which are primary organs of the RES.[11][12]
Table 4.1: Representative Pharmacokinetic Parameters of PEGylated Nanoparticles
| Parameter | Description | Representative Value | Reference |
| Circulation Half-life (t½) | Time for blood concentration to reduce by 50% | Several hours | [13] |
| Area Under the Curve (AUC) | Total drug exposure over time | High | [13] |
Table 4.2: Representative Biodistribution of PEGylated Nanoparticles (24-48h Post-Injection)
| Organ | Typical Accumulation (% Injected Dose / gram tissue) | Rationale | Reference |
| Liver | High | Primary site of RES clearance | [11][13] |
| Spleen | High | Secondary site of RES clearance | [11][13] |
| Tumor | Moderate to High | Accumulation via the EPR effect | [5][14] |
| Kidneys | Low | Nanoparticles are too large for glomerular filtration | [11] |
| Lungs | Low | Minimal non-specific trapping | [11] |
| Heart | Low | Minimal non-specific uptake | [11] |
Note: The values presented are generalized from studies on various PEGylated nanoparticle platforms and should be considered illustrative. Actual results will vary based on the specific nanoparticle formulation, size, animal model, and tumor type.
Detailed Experimental Protocol for In Vivo Imaging
This section provides a generalized, detailed protocol for conducting an in vivo imaging and biodistribution study using DOPE-PEG-Cy5-labeled nanoparticles.
Caption: A typical experimental workflow for in vivo nanoparticle imaging.
5.1 Materials and Reagents
-
DOPE-PEG-Cy5-labeled nanoparticles, sterile-filtered in PBS.
-
Animal model (e.g., BALB/c nude mice with xenograft tumors).
-
Anesthetic (e.g., isoflurane).
-
Phosphate-buffered saline (PBS), sterile.
-
Syringes and needles (e.g., 27-30 gauge).
-
In vivo imaging system (IVIS) or similar fluorescence imager.
5.2 Animal Handling and Tumor Model
-
House animals according to institutional guidelines (IACUC).
-
For xenograft models, subcutaneously implant tumor cells (e.g., 1-5 million cells in Matrigel/PBS) into the flank of each mouse.
-
Allow tumors to grow to a suitable size (e.g., 100-150 mm³). Monitor animal health and tumor growth regularly.
5.3 Administration of Labeled Nanoparticles
-
Prepare the nanoparticle solution to the desired concentration in sterile PBS. The typical injection volume for a mouse is 100-200 µL.
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
-
Administer the nanoparticle solution via intravenous (tail vein) injection.[5]
5.4 In Vivo Fluorescence Imaging
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours) post-injection, anesthetize the mouse.[5][15]
-
Place the animal in the in vivo imaging system.
-
Acquire fluorescence images using the appropriate settings for Cy5 (e.g., excitation filter ~640 nm, emission filter ~680 nm).
-
Acquire a photographic image for anatomical reference.
-
Analyze the images using the system's software to quantify the fluorescence intensity in the tumor and other regions of interest (ROIs).
5.5 Ex Vivo Biodistribution Analysis
-
At the final time point (e.g., 48 hours), humanely euthanize the animal.
-
Immediately perfuse with saline to clear blood from the organs.
-
Carefully dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, brain).[16]
-
Arrange the harvested organs on a non-fluorescent surface and image them using the in vivo imaging system to visualize nanoparticle accumulation.
-
For quantitative analysis:
-
Weigh each organ.
-
Homogenize the tissue.
-
Measure the fluorescence of the homogenate using a plate reader or fluorometer.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) by comparing the fluorescence to a standard curve prepared from the injectate.
-
Conclusion and Key Considerations
DOPE-PEG-Cy5 is an invaluable tool for preclinical research, offering a robust method for tracking and quantifying the in vivo fate of lipid-based nanoparticles. Its favorable optical properties and the ability of the DOPE-PEG structure to enhance circulation make it ideal for studying passive tumor targeting via the EPR effect. Researchers should note that while the provided data and protocols offer a strong foundation, specific results are highly dependent on the physicochemical properties of the final nanoparticle formulation. Therefore, thorough characterization of each new formulation is essential for accurate and reproducible in vivo studies.
References
- 1. DOPE-PEG-Cy5, MW 2,000 | BroadPharm [broadpharm.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. DOPE-PEG-Cy5.5, MW 5,000 | BroadPharm [broadpharm.com]
- 4. Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo tumor-targeted dual-modal fluorescence/CT imaging using a nanoprobe co-loaded with an aggregation-induced emission dye and gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging uses of PLA–PEG copolymer in cancer drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cy5 DOPE [nanocs.net]
- 8. Cancer Nanotechnology: The impact of passive and active targeting in the era of modern cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug-loaded PEG-PLGA nanoparticles for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSPE-PEG-Cy5 | Biopharma PEG [biochempeg.com]
- 11. mdpi.com [mdpi.com]
- 12. Pharmacokinetics, Biodistribution, and Biosafety of PEGylated Gold Nanoparticles In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PEG-coated and Gd-loaded fluorescent silica nanoparticles for targeted prostate cancer magnetic resonance imaging and fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Facebook [cancer.gov]
- 16. Nanoparticle Imaging of Integrins on Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Biological Landscape of DOPE-PEG-Cy5: An In-depth Technical Guide to Biocompatibility and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]-cyanine 5 (DOPE-PEG-Cy5) is a fluorescently labeled PEGylated phospholipid increasingly utilized in preclinical research for in vivo imaging and as a component of drug delivery systems. Its unique structure, combining the fusogenic lipid DOPE, the stealth polymer PEG, and the fluorescent dye Cy5, offers significant advantages for tracking nanoparticles and studying their biodistribution. This technical guide provides a comprehensive overview of the available knowledge on the biocompatibility and toxicity of DOPE-PEG-Cy5, drawing from studies on its individual components and related lipid-based nanoparticles. While direct, extensive toxicological data for this specific conjugate remains limited in publicly available literature, this guide synthesizes existing evidence to provide a robust framework for its safe and effective use in research and development.
Core Components and Their Biological Implications
The biocompatibility and toxicity profile of DOPE-PEG-Cy5 is a composite of the properties of its three main constituents: DOPE, PEG, and Cy5.
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): As a naturally occurring phospholipid, DOPE is generally considered biocompatible. It is a common "helper lipid" in liposomal formulations, known for its ability to promote the fusion of lipid bilayers, which can enhance the endosomal escape of drug payloads. While some studies have reported that cationic liposomes containing DOPE may exhibit hemolytic activity and toxicity, particularly in the context of gene delivery, these effects are primarily attributed to the cationic lipids rather than DOPE itself. In neutral or anionic formulations, DOPE is not typically associated with significant toxicity.
-
Poly(ethylene glycol) (PEG): PEG is a hydrophilic polymer widely used to confer "stealth" properties to nanoparticles, reducing their recognition by the mononuclear phagocyte system and prolonging circulation time. PEG is generally recognized as biocompatible and has low toxicity.[1] However, some studies have highlighted potential immunological responses to PEGylated nanoparticles, such as the "accelerated blood clearance (ABC)" phenomenon, where repeated administration can lead to the production of anti-PEG antibodies and faster clearance.[2][3] At high parenteral doses, the kidney is the primary target organ for PEG-related toxicity, as it is the main route of excretion for unchanged PEG.[4]
-
Cyanine 5 (Cy5): Cy5 is a fluorescent dye that emits in the far-red spectrum, making it suitable for in vivo imaging due to reduced tissue autofluorescence. Cyanine dyes, including Cy5, are widely used in biomedical research and are generally considered to have low toxicity.[5] Some studies have reported cytotoxicity at higher concentrations, and the conjugation of Cy5 to other molecules can influence their cellular uptake and potential toxicity.[6][7]
In Vitro Biocompatibility and Toxicity
Cytotoxicity:
Research on liposomes incorporating lipid dyes has shown no significant cytotoxic effects on cell lines such as RAW 264.7 (macrophages) and HaCaT (keratinocytes) at lipid concentrations up to 50 µg/mL. Cationic liposomes containing DOPE have demonstrated dose-dependent cytotoxicity, but this is primarily linked to the cationic lipid component.[8] For instance, DC-Chol/DOPE liposomes showed notable toxicity, whereas liposomes without a cationic charge are generally well-tolerated.[8] Given that DOPE-PEG-Cy5 is typically used in neutral or slightly negatively charged formulations, significant cytotoxicity at standard research concentrations is not anticipated.
Hemocompatibility:
The hemolytic potential of liposomes is a critical aspect of their biocompatibility. Studies on various liposomal formulations have shown that hemolysis is generally low, often not exceeding 5%, which is considered safe.[9] While some cationic liposomes containing DOPE have been reported to be hemolytic, this effect is often abolished when the liposomes are complexed with molecules like cDNA.[10] For PEGylated liposomes, hemolysis is typically minimal at concentrations relevant for in vivo administration.[11]
Table 1: Summary of In Vitro Biocompatibility and Toxicity Data for Related Formulations
| Assay | Formulation | Cell Line/System | Key Findings |
| Cytotoxicity (MTT Assay) | Liposomes with lipid dyes | RAW 264.7, HaCaT | No cytotoxic effect up to 50 µg/mL lipid concentration. |
| Cytotoxicity | DC-Chol/DOPE liposomes | PC-3 | Dose-related cytotoxicity observed.[8] |
| Hemolysis | Cationic DOTMA/DOPE liposomes | Human Red Blood Cells | Highly hemolytic alone; hemolysis abolished by cDNA complexation.[10] |
| Hemolysis | Photolon-loaded liposomes | Human Red Blood Cells | Hemolysis does not exceed 5%.[9] |
In Vivo Biocompatibility and Toxicity
In vivo studies specifically detailing the toxicity of DOPE-PEG-Cy5 are scarce. However, research on the biodistribution of Cy5.5-labeled liposomes indicates accumulation in organs such as the heart, liver, and spleen. The safety of liposomal formulations containing DOPE has been demonstrated in animal models, with no significant toxicities observed in serum biochemical enzymes or through pathological examination of tissues.[12]
Inflammatory Response:
PEGylated nanoparticles are generally considered to trigger a low inflammatory response.[13] They interact with macrophages, but this interaction does not typically lead to a strong pro-inflammatory cytokine and chemokine secretion.[13] However, repeated injections of PEGylated liposomes can induce an immune response, leading to the production of anti-PEG IgM and accelerated clearance from the bloodstream.[2]
Experimental Protocols
Detailed methodologies for key biocompatibility and toxicity assays are provided below. These protocols can be adapted for the evaluation of DOPE-PEG-Cy5.
Cell Viability (MTT) Assay
This protocol assesses the effect of DOPE-PEG-Cy5 on cell metabolic activity.
Materials:
-
Cells of interest (e.g., HeLa, HEK293)
-
Complete culture medium
-
DOPE-PEG-Cy5 liposomal formulation
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the DOPE-PEG-Cy5 liposomal formulation in a complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted liposomal formulations to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Hemolysis Assay
This protocol determines the potential of DOPE-PEG-Cy5 to damage red blood cells.
Materials:
-
Fresh whole human blood
-
Phosphate-buffered saline (PBS)
-
DOPE-PEG-Cy5 liposomal formulation
-
Triton X-100 (1% v/v in PBS) as a positive control
-
Centrifuge tubes
-
Spectrophotometer
Procedure:
-
Collect fresh human blood and centrifuge at 1000 x g for 10 minutes to pellet the red blood cells (RBCs).
-
Wash the RBC pellet three times with PBS.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
Prepare different concentrations of the DOPE-PEG-Cy5 liposomal formulation in PBS.
-
In centrifuge tubes, mix 100 µL of the liposomal formulation with 900 µL of the 2% RBC suspension. Use PBS as a negative control and 1% Triton X-100 as a positive control.
-
Incubate the tubes for 1-4 hours at 37°C with gentle agitation.
-
Centrifuge the tubes at 1000 x g for 5 minutes.
-
Carefully collect the supernatant and measure the absorbance of hemoglobin at 540 nm using a spectrophotometer.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Visualizations
The following diagrams illustrate key concepts related to the biocompatibility and toxicity assessment of DOPE-PEG-Cy5.
Caption: Workflow for in vitro toxicity assessment of DOPE-PEG-Cy5.
Caption: Potential pathways of DOPE-PEG-Cy5 liposome interaction with cells.
Conclusion
DOPE-PEG-Cy5 is a valuable tool for in vivo imaging and drug delivery research. Based on the analysis of its individual components, it is expected to have a favorable biocompatibility and low toxicity profile, particularly when used at concentrations typical for research applications. The phospholipid component, DOPE, is generally non-toxic, while PEG provides stealth properties with a good safety record. The Cy5 dye also has low inherent toxicity. Nevertheless, researchers should be mindful of the potential for PEG-induced immunogenicity with repeated administration. The provided experimental protocols offer a starting point for the rigorous in vitro evaluation of DOPE-PEG-Cy5 biocompatibility and toxicity in specific experimental settings. As with any novel formulation, a thorough characterization of its biological interactions is crucial for its responsible and effective application in scientific research and drug development. Further studies providing direct quantitative data on the biocompatibility and toxicity of the complete DOPE-PEG-Cy5 conjugate are warranted to fully establish its safety profile.
References
- 1. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 2. PEGylated liposomes: immunological responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in bioprobes and biolabels based on cyanine dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyanine dye mediated mitochondrial targeting enhances the anti-cancer activity of small-molecule cargoes - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC07931A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Liposomal Drug Formulations on the RBCs Shape, Transmembrane Potential, and Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physicochemical properties and in vitro toxicity of cationic liposome cDNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Haemolytic activity of liposomes: effect of vesicle size, lipid concentration and polyethylene glycol-lipid or arsonolipid incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety and short-term toxicity of a novel cationic lipid formulation for human gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PEGylated nanoparticles interact with macrophages independently of immune response factors and trigger a non-phagocytic, low-inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of DOPE in Liposomal Drug Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced drug delivery systems, liposomes stand out as versatile nanocarriers. Their efficacy is profoundly influenced by their lipid composition. Among the various lipids utilized, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) has emerged as a critical component, particularly in formulations designed for intracellular delivery. This technical guide provides an in-depth exploration of the multifaceted role of DOPE in liposomes, detailing its structural significance, its function as a "helper" lipid, and its pivotal contribution to the pH-sensitive release of therapeutic payloads.
The Structural Uniqueness of DOPE
DOPE is a neutral phospholipid characterized by its unique conical shape, a consequence of a small headgroup relative to its two unsaturated oleoyl chains in the hydrophobic tail. This molecular geometry is central to its function. Unlike cylindrical phospholipids such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) that favor the formation of stable lipid bilayers (lamellar phase), DOPE has a propensity to form non-bilayer structures, most notably the inverted hexagonal (HII) phase. This intrinsic characteristic is the driving force behind its fusogenic properties, which are instrumental in overcoming cellular barriers to drug delivery.
DOPE as a Helper Lipid: Enhancing Intracellular Delivery
In many liposomal formulations, particularly those for gene and siRNA delivery, DOPE functions as a "helper" lipid. When combined with cationic lipids, DOPE significantly enhances transfection efficiency.[1] The cationic lipid component is responsible for complexing with the negatively charged genetic material, while DOPE facilitates the crucial step of endosomal escape.
The Mechanism of Endosomal Escape
The journey of a liposomal drug formulation into a cell often involves endocytosis, where the liposome is engulfed into an endosome. For the therapeutic payload to be effective, it must be released from the endosome into the cytoplasm. This is where the unique properties of DOPE become paramount. The acidic environment of the late endosome (pH 5.0-6.0) triggers a conformational change in DOPE-containing liposomes, promoting the transition from a lamellar to a fusogenic inverted hexagonal phase. This destabilizes the endosomal membrane, leading to one of three proposed mechanisms for payload release:
-
Fusion: The liposomal membrane fuses with the endosomal membrane, releasing the contents directly into the cytoplasm.
-
Pore Formation: The destabilization of the endosomal membrane leads to the formation of pores, through which the encapsulated molecules can escape.
-
Diffusion: Following liposome destabilization within the endosome, the released drug molecules diffuse across the endosomal membrane into the cytoplasm.
The fusogenic nature of DOPE strongly supports the fusion and pore formation hypotheses.
pH-Sensitive Drug Release: A Quantitative Perspective
The ability of DOPE-containing liposomes to preferentially release their cargo in acidic environments is a key advantage for targeted drug delivery to tumors or inflamed tissues, which are characterized by a lower extracellular pH. This pH-sensitivity is often engineered by co-formulating DOPE with a weakly acidic amphiphile, such as cholesteryl hemisuccinate (CHEMS). At physiological pH (7.4), the acidic lipid is charged and stabilizes the liposomal bilayer. In an acidic environment, it becomes protonated, losing its charge and thereby destabilizing the membrane, which unleashes the fusogenic potential of DOPE.
Quantitative Data on pH-Dependent Release
The following tables summarize quantitative data from studies investigating the pH-dependent release from DOPE-containing liposomes.
| Formulation | pH | Mean Calcein Release (%) | Reference |
| DPPC:DOPE:CHO (40:30:30) | 7.4 | 8.82 ± 2.5 | [1] |
| 5.4 | 46.65 ± 6.3 | [1] | |
| DPPC:CHO (70:30) | 7.4 | ~5 | [1] |
| 5.4 | ~7 | [1] |
Table 1: pH-Dependent Release of Calcein from DOPE-Containing Liposomes.
| Formulation | pH | Cumulative Doxorubicin Release after 8h (%) | Reference |
| pH-sensitive liposomes (DOPE/cholesterol/etc.) | 7.4 | ~40 | [2] |
| 5.5 | ~50 | [2] | |
| Non-pH-sensitive liposomes | 7.4 | ~30 | [2] |
| 5.5 | ~35 | [2] |
Table 2: pH-Dependent Release of Doxorubicin from DOPE-Containing Liposomes.
Enhancing Transfection Efficiency with DOPE
The inclusion of DOPE in cationic liposomes has been shown to be critical for efficient gene transfection. The following table presents data on the transfection efficiency of lipoplexes with varying molar ratios of a polycationic lipid (2X3) and DOPE.
| 2X3:DOPE Molar Ratio | Transfected Cells (%) | Mean Fluorescence Intensity (rfu) | Reference |
| 1:3 | 8.8 ± 0.1 | 1.1 ± 0.3 x 10⁵ | |
| Lipofectamine™ | 42.7 ± 1.5 | 1.4 ± 0.2 x 10⁵ |
Table 3: Transfection Efficiency of 2X3-DOPE Lipoplexes in A549 Cells.
Experimental Protocols
Detailed methodologies are crucial for the reproducible formulation and characterization of DOPE-containing liposomes.
Preparation of DOPE-Containing Liposomes (Thin-Film Hydration Method)
This protocol describes a common method for preparing liposomes.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Other lipids as required by the formulation (e.g., cationic lipids, cholesterol, PEGylated lipids)
-
Organic solvent (e.g., chloroform)
-
Aqueous buffer (e.g., PBS, HEPES-buffered saline)
-
Nitrogen gas
-
Rotary evaporator or vacuum desiccator
-
Bath sonicator or liposome extruder
Procedure:
-
Dissolve DOPE and other lipids in the desired molar ratios in chloroform in a round-bottom flask.
-
Create a thin lipid film on the wall of the flask by evaporating the chloroform using a rotary evaporator or a gentle stream of nitrogen.
-
Place the flask under high vacuum for at least 2 hours to ensure complete removal of the organic solvent.
-
Hydrate the lipid film by adding the aqueous buffer. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.
-
Agitate the flask by vortexing or gentle shaking to detach the lipid film and form a suspension of multilamellar vesicles (MLVs).
-
To produce small unilamellar vesicles (SUVs) with a defined size, the MLV suspension can be sonicated using a bath sonicator or extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm).
NBD/Rhodamine Lipid Mixing Assay for Liposome Fusion
This fluorescence resonance energy transfer (FRET) based assay is used to quantify the fusion between liposome populations.
Principle: Two populations of liposomes are prepared: one labeled with both a FRET donor (NBD-PE) and acceptor (Rhodamine-PE), and an unlabeled population. When the probes are in close proximity within the same liposome, FRET occurs, and the fluorescence of the donor is quenched. Upon fusion with unlabeled liposomes, the probes are diluted, leading to a decrease in FRET and an increase in the donor's fluorescence intensity.
Materials:
-
NBD-PE (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine)
-
Rhodamine-PE (Lissamine™ rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine)
-
DOPE-containing liposomes (labeled and unlabeled)
-
Fluorometer
Procedure:
-
Prepare labeled liposomes containing 1 mol% of NBD-PE and 1 mol% of Rhodamine-PE.
-
Prepare unlabeled liposomes with the same lipid composition.
-
In a fluorometer cuvette, mix the labeled and unlabeled liposomes at a 1:9 molar ratio in the appropriate buffer.
-
Record the baseline fluorescence of NBD (Excitation: ~465 nm, Emission: ~530 nm).
-
Induce fusion by adding a trigger (e.g., lowering the pH for pH-sensitive liposomes).
-
Monitor the increase in NBD fluorescence over time.
-
To determine the maximum fluorescence (100% fusion), lyse the liposomes with a detergent like Triton X-100.
-
Calculate the percentage of fusion at a given time point relative to the maximum fluorescence.
Calcein Leakage Assay for Membrane Permeabilization
This assay measures the release of a fluorescent dye from the aqueous core of liposomes, indicating membrane destabilization.
Principle: Calcein is encapsulated in liposomes at a high, self-quenching concentration. When the liposome membrane is compromised, calcein is released into the surrounding medium, becomes diluted, and its fluorescence de-quenches, leading to an increase in fluorescence intensity.
Materials:
-
Calcein
-
DOPE-containing liposomes
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Fluorometer
Procedure:
-
Prepare DOPE-containing liposomes by hydrating the lipid film with a high concentration of calcein solution (e.g., 50-100 mM).
-
Remove the unencapsulated calcein by passing the liposome suspension through a size-exclusion chromatography column.
-
Dilute the calcein-loaded liposomes in the desired buffer in a fluorometer cuvette.
-
Record the baseline fluorescence (Excitation: ~495 nm, Emission: ~515 nm).
-
Induce leakage by adding the stimulus (e.g., an acidic buffer).
-
Monitor the increase in fluorescence over time.
-
Determine the maximum fluorescence by lysing the liposomes with a detergent.
-
Calculate the percentage of calcein release at a given time point.
Conclusion
DOPE is a uniquely versatile and indispensable lipid in the design of advanced liposomal drug delivery systems. Its conical molecular shape and propensity to form non-bilayer structures are the foundation of its fusogenic properties. As a helper lipid, it is crucial for facilitating endosomal escape and enhancing the intracellular delivery of a wide range of therapeutics, from small molecules to genetic material. The ability to engineer DOPE-containing liposomes to be pH-sensitive allows for triggered drug release in specific microenvironments, such as tumors. A thorough understanding of the role of DOPE, supported by quantitative characterization and standardized experimental protocols, is essential for the rational design and optimization of next-generation liposomal nanomedicines.
References
Cy5 Dye Properties for Fluorescence Microscopy: An In-depth Technical Guide
Cyanine 5 (Cy5) is a synthetic, five-carbon chain polymethine dye belonging to the cyanine family.[1] It is a bright, far-red fluorescent dye widely utilized in a variety of life science applications, including fluorescence microscopy, flow cytometry, and molecular biology assays.[2][3] A key advantage of using Cy5 and other long-wavelength dyes is the minimal autofluorescence exhibited by biological specimens in this region of the spectrum, leading to an improved signal-to-noise ratio.[1][4]
Core Photophysical Properties
The selection of a fluorophore for fluorescence microscopy is critically dependent on its spectral characteristics. Cy5 is optimally excited by laser lines at 633 nm or 647 nm.[1][5] Its fluorescence emission is in the far-red region of the spectrum, which is advantageous for deep tissue penetration and reduced background from cellular components.[5][6]
| Property | Value | Reference |
| Excitation Maximum (λex) | ~649-651 nm | [7][8] |
| Emission Maximum (λem) | ~667-670 nm | [7][8] |
| Molar Absorptivity (ε) | ~250,000 cm⁻¹M⁻¹ | [8] |
| Quantum Yield (Φ) | ~0.20-0.27 | [8][9] |
| Molecular Weight (NHS Ester) | ~592-855 Da | [5][10] |
Chemical Structure and Labeling Chemistry
Cy5 is commonly available as an N-hydroxysuccinimide (NHS) ester derivative for covalent labeling of primary amines (-NH₂) present on proteins, peptides, and modified oligonucleotides.[5][10] The NHS ester reacts with amines in a pH-dependent manner, forming a stable amide bond. The optimal pH for this reaction is between 8.3 and 8.5.[10][11]
Experimental Protocols
Antibody Labeling with Cy5 NHS Ester
This protocol provides a general guideline for conjugating Cy5 NHS ester to an antibody. Optimization may be required for specific antibodies and applications.
Materials:
-
Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
Cy5 NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate or Sodium Carbonate, pH 8.3-9.0[10][12]
-
Separation Buffer: Phosphate-buffered saline (PBS), pH 7.2[14]
Procedure:
-
Prepare Antibody: Dissolve the antibody in the conjugation buffer at a concentration of 2-10 mg/mL.[13]
-
Prepare Dye Solution: Shortly before use, dissolve the Cy5 NHS ester in a small volume of DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[12][13]
-
Conjugation Reaction: Add a calculated molar excess of the Cy5 NHS ester solution to the antibody solution. A common starting point is a 10:1 molar ratio of dye to antibody.[12] Incubate the reaction for 1-4 hours at room temperature or overnight on ice, protected from light.[10][11]
-
Purification: Separate the Cy5-conjugated antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[13][14] The first colored band to elute will be the labeled antibody.[14]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~650 nm (for Cy5).
References
- 1. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 2. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]
- 3. Immunofluorescence Technique | Rockland [rockland.com]
- 4. Cy5 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Spectrum [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. acebiolab.com [acebiolab.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
An In-depth Technical Guide to Utilizing DOPE-PEG-Cy5 (MW 2000) for Tracking Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]-N-(Cyanine 5), or DOPE-PEG-Cy5 (MW 2000), a fluorescently labeled lipid conjugate essential for the preclinical tracking of lipid nanoparticles (LNPs). Its application is critical in the development of nanomedicines, including mRNA vaccines and gene therapies, where understanding the biodistribution and cellular uptake of the delivery vehicle is paramount.
Introduction to DOPE-PEG-Cy5 (MW 2000)
DOPE-PEG-Cy5 is a versatile tool in nanomedicine research, combining the fusogenic properties of the DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) lipid with the steric shielding effects of polyethylene glycol (PEG) and the far-red fluorescence of the Cyanine 5 (Cy5) dye.[1] The PEG linker, with a molecular weight of 2000 Daltons, provides a hydrophilic corona that reduces non-specific protein binding and uptake by the mononuclear phagocyte system, thereby prolonging circulation time in vivo.[2] The Cy5 fluorophore allows for sensitive and real-time visualization of LNPs in both in vitro and in vivo models.[3][4]
The structure of DOPE-PEG-Cy5 incorporates a DOPE phospholipid, which is a key component in many LNP formulations due to its propensity to form non-bilayer structures that can facilitate endosomal escape of the encapsulated cargo. The Cy5 dye is a bright, far-red fluorescent probe with excitation and emission maxima around 651 nm and 670 nm, respectively, minimizing interference from tissue autofluorescence during in vivo imaging.[1]
Quantitative Data on DOPE-PEG-Cy5 Labeled LNPs
The following tables summarize key quantitative parameters of LNPs labeled with DOPE-PEG-Cy5 and similar fluorescent lipids, compiled from various studies. These values can serve as a baseline for researchers developing and characterizing their own LNP formulations.
Table 1: Physicochemical Properties of Fluorescently Labeled LNPs
| LNP Formulation Component | Fluorescent Label | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| C14-494, DOPE, Cholesterol, DMPE-PEG | None (for baseline) | 70 | - | +0.33 | 89 | [5] |
| DOTAP, DC-Chol, DOPC, DOPE | None (Plain LNP) | 130-140 | >0.2 | ~+50 | - | [6] |
| DOTAP, DC-Chol, DOPC, DOPE, DOPE-PEG | DOPE-PEG-Cy5 (implied) | 130-140 | <0.2 | Reduced vs. Plain | - | [6] |
| SM-102, DSPC, Cholesterol, DMG-PEG, DSPE-PEG-Maleimide | AF647 (similar emission to Cy5) | 114.8 | 0.12 | - | - | [7] |
| DLin-MC3-DMA, DSPC, Cholesterol, PEG-lipid | Cy7-labeled DSPE-PEG | - | - | - | - | [8] |
Table 2: In Vitro Cellular Uptake of Fluorescently Labeled LNPs
| Cell Line | LNP Formulation | Fluorescent Label | Incubation Time (h) | Uptake Quantification Method | Key Findings | Reference |
| HEK293 | LNP with DMG-PEG2k, DSG-PEG2k, DSPE-PEG2k | DiD | 4, 8, 12 | Fluorescence Microscopy | Time-dependent increase in uptake | [9] |
| DC2.4 | AHz-LNPs | Cy5 | 6 | Confocal Microscopy, ImageJ Quantification | High cellular uptake | [10] |
| H358 | Automated and Standard LNPs | Cy5-mRNA | 0.5, 1, 2 | Confocal Fluorescence Microscopy | Significant uptake within 30 mins | [11] |
| HuH-7 | LNP with varying PEG-C-DMA | Cy5-siRNA | 0-48 | Confocal Fluorescence Microscopy | PEG content influences intracellular trafficking | [12] |
| 4T1 | Au-DR-siRNA@LNPs | Cy5 | 4 | Flow Cytometry, CLSM | Effective cellular internalization | [13] |
Table 3: In Vivo Biodistribution of Cy5/DiR-Labeled LNPs
| Animal Model | LNP Formulation | Fluorescent Label | Administration Route | Major Organs of Accumulation | Time Point | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | C57BL/6 Mice | siRNA LNPs with varying PEG-C-DMA | Cy5-siRNA | Intravenous | Liver (Hepatocytes, Kupffer cells) | 1h, 5h | PEG molar ratio affects hepatic distribution |[12] | | FvB/N Mice | 110 nm and 170 nm LNPs | Cyanine 5.5 | Intravenous | Liver (110 nm), Spleen (170 nm) | 24h | Particle size dictates organ accumulation |[14] | | Mice | AHz-LNPs | Cy5 | Intravenous | Spleen | 6h | Achieved 88.5% splenic localization |[10] | | Mice | mRNA LNPs with varying DSPE-PEG | Cy7-labeled DSPE-PEG | Intravenous | Liver, Kidney, Spleen | - | DSPE-PEG content impacts organ accumulation |[8] | | Nude Mice | DiD-loaded LNPs | DiD | Intravenous | Tumor | 24h | Passive accumulation in tumors via EPR effect |[15] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections provide step-by-step protocols for key experiments involving DOPE-PEG-Cy5 labeled LNPs.
LNP Formulation using Microfluidics
Microfluidic mixing is a reproducible method for LNP synthesis, allowing for precise control over particle size and distribution.[16]
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA, SM-102)
-
Helper lipid (e.g., DSPC, DOPE)[17]
-
Cholesterol
-
DOPE-PEG-Cy5 (MW 2000)
-
Ethanol
-
Aqueous buffer (e.g., 50 mM sodium acetate, pH 4.5)[18]
-
mRNA or other cargo
-
Microfluidic mixing device (e.g., NanoAssemblr, Ignite)[17]
Protocol:
-
Prepare Lipid-Ethanol Solution: Dissolve the ionizable lipid, helper lipid, cholesterol, and DOPE-PEG-Cy5 in ethanol at the desired molar ratios.[17] A common molar ratio for the lipid components is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[17]
-
Prepare Aqueous Cargo Solution: Dissolve the mRNA or other cargo in the aqueous buffer.[18]
-
Microfluidic Mixing: Set up the microfluidic device according to the manufacturer's instructions. Load the lipid-ethanol solution and the aqueous cargo solution into separate syringes.
-
Initiate Mixing: Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (FRR) and total flow rate (TFR). A typical FRR is 3:1 (aqueous:ethanolic).[16]
-
Dialysis: Dialyze the resulting LNP suspension against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated cargo.[18]
-
Sterilization and Storage: Sterilize the LNP solution by filtering through a 0.22 µm filter and store at 4°C.[19]
In Vitro Cellular Uptake Assay
This protocol outlines a method to quantify the uptake of DOPE-PEG-Cy5 labeled LNPs by cultured cells using fluorescence microscopy and flow cytometry.
Materials:
-
DOPE-PEG-Cy5 labeled LNPs
-
Cell line of interest (e.g., HEK293, HeLa, HepG2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Nuclear stain (e.g., DAPI, Hoechst 33342)
-
Lysosomal stain (e.g., LysoTracker Green) (optional)
-
Multi-well plates or confocal dishes
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Seeding: Seed the cells in multi-well plates or confocal dishes and allow them to adhere overnight.
-
LNP Treatment: Dilute the DOPE-PEG-Cy5 labeled LNPs in complete cell culture medium to the desired concentration. Remove the old medium from the cells and add the LNP-containing medium.
-
Incubation: Incubate the cells with the LNPs for various time points (e.g., 1, 4, 8, 12, 24 hours) at 37°C in a CO2 incubator.
-
Washing: After incubation, wash the cells three times with PBS to remove non-internalized LNPs.
-
Staining (for microscopy): If desired, stain the cell nuclei with DAPI or Hoechst 33342 and/or lysosomes with LysoTracker Green according to the manufacturer's protocols.
-
Imaging (Microscopy): Acquire images using a fluorescence microscope with appropriate filter sets for Cy5 (and other stains if used).
-
Quantification (Microscopy): Use image analysis software (e.g., ImageJ) to quantify the mean fluorescence intensity of Cy5 per cell.[10]
-
Analysis (Flow Cytometry): For a more quantitative analysis, detach the cells, resuspend them in PBS, and analyze the Cy5 fluorescence using a flow cytometer.
In Vivo Biodistribution Imaging
This protocol describes the tracking of DOPE-PEG-Cy5 labeled LNPs in a small animal model using an in vivo imaging system (IVIS).
Materials:
-
DOPE-PEG-Cy5 labeled LNPs
-
Animal model (e.g., mice)
-
In Vivo Imaging System (IVIS) or similar
-
Anesthesia
Protocol:
-
LNP Administration: Administer the DOPE-PEG-Cy5 labeled LNPs to the animals via the desired route (e.g., intravenous, intramuscular).
-
Anesthesia: At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the animals.
-
In Vivo Imaging: Place the anesthetized animal in the IVIS chamber and acquire fluorescence images using the appropriate excitation and emission filters for Cy5.[4]
-
Ex Vivo Imaging (optional but recommended): After the final in vivo time point, euthanize the animal and dissect the major organs (e.g., liver, spleen, lungs, kidneys, heart, brain).
-
Organ Imaging: Arrange the dissected organs in the IVIS chamber and acquire fluorescence images to quantify the LNP accumulation in each organ.
-
Data Analysis: Use the imaging software to draw regions of interest (ROIs) around the whole animal or individual organs to quantify the fluorescence signal (e.g., radiant efficiency, total flux).
Cellular Uptake Pathways of PEGylated LNPs
The PEGylation of LNPs, while beneficial for systemic circulation, also influences their interaction with cells and subsequent internalization pathways. Understanding these mechanisms is crucial for designing LNPs that can efficiently deliver their cargo to the target intracellular compartment. PEGylated LNPs have been shown to be internalized through various endocytic routes, with a preference for clathrin-mediated endocytosis (CME) and caveolae-mediated endocytosis (CAV).[6][20]
The journey of a PEGylated LNP into a cell typically involves the following steps:
-
Binding to the Cell Surface: The LNP first interacts with the cell membrane. The PEG chains can influence this interaction.
-
Internalization: The LNP is then internalized into the cell via endocytosis. Studies suggest that PEGylated LNPs preferentially utilize clathrin-mediated and caveolae-mediated pathways.[6][20]
-
Trafficking to Early Endosomes: Once inside the cell, the LNP is enclosed within an early endosome.
-
Maturation to Late Endosomes: The early endosome matures into a late endosome, a more acidic compartment.
-
Endosomal Escape or Degradation: This is a critical step for the efficacy of LNP-delivered therapeutics. The ionizable lipids in the LNP become protonated in the acidic environment of the late endosome, which is thought to disrupt the endosomal membrane and facilitate the release of the cargo into the cytoplasm. If endosomal escape does not occur, the LNP and its cargo are trafficked to the lysosome for degradation.
Conclusion
DOPE-PEG-Cy5 (MW 2000) is an invaluable tool for the preclinical development of LNP-based therapeutics. Its fluorescent properties enable detailed investigation of LNP biodistribution, cellular uptake, and intracellular trafficking. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to design and execute robust experiments, ultimately accelerating the translation of novel nanomedicines from the laboratory to the clinic. Careful consideration of the experimental design, including the choice of analytical techniques and appropriate controls, is essential for obtaining reliable and meaningful data in the exciting and rapidly evolving field of nanomedicine.
References
- 1. DOPE-PEG-Cy5, MW 2,000 | BroadPharm [broadpharm.com]
- 2. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ozbiosciences.com [ozbiosciences.com]
- 4. Fluorescent Labeling and Imaging of IL-22 mRNA-Loaded Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 6. PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Chemical Tags for Universal Lipid Nanoparticle Visualization and Tracking in 2D and 3D Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Monitoring the in vivo siRNA release from lipid nanoparticles based on the fluorescence resonance energy transfer principle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Delivery of Lipid Nanoparticles with ROS Probes for Improved Visualization of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. Item - PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal Correlation Spectroscopy - American Chemical Society - Figshare [acs.figshare.com]
The Principle and Application of DOPE-PEG-Cy5 in FRET Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the principles and applications of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] conjugated to Cyanine 5 (DOPE-PEG-Cy5) in Förster Resonance Energy Transfer (FRET) assays. It covers the core mechanism, quantitative data, detailed experimental protocols, and the visualization of key processes, serving as a comprehensive resource for professionals in life sciences and drug development.
Core Principles of FRET and the Role of DOPE-PEG-Cy5
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism occurring between two fluorophores—a donor and an acceptor—when they are in close proximity, typically within 1-10 nanometers.[1][2] The efficiency of this energy transfer is highly sensitive to the distance between the fluorophores, making FRET a powerful "spectroscopic ruler" for studying molecular interactions, conformational changes, and dynamic biological processes.[1][3]
DOPE-PEG-Cy5 is a specialized lipid-dye conjugate designed for integration into lipid-based systems. Its structure is key to its function in FRET assays:
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): This phospholipid acts as a lipid anchor, allowing the conjugate to be stably incorporated into the lipid bilayer of structures like liposomes, lipid nanoparticles, or cell membranes.[4][5]
-
PEG (Polyethylene Glycol): The PEG chain serves as a flexible, hydrophilic spacer. This linker extends the Cy5 dye away from the lipid surface, enhancing its solubility and providing optimal positioning for FRET interactions.[6]
-
Cy5 (Cyanine 5): A bright, far-red fluorescent dye that typically functions as the FRET acceptor in combination with a suitable donor (e.g., Cy3, Cy3.5).[7][8] Its emission in the far-red spectrum minimizes background fluorescence from biological samples.
In a typical FRET assay, DOPE-PEG-Cy5 is incorporated into one population of lipid vesicles (acceptor vesicles), while a donor fluorophore (e.g., a lipid conjugated to Cy3) is incorporated into another population (donor vesicles). When these vesicles are brought into close proximity—for instance, through membrane fusion or protein-mediated tethering—energy transfer occurs from the excited donor to the acceptor. This results in a decrease in the donor's fluorescence emission and a simultaneous increase in the acceptor's sensitized emission.[9]
Quantitative Data for FRET Assay Design
The selection of a FRET pair and experimental parameters is critical for a successful assay. The table below summarizes key quantitative data for the commonly used Cy3-Cy5 FRET pair.
| Parameter | Cy3 (Typical Donor) | Cy5 (Acceptor) | Notes |
| Excitation Max (λex) | ~550 nm | ~651 nm[7][8] | The donor is excited at or near its peak, while minimizing direct excitation of the acceptor. |
| Emission Max (λem) | ~570 nm | ~670 nm[7][8] | FRET is observed as an increase in emission at the acceptor's wavelength when exciting the donor. |
| Molar Extinction Coeff. | ~150,000 M⁻¹cm⁻¹ | ~250,000 M⁻¹cm⁻¹ | High extinction coefficients are desirable for bright signals. |
| Quantum Yield (Φ) | ~0.20 | ~0.27 | Represents the efficiency of the fluorescence process. |
| Förster Distance (R₀) | \multicolumn{2}{ | c | }{~5.0 - 6.0 nm} |
| Typical Molar Ratio | \multicolumn{2}{ | c | }{0.5 - 2.0 mol% of total lipid} |
Key Applications in Research and Drug Development
The use of DOPE-PEG-Cy5 in FRET assays provides a versatile platform for investigating various biological phenomena at the nanoscale.
-
Membrane Fusion and Fission: By labeling two distinct populations of liposomes or extracellular vesicles with a donor and DOPE-PEG-Cy5, the kinetics of membrane fusion can be monitored in real-time. Fusion leads to the intermixing of lipids, bringing the FRET pair into proximity and generating a signal.[10]
-
Lipid Nanoparticle (LNP) Stability and Drug Release: FRET can be used to assess the integrity of drug delivery vehicles like LNPs.[2] By co-encapsulating a FRET pair, the dissociation of the nanoparticle and subsequent release of its cargo can be tracked by the loss of the FRET signal.[11]
-
Protein-Membrane Interactions: The binding of a fluorescently labeled protein (donor) to a membrane or liposome containing DOPE-PEG-Cy5 (acceptor) can be quantified. This is valuable for studying the recruitment of signaling proteins to the cell surface.
-
High-Throughput Screening: Homogeneous, solution-based FRET assays are highly amenable to high-throughput screening (HTS) for compounds that inhibit or promote molecular interactions, such as the disruption of protein-protein interactions at a membrane surface.[12]
Detailed Experimental Protocol: Liposome Fusion Assay
This protocol describes a method for quantifying membrane fusion between two liposome populations using a FRET pair consisting of a Cy3-labeled lipid (donor) and DOPE-PEG-Cy5 (acceptor).
A. Materials and Reagents
-
Primary lipids (e.g., POPC, DOPC) dissolved in chloroform.
-
Donor lipid conjugate (e.g., NBD-PE or a Cy3-lipid) in chloroform.
-
Acceptor lipid conjugate (DOPE-PEG-Cy5) in chloroform.
-
Hydration Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4.[10]
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size).[10]
-
Fluorescence spectrophotometer or plate reader.
B. Preparation of Labeled Liposomes
-
Lipid Film Formation:
-
For Donor Liposomes , combine the primary lipid and the donor lipid conjugate in a round-bottom flask at a desired molar ratio (e.g., 99:1).
-
For Acceptor Liposomes , separately combine the primary lipid and DOPE-PEG-Cy5 at the same molar ratio.
-
Evaporate the chloroform under a gentle stream of nitrogen gas while rotating the flask to form a thin, uniform lipid film.
-
Place the flasks under a high vacuum for at least 2 hours to remove any residual solvent.[10]
-
-
Hydration:
-
Hydrate the dried lipid films by adding the appropriate volume of Hydration Buffer to achieve the desired final lipid concentration (e.g., 1-5 mM).
-
Vortex the flasks vigorously to suspend the lipids, forming multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane.
-
Equilibrate the extruder and vesicle solutions to a temperature above the phase transition temperature of the lipids.
-
Load the MLV suspension into one of the extruder syringes.
-
Pass the suspension through the membrane 11-21 times to produce unilamellar vesicles of a uniform size.[10]
-
Store the resulting liposome suspensions at 4°C.
-
C. FRET Assay Execution
-
In a fluorescence cuvette or microplate well, add Hydration Buffer.
-
Add the donor and acceptor liposome suspensions to the buffer. A common ratio is 1:1, but this can be optimized.
-
Set the fluorescence instrument to excite at the donor's excitation wavelength (e.g., 540 nm for Cy3) and record the emission spectrum or specific emission channels for both the donor (e.g., 570 nm) and the acceptor (e.g., 670 nm).
-
Record a baseline fluorescence measurement for the mixed, non-fused liposomes.
-
Initiate fusion by adding a fusogenic agent (e.g., Ca²⁺ for vesicles containing anionic lipids, or a specific peptide).
-
Monitor the change in fluorescence intensity over time. Fusion will be indicated by a decrease in donor emission and a corresponding increase in acceptor emission.
D. Data Analysis The FRET efficiency or a ratiometric value can be calculated to quantify the extent of the interaction. A common method is to calculate the FRET ratio (R) as follows:
R = I_A / (I_A + I_D)
Where:
-
I_A is the fluorescence intensity of the acceptor (Cy5) at its emission maximum.
-
I_D is the fluorescence intensity of the donor (Cy3) at its emission maximum.
An increase in this ratio over time signifies an increase in FRET efficiency due to the fusion event.[11]
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. FRET Ratiometric Nanoprobes for Nanoparticle Monitoring [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. DOPE-PEG-Cy5.5, MW 2,000 | BroadPharm [broadpharm.com]
- 5. DOPE-PEG-Cy5.5, MW 5,000 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. DOPE-PEG-Cy5, MW 2,000 | BroadPharm [broadpharm.com]
- 8. DSPE-PEG-Cy5, MW 2,000 | BroadPharm [broadpharm.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
A Technical Guide to DOPE-PEG-Cy5 (MW 2000): Sourcing and Application in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]-N-(cyanine 5), commonly known as DOPE-PEG-Cy5 (MW 2000). This fluorescently labeled lipid is a critical tool for researchers in drug delivery, bioimaging, and nanomedicine. This guide covers its suppliers, purchasing information, key technical specifications, and detailed protocols for its application in forming labeled nanocarriers for therapeutic and diagnostic purposes.
Sourcing and Purchasing DOPE-PEG-Cy5 (MW 2000)
Several reputable suppliers offer DOPE-PEG-Cy5 (MW 2000) for research purposes. Below is a summary of key information from prominent vendors to aid in procurement.
| Supplier | Product Name | Catalog Number | Molecular Weight (Da) | Purity | Form | Storage |
| BroadPharm | DOPE-PEG-Cy5, MW 2,000 | BP-40211 | ~3234 | >95% | Lyophilized Powder | -20°C |
| Molecular Depot | DOPE PEG(2000)-N-Cy5 | B2018815 | 3,234 | >95% | Powder | -20°C[1] |
| Avanti Research Lipids (via Sigma-Aldrich) | DOPE PEG(2000)-N-Cyanine 5 | 880153C | 3234.06 | >99% (TLC) | Chloroform Solution (1 mg/mL) | -20°C |
| Nanocs | Cy5 DOPE | PG2-CS-2k | ~3000 | >95% | Solid | -20°C, Protect from light[2] |
Physicochemical Properties and Characterization
DOPE-PEG-Cy5 is a versatile lipid conjugate that combines the fusogenic properties of DOPE, the stealth characteristics of a 2000 Da polyethylene glycol (PEG) linker, and the far-red fluorescence of the Cyanine 5 (Cy5) dye.
| Property | Value | Reference |
| Chemical Formula | C₁₆₄H₂₉₅N₄O₅₅P | [3] |
| Average Molecular Weight | ~3234 g/mol | [1] |
| Excitation Maximum (Ex) | ~650 nm | [2][4] |
| Emission Maximum (Em) | ~670 nm | [2][4] |
| Lipid Type | C18 unsaturated phospholipid | [2] |
The incorporation of DOPE-PEG-Cy5 into liposomes or nanoparticles allows for the non-invasive tracking of these drug delivery vehicles in vitro and in vivo. The PEG linker serves to prolong circulation time by reducing opsonization and clearance by the mononuclear phagocyte system. The Cy5 fluorophore is ideal for in vivo imaging due to its emission in the near-infrared window, which minimizes tissue autofluorescence.
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of DOPE-PEG-Cy5 labeled liposomes and their application in cellular uptake and in vivo imaging studies.
Preparation of DOPE-PEG-Cy5 Labeled Liposomes
The thin-film hydration method followed by extrusion is a common and effective technique for preparing unilamellar liposomes with a defined size.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Cholesterol
-
DOPE-PEG-Cy5 (MW 2000)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
In a round-bottom flask, dissolve the desired lipids (e.g., a molar ratio of DOPC:Cholesterol:DOPE-PEG-Cy5 of 94:5:1) in chloroform.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
To obtain unilamellar vesicles of a specific size, subject the hydrated lipid suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
Store the prepared liposomes at 4°C.
Characterization:
-
Size and Zeta Potential: Determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge of the liposomes using Dynamic Light Scattering (DLS).
-
Morphology: Visualize the liposomes using Transmission Electron Microscopy (TEM) to confirm their size and lamellarity.
-
Encapsulation Efficiency: If a drug is co-encapsulated, determine the encapsulation efficiency by separating the free drug from the liposomal fraction (e.g., via dialysis or size exclusion chromatography) and quantifying the drug concentration in both fractions.
In Vitro Cellular Uptake Studies
This protocol outlines how to quantify the internalization of DOPE-PEG-Cy5 labeled liposomes into cancer cells using flow cytometry and confocal microscopy.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
DOPE-PEG-Cy5 labeled liposomes
-
PBS
-
Trypsin-EDTA
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Flow cytometer
-
Confocal microscope
Procedure:
-
Seed the cells in multi-well plates (for flow cytometry) or on glass-bottom dishes (for confocal microscopy) and allow them to adhere overnight.
-
Replace the culture medium with fresh medium containing the fluorescently labeled liposomes at a desired concentration.
-
Incubate the cells with the liposomes for a specific time period (e.g., 4 hours) at 37°C in a CO₂ incubator.
-
For Flow Cytometry:
-
Wash the cells with ice-cold PBS to remove non-internalized liposomes.
-
Detach the cells using trypsin-EDTA.
-
Resuspend the cells in PBS and analyze them using a flow cytometer to measure the mean fluorescence intensity in the Cy5 channel.
-
-
For Confocal Microscopy:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde (optional).
-
Stain the cell nuclei with DAPI or Hoechst.
-
Image the cells using a confocal microscope to visualize the intracellular localization of the liposomes (red fluorescence from Cy5).
-
In Vivo Imaging in a Murine Cancer Model
This protocol describes the use of DOPE-PEG-Cy5 labeled liposomes for in vivo imaging to track their biodistribution and tumor accumulation in a mouse model.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
DOPE-PEG-Cy5 labeled liposomes
-
In vivo imaging system (IVIS) or similar fluorescence imaging equipment
Procedure:
-
Anesthetize the tumor-bearing mice.
-
Intravenously inject the DOPE-PEG-Cy5 labeled liposomes via the tail vein.
-
At various time points post-injection (e.g., 1, 4, 24, and 48 hours), anesthetize the mice and acquire whole-body fluorescence images using the in vivo imaging system. Use appropriate excitation and emission filters for Cy5.
-
After the final imaging time point, the mice can be euthanized, and major organs and the tumor can be excised for ex vivo imaging to confirm the biodistribution of the liposomes.
-
Quantify the fluorescence intensity in the tumor and other organs using the analysis software of the imaging system.
Application in Drug Delivery and Signaling Pathway Analysis
DOPE-PEG-Cy5 labeled nanocarriers are instrumental in studies aimed at understanding the therapeutic mechanisms of encapsulated drugs. By tracking the delivery of the nanocarrier to the target cells, researchers can correlate drug delivery with downstream cellular responses.
Doxorubicin Delivery and Apoptosis Signaling
Doxorubicin is a widely used chemotherapeutic agent that induces apoptosis in cancer cells. Liposomal formulations of doxorubicin are used to improve its therapeutic index. By incorporating DOPE-PEG-Cy5 into doxorubicin-loaded liposomes, the delivery of the drug can be visualized, and its effect on the apoptotic signaling pathway can be assessed.
Experimental Workflow:
References
Methodological & Application
Application Note: Formulation and Characterization of DOPE-PEG-Cy5 Liposomes for Fluorescent Imaging and Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction: Liposomes are versatile, self-assembled vesicular nanocarriers composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and lipophilic agents make them ideal for various biomedical applications, including drug delivery and in vivo imaging.[1][2][3][4] This application note provides a detailed protocol for the formulation of fluorescent liposomes using 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), polyethylene glycol (PEG), and the cyanine dye Cy5.
DOPE is a fusogenic lipid that tends to form an inverted hexagonal phase, a property that can facilitate the endosomal escape of encapsulated contents within target cells.[5][6] The incorporation of PEG-conjugated lipids (PEGylation) serves to create a hydrophilic layer on the liposome surface, which sterically hinders opsonization and recognition by the mononuclear phagocyte system, thereby prolonging circulation time in vivo.[1][4][7][8][9] The fluorescent dye Cy5 is conjugated to a PEG-lipid, allowing for non-invasive tracking and imaging of the liposomes.[10] These DOPE-PEG-Cy5 liposomes are valuable tools for preclinical research in targeted drug delivery, cellular uptake studies, and biodistribution analysis.
I. Materials and Equipment
Lipids and Reagents:
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
DOPE-PEG-Cy5.5 (or other PEGylated lipid-Cy5 conjugate)[10]
-
Chloroform
-
Methanol
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Deionized water
-
Argon or Nitrogen gas
Equipment:
-
Round-bottom flask (50 mL)
-
Rotary evaporator
-
Water bath sonicator
-
Mini-extruder set (e.g., Avanti Polar Lipids)
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Glass syringes (gas-tight)
-
Dynamic Light Scattering (DLS) instrument (for size and zeta potential)
-
Spectrofluorometer
-
Vortex mixer
-
Analytical balance
-
Glass vials
II. Experimental Protocols
A. Protocol 1: Liposome Formulation via Thin-Film Hydration
The thin-film hydration method is a robust and widely used technique for liposome preparation.[1][2][11][12][13] It involves dissolving lipids in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer to form liposomes.
1. Lipid Preparation:
-
In a clean round-bottom flask, combine the lipids dissolved in chloroform according to the desired molar ratios. A common formulation is provided in Table 1.
-
Ensure all lipids, including DOPE, cholesterol, DSPE-PEG2000, and DOPE-PEG-Cy5, are completely dissolved.[14]
-
Mix the solution thoroughly by vortexing for 1-2 minutes.
2. Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature slightly above the phase transition temperature of the lipids (e.g., 37-45°C).[1][15]
-
Begin rotation and gradually reduce the pressure to evaporate the organic solvent. A thin, uniform lipid film will form on the inner surface of the flask.[1][13]
-
Continue evaporation for at least 30 minutes after the film appears dry to ensure complete removal of residual solvent.
-
For final drying, place the flask under a high vacuum for at least 2 hours or overnight.[16][17]
3. Hydration:
-
Hydrate the dried lipid film by adding pre-warmed (37°C) PBS (pH 7.4). The volume depends on the desired final lipid concentration (e.g., 1-2 mL for a 10-20 µmol total lipid formulation).[15]
-
Rotate the flask gently by hand to ensure the buffer covers the entire film, promoting the formation of multilamellar vesicles (MLVs).
-
Incubate the mixture at 37°C for 1 hour, with intermittent vortexing, to allow for complete hydration and swelling of the lipid film.[1]
4. Extrusion (Size Reduction):
-
Extrusion is performed to produce unilamellar vesicles with a uniform size distribution.[18][19]
-
Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension into one of the glass syringes.
-
Pass the liposome suspension through the membrane 11-21 times.[17] This repeated passage ensures a homogenous population of small unilamellar vesicles (SUVs).[13][20]
-
The final product is a translucent suspension of DOPE-PEG-Cy5 liposomes. Store at 4°C for short-term use.
B. Protocol 2: Liposome Characterization
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Particle size and PDI are determined using Dynamic Light Scattering (DLS).[21][22][23] DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles.[21]
-
Dilute a small aliquot of the liposome suspension in filtered PBS.
-
Transfer the diluted sample to a cuvette and place it in the DLS instrument.
-
Perform the measurement at 25°C. The instrument's software will calculate the average hydrodynamic diameter (Z-average) and the PDI, which indicates the width of the size distribution. A PDI value below 0.2 is generally considered indicative of a monodisperse population.[2]
2. Zeta Potential Measurement:
-
Zeta potential is a measure of the surface charge of the liposomes and is an important indicator of colloidal stability.[24][25][26] Particles with a zeta potential greater than +30 mV or less than -30 mV are typically considered stable.[24]
-
The measurement is performed using laser Doppler velocimetry, where an electric field is applied across the sample, and the velocity of the charged particles is measured.[27][]
-
Dilute the liposome sample in filtered deionized water or a low ionic strength buffer.
-
Inject the sample into the specific folded capillary cell for the instrument.
-
Perform the measurement at 25°C.
3. Determination of Cy5 Encapsulation:
-
The amount of Cy5 incorporated into the liposomes can be quantified using fluorescence spectroscopy.
-
Prepare a standard curve of the free Cy5 dye in a suitable solvent (e.g., PBS with 1% Triton X-100 to disrupt the liposomes).
-
To measure the total Cy5 concentration, lyse a known volume of the liposome suspension by adding a surfactant like Triton X-100.
-
Measure the fluorescence intensity of the lysed sample using an excitation wavelength of ~645 nm and an emission wavelength of ~665 nm.[29][30]
-
Compare the fluorescence intensity to the standard curve to determine the total concentration of Cy5.
-
To separate non-encapsulated dye, the liposome suspension can be passed through a size-exclusion chromatography column. The liposome fraction is collected and lysed, and the fluorescence is measured as described above to determine the encapsulated Cy5 concentration.
-
Encapsulation Efficiency (%) = (Amount of encapsulated Cy5 / Total amount of Cy5) x 100.
III. Data Presentation
Table 1: Example Formulation of DOPE-PEG-Cy5 Liposomes
| Component | Molar Ratio (%) | Purpose |
| DOPE | 55 | Main structural and fusogenic lipid |
| Cholesterol | 40 | Enhances bilayer stability and reduces leakage |
| DSPE-PEG2000 | 4.5 | Provides "stealth" properties, prolongs circulation |
| DOPE-PEG-Cy5 | 0.5 | Fluorescent probe for imaging |
Table 2: Expected Physicochemical Properties
| Parameter | Typical Value | Method |
| Hydrodynamic Diameter | 100 - 130 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -15 to -30 mV | Laser Doppler Velocimetry |
| Encapsulation Efficiency | > 90% | Fluorescence Spectroscopy |
IV. Visualization
Caption: Structure of a DOPE-PEG-Cy5 liposome.
Caption: Experimental workflow for liposome formulation.
References
- 1. mdpi.com [mdpi.com]
- 2. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. DOPE/CHEMS-Based EGFR-Targeted Immunoliposomes for Docetaxel Delivery: Formulation Development, Physicochemical Characterization and Biological Evaluation on Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cds.ismrm.org [cds.ismrm.org]
- 8. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coating liposomes with ring-like PEG: the synthesis and stealth effect of cholesterol–PEG–cholesterol - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 10. DOPE-PEG-Cy5.5, MW 2,000 | BroadPharm [broadpharm.com]
- 11. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 12. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. avantiresearch.com [avantiresearch.com]
- 15. scienceopen.com [scienceopen.com]
- 16. rsc.org [rsc.org]
- 17. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijrti.org [ijrti.org]
- 19. mdpi.com [mdpi.com]
- 20. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. news-medical.net [news-medical.net]
- 22. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
- 23. scispace.com [scispace.com]
- 24. creative-biostructure.com [creative-biostructure.com]
- 25. Liposome Zeta Potential Measurement - Lifeasible [lifeasible.com]
- 26. Liposome Zeta Potential Testing - CD Formulation [formulationbio.com]
- 27. azonano.com [azonano.com]
- 29. Dye Encapsulation in Fluorescent Core-Shell Silica Nanoparticles as Probed by Fluorescence Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporation of DOPE-PEG-Cy5 into Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the incorporation of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-cyanine5] (DOPE-PEG-Cy5) into nanoparticles. This document outlines common methodologies, characterization techniques, and expected outcomes to guide researchers in the fluorescent labeling of nanoparticles for imaging and drug delivery applications.
Introduction
DOPE-PEG-Cy5 is a fluorescently labeled phospholipid-PEG conjugate used to impart stealth properties and enable visualization of nanoparticles.[1][2] The 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) anchor facilitates its integration into lipid-based nanoparticles, while the polyethylene glycol (PEG) linker provides a hydrophilic shield that can reduce opsonization and prolong circulation time. The Cyanine 5 (Cy5) fluorophore allows for sensitive and specific tracking of the nanoparticles in vitro and in vivo using fluorescence-based imaging techniques.[1]
This document details two primary methods for incorporating DOPE-PEG-Cy5 into nanoparticles:
-
Co-formulation during Nanoparticle Synthesis: Incorporation of the lipid conjugate during the initial nanoparticle fabrication process.
-
Post-insertion into Pre-formed Nanoparticles: A robust method where the conjugate is inserted into the outer leaflet of already-formed nanoparticles.[3][4][5]
Core Methodologies and Protocols
Method 1: Co-formulation during Nanoparticle Synthesis (Thin-Film Hydration Method)
This method is suitable for lipid-based nanoparticles such as liposomes and involves the inclusion of DOPE-PEG-Cy5 with other lipid components from the outset.
Experimental Protocol:
-
Lipid Film Preparation:
-
In a round-bottom flask, combine the desired lipids (e.g., DSPC, cholesterol) and DOPE-PEG-Cy5 in a suitable organic solvent such as chloroform. A typical molar ratio for the fluorescent lipid is 0.1-5 mol% of the total lipid.
-
Evaporate the organic solvent using a rotary evaporator at a temperature above the lipid phase transition temperature (Tc) to form a thin, uniform lipid film on the flask's inner surface.[6]
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[7]
-
-
Hydration:
-
Size Reduction and Homogenization (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically repeated 10-20 times to ensure a narrow size distribution.
-
-
Purification:
-
Remove any unincorporated DOPE-PEG-Cy5 and other free components by methods such as size exclusion chromatography (SEC) or dialysis.
-
Method 2: Post-insertion into Pre-formed Nanoparticles
The post-insertion technique is a versatile method for modifying the surface of pre-formed nanoparticles.[3][4][5][8]
Experimental Protocol:
-
Preparation of Pre-formed Nanoparticles:
-
Synthesize the desired nanoparticles (e.g., liposomes, lipid nanoparticles) using an established protocol, such as the thin-film hydration method described above, but without the initial inclusion of DOPE-PEG-Cy5.
-
-
Preparation of DOPE-PEG-Cy5 Micelles:
-
Dissolve DOPE-PEG-Cy5 in an organic solvent in a separate glass vial.
-
Evaporate the solvent under a stream of nitrogen to form a thin film.
-
Hydrate the film with a suitable buffer (e.g., PBS, pH 7.4) to form micelles.
-
-
Incubation:
-
Mix the pre-formed nanoparticles with the DOPE-PEG-Cy5 micelle solution. The molar ratio of the inserted lipid to the total lipid in the nanoparticles can be varied to control the surface density of the fluorescent label.
-
Incubate the mixture at a temperature above the Tc of the nanoparticle lipids (e.g., 37°C or 60°C) for 30 minutes to a few hours with gentle stirring.[7]
-
-
Purification:
-
Separate the nanoparticles now containing DOPE-PEG-Cy5 from unincorporated micelles using techniques like SEC or dialysis.
-
Nanoparticle Characterization
After incorporation of DOPE-PEG-Cy5, it is crucial to characterize the nanoparticles to ensure they meet the desired specifications.
| Parameter | Method | Typical Results and Interpretation |
| Size (Hydrodynamic Diameter) & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | A monomodal size distribution with a low PDI (<0.2) indicates a homogenous nanoparticle population.[9][10] The size should be within the target range for the intended application. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Measures the surface charge of the nanoparticles. A zeta potential of > ±20 mV generally indicates good colloidal stability.[9][11] The incorporation of PEG may lead to a near-neutral zeta potential.[12] |
| Incorporation Efficiency | Fluorescence Spectroscopy | The amount of Cy5 fluorescence associated with the purified nanoparticles is measured and compared to a standard curve of known DOPE-PEG-Cy5 concentrations. This allows for the quantification of the incorporated fluorescent lipid. |
| Stability | DLS and Fluorescence Spectroscopy over time | The size, PDI, and fluorescence intensity of the nanoparticles are monitored over time under relevant storage conditions to assess their physical and chemical stability.[11][13] |
Visualizing the Workflows
Caption: Co-formulation workflow for DOPE-PEG-Cy5 incorporation.
Caption: Post-insertion workflow for DOPE-PEG-Cy5 incorporation.
Signaling and Application Pathway
The primary application pathway for DOPE-PEG-Cy5 labeled nanoparticles involves their use as imaging agents or as traceable drug delivery vehicles. The Cy5 moiety does not have an intrinsic signaling function within the cell but serves as a reporter.
Caption: Application pathway for fluorescently labeled nanoparticles.
Concluding Remarks
The choice between co-formulation and post-insertion will depend on the specific nanoparticle composition and the desired final characteristics. The post-insertion method is often considered more robust as it separates the nanoparticle formation from the surface modification step, potentially preserving the core nanoparticle structure.[8] Regardless of the method chosen, thorough characterization is essential to ensure the quality and reproducibility of the DOPE-PEG-Cy5 labeled nanoparticles for their intended research or therapeutic applications.
References
- 1. DOPE-PEG-Cy5, MW 2,000 | BroadPharm [broadpharm.com]
- 2. DOPE-PEG-Cy5.5, MW 2,000 | BroadPharm [broadpharm.com]
- 3. A Robust Post-Insertion Method for the Preparation of Targeted Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Robust Post-Insertion Method for the Preparation of Targeted Lipid Nanoparticles | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes: DOPE-PEG-Cy5 for In Vivo Imaging in Mice
Introduction
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)]-Cy5 (DOPE-PEG-Cy5) is a fluorescently labeled lipid conjugate frequently incorporated into liposomal and other nanoparticle formulations for in vivo imaging. The PEGylated (Polyethylene Glycol) lipid provides a hydrophilic steric barrier, which helps to reduce opsonization and clearance by the mononuclear phagocyte system (MPS), thereby prolonging circulation time.[1][2][3] The Cy5 (Cyanine 5) fluorescent dye, a near-infrared (NIR) fluorophore, allows for deep tissue imaging with reduced autofluorescence.[4]
These characteristics make DOPE-PEG-Cy5-labeled nanoparticles an effective tool for non-invasively monitoring biodistribution, pharmacokinetics, and tumor accumulation in preclinical mouse models.[5][6] A primary application is the visualization of the Enhanced Permeability and Retention (EPR) effect in tumors, where leaky vasculature and poor lymphatic drainage lead to the passive accumulation of nanoparticles.[7][8][9][10]
Principle of Application: The EPR Effect
The accumulation of DOPE-PEG-Cy5 labeled liposomes in solid tumors is largely dependent on the EPR effect.[7] Tumor vasculature is often abnormal, with poorly aligned endothelial cells and wide fenestrations, which allows nanoparticles to extravasate into the tumor interstitium.[10] Coupled with impaired lymphatic drainage in the tumor microenvironment, this leads to the passive retention of the nanoparticles.[7][10] PEGylation is crucial as it extends the circulation half-life of the liposomes, providing a greater opportunity for them to accumulate at the pathological site.[3]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of Cy5-labeled liposomes in mice, compiled from various studies.
Table 1: Liposome Formulation and Characteristics
| Parameter | Value | Reference |
|---|---|---|
| Lipid Composition | DMPC:DOPE:DSPE-PEG (50:45:5 molar ratio) | [1] |
| DOPC/DOPE/DSPE-PEG2000-DVar7/Cy5.5 (molar ratio) | [11] | |
| Mean Particle Size | ~100 nm | [1] |
| Polydispersity Index (PDI) | < 0.1 | [1] |
| Zeta Potential | Near-neutral (-4 to -5 mV) | [1] |
| PEG Anchor | DSPE-PEG2000 |[3] |
Table 2: Dosing and Administration
| Parameter | Value | Reference |
|---|---|---|
| Administration Route | Intravenous (i.v.) tail vein injection | [11][12] |
| Typical Injection Volume | 100 - 200 µL | [11][12] |
| Example Dose (Cy5.5) | 10 nmol per mouse | [11] |
| Vehicle | Sterile Saline or PBS |[13] |
Table 3: Pharmacokinetics and Imaging Parameters
| Parameter | Value | Reference |
|---|---|---|
| Liposome Half-life (PEGylated) | ~5 hours in mice | [3] |
| Imaging Time Points | 1, 2, 4, 8, 12, 24, 48, 72 hours post-injection | [5][11][14] |
| Peak Tumor Accumulation | Typically 24 - 48 hours post-injection | [5] |
| IVIS Excitation Filter | ~675 nm | [11] |
| IVIS Emission Filter | ~720 nm |[11] |
Experimental Protocols
Protocol 1: Preparation of DOPE-PEG-Cy5 Labeled Liposomes
This protocol describes a standard thin-film hydration method for preparing fluorescently labeled liposomes.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) or similar structural lipid
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(Cyanine 5) (DOPE-Cy5) or similar Cy5-lipid conjugate
-
Chloroform
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid Film Hydration:
-
Dissolve the lipids (e.g., DMPC, DOPE, DSPE-PEG2000, and DOPE-Cy5) in chloroform in a round-bottom flask. A typical molar ratio is 50:44.5:5:0.5 (Structural Lipid:DOPE:DSPE-PEG:DOPE-Cy5).
-
Attach the flask to a rotary evaporator and remove the chloroform under vacuum at 37°C to form a thin, uniform lipid film.[11][15] Continue evaporation for at least 5 minutes after the film appears dry to remove residual solvent.[11][15]
-
Hydrate the lipid film with sterile PBS (pH 7.4) by vortexing or gentle agitation at 37°C for 20-30 minutes.[11] This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To create unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Assemble the extruder with a 100 nm polycarbonate membrane.
-
Pass the liposome suspension through the extruder 11-21 times to achieve a homogenous size distribution.
-
The resulting liposomes should be stored at 4°C and protected from light.
-
Protocol 2: In Vivo and Ex Vivo Imaging in a Tumor-Bearing Mouse Model
This protocol outlines the procedure for intravenous administration and subsequent imaging of Cy5-labeled liposomes.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
DOPE-PEG-Cy5 labeled liposomes (prepared as above)
-
Sterile saline
-
Anesthesia (e.g., isoflurane or injectable anesthetic)
-
In Vivo Imaging System (IVIS) or similar fluorescence imager
-
Surgical tools for organ harvesting
Methodology:
-
Animal Preparation and Injection:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane or via intraperitoneal injection of an appropriate anesthetic.[12]
-
Dilute the liposome stock solution in sterile saline to the desired final concentration in an injection volume of 100-200 µL.[11][13]
-
Administer the liposome suspension via intravenous tail vein injection.[12]
-
-
In Vivo Fluorescence Imaging:
-
Place the anesthetized mouse in the imaging chamber of the IVIS.[12]
-
Acquire fluorescence images at predetermined time points (e.g., 1, 4, 24, 48, and 72 hours post-injection).[11]
-
Set the imaging parameters for Cy5: Excitation ~675 nm, Emission ~720 nm.[11] Use an auto exposure time to achieve an optimal signal-to-noise ratio.
-
Acquire a grayscale reference image for anatomical context.
-
Analyze the images using appropriate software to quantify the fluorescence intensity (radiant efficiency) in regions of interest (ROIs), such as the tumor and other organs.
-
-
Ex Vivo Organ Biodistribution:
-
At the final time point (e.g., 72 hours), humanely euthanize the mouse.
-
Immediately dissect and harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart).[12]
-
Arrange the organs in the IVIS imaging chamber and acquire a final fluorescence image to confirm the biodistribution of the liposomes.[14] This provides a more sensitive and specific signal localization without interference from overlying tissues.
-
Visualizations
Caption: Experimental workflow for DOPE-PEG-Cy5 liposome imaging in mice.
Caption: Conceptual diagram of the Enhanced Permeability and Retention (EPR) effect.
References
- 1. mdpi.com [mdpi.com]
- 2. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and antitumor efficacy of DSPE-PEG2000 polymeric liposomes loaded with quercetin and temozolomide: Analysis of their effectiveness in enhancing the chemosensitization of drug-resistant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-time in vivo Imaging of LPS-induced Local Inflammation and Drug Deposition in NF-κB Reporter Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposomal Extravasation and Accumulation in Tumors as Studied by Fluorescence Microscopy and Imaging Depend on the Fluorescent Label - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Noninvasive Molecular Imaging of the Enhanced Permeability and Retention Effect by 64Cu-Liposomes: In vivo Correlations with 68Ga-RGD, Fluid Pressure, Diffusivity and 18F-FDG - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Fluorescence Imaging of Passive Inflammation Site Accumulation of Liposomes via Intravenous Administration Focused on Their Surface Charge and PEG Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonoporation enhances liposome accumulation and penetration in tumors with low EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumor Targeting via EPR: Strategies to Enhance Patient Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Preparing DOPE-PEG-Cy5 Micelles for Drug Encapsulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the preparation and characterization of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)]-Cy5 (DOPE-PEG-Cy5) micelles as a robust platform for drug encapsulation. These micelles are self-assembling nanostructures composed of amphiphilic lipid-polymer conjugates. The hydrophobic DOPE core serves as a reservoir for lipophilic drugs, while the hydrophilic polyethylene glycol (PEG) shell provides steric stability, reduces opsonization, and prolongs circulation time in vivo. The incorporation of the cyanine 5 (Cy5) fluorescent dye allows for sensitive and quantitative tracking of the micelles in various biological systems. This application note outlines the thin-film hydration method for micelle synthesis, protocols for key characterization techniques, and representative data for drug encapsulation.
Data Presentation: Physicochemical Properties of Drug-Loaded Micelles
The following table summarizes typical physicochemical characteristics of phospholipid-PEG micelles loaded with the chemotherapeutic drug Doxorubicin (DOX). While this data is for a closely related DSPE-PEG-C60 system, it serves as a representative example of the expected values for DOPE-PEG-Cy5 micelles.[1]
| Formulation (Carrier:Drug w/w) | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading Content (%) |
| DSPE-PEG-C60:DOX (5:1) | 97 | < 0.3 | -30.87 | 86.1 | ~14.3 |
| DSPE-PEG-C60:DOX (10:1) | 211 | < 0.3 | -29.43 | 95.4 | ~8.7 |
| DSPE-PEG-C60:DOX (15:1) | 260 | < 0.3 | -28.67 | 97.5 | ~6.1 |
Experimental Protocols
Protocol 1: Preparation of DOPE-PEG-Cy5 Micelles using Thin-Film Hydration
This protocol describes the formation of drug-loaded DOPE-PEG-Cy5 micelles using the thin-film hydration method, a widely used technique for preparing liposomes and micelles.[2][3][4][5]
Materials:
-
DOPE-PEG-Cy5
-
Hydrophobic drug (e.g., Doxorubicin)
-
Chloroform or another suitable organic solvent
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Syringe filter (0.22 µm)
Procedure:
-
Lipid Film Formation:
-
Dissolve a known amount of DOPE-PEG-Cy5 and the hydrophobic drug in chloroform in a round-bottom flask. The molar ratio of lipid to drug should be optimized for the specific application.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the boiling point of the solvent to evaporate the organic solvent. This will form a thin, uniform lipid-drug film on the inner surface of the flask.
-
Continue to apply vacuum for at least 1-2 hours after the film appears dry to ensure complete removal of residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding a pre-warmed aqueous buffer (e.g., PBS, pH 7.4) to the flask.
-
Agitate the flask by vortexing or gentle shaking until the lipid film is fully suspended, resulting in the formation of multilamellar vesicles.
-
-
Micelle Formation and Size Reduction:
-
Submerge the flask in a bath sonicator and sonicate the suspension. The sonication time and power should be optimized to achieve a clear or slightly opalescent solution, indicating the formation of micelles.
-
To obtain a more uniform size distribution, the micelle solution can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
To remove any unencapsulated drug, the micelle solution can be purified by dialysis against the hydration buffer or by size exclusion chromatography.
-
Protocol 2: Characterization of Micelles
DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution (Polydispersity Index - PDI) of nanoparticles in suspension. The zeta potential provides information about the surface charge and stability of the micelles.
Procedure:
-
Dilute a small aliquot of the micelle suspension in the hydration buffer to an appropriate concentration for DLS analysis.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle) and initiate the measurement.
-
For zeta potential measurement, use a specific folded capillary cell and follow the instrument's instructions.
TEM provides direct visualization of the micelle morphology and size.
Procedure:
-
Place a drop of the diluted micelle solution onto a carbon-coated copper grid.
-
Allow the sample to adsorb for a few minutes.
-
Wick away the excess solution using filter paper.
-
(Optional) Negatively stain the sample with a solution of a heavy metal salt (e.g., uranyl acetate or phosphotungstic acid) to enhance contrast.
-
Allow the grid to air dry completely before imaging in the TEM.
Protocol 3: Determination of Drug Encapsulation Efficiency and Loading Content
This protocol determines the amount of drug successfully encapsulated within the micelles.
Procedure:
-
Separation of Free Drug:
-
Separate the drug-loaded micelles from the unencapsulated (free) drug using a suitable method such as ultracentrifugation or dialysis.
-
For ultracentrifugation, centrifuge the micelle solution at high speed. The micelles will pellet, leaving the free drug in the supernatant.
-
-
Quantification of Drug:
-
Measure the concentration of the free drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, or High-Performance Liquid Chromatography - HPLC).
-
To determine the total amount of drug, lyse a known volume of the original (unpurified) micelle solution with a suitable solvent (e.g., methanol or DMSO) to release the encapsulated drug and measure the total drug concentration.
-
-
Calculations:
-
Encapsulation Efficiency (EE %): EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
Drug Loading Content (LC %): LC (%) = [Amount of encapsulated drug / Total weight of the micelles] x 100
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the preparation and characterization of drug-loaded DOPE-PEG-Cy5 micelles.
Caption: Workflow for DOPE-PEG-Cy5 micelle preparation and characterization.
Cellular Uptake Pathway
PEGylated micelles are typically internalized by cells through endocytosis. The following diagram depicts a generalized endocytic pathway for the cellular uptake of DOPE-PEG-Cy5 micelles. The exact mechanism can be cell-type dependent.[6][7][8]
Caption: Generalized pathway for cellular uptake of DOPE-PEG-Cy5 micelles.
References
- 1. Preparation and Evaluation of the Cytoprotective Activity of Micelles with DSPE-PEG-C60 as a Carrier Against Doxorubicin-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kamat Lab Thin Film Hydration Protocol [protocols.io]
- 3. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thin-film hydration preparation m... preview & related info | Mendeley [mendeley.com]
- 5. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 6. PEGylation significantly affects cellular uptake and intracellular trafficking of non-viral gene delivery particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for DOPE-PEG-Cy5 Labeling of Extracellular Vesicles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]-Cyanine5 (DOPE-PEG-Cy5) for the fluorescent labeling of extracellular vesicles (EVs). This document includes detailed protocols for labeling, purification of labeled EVs, and methods for assessing labeling efficiency, stability, and functional integrity.
Introduction to DOPE-PEG-Cy5
DOPE-PEG-Cy5 is a lipophilic fluorescent dye conjugate designed for labeling lipid-based nanoparticles and vesicles. It consists of three key components:
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): A phospholipid that acts as a lipid anchor, enabling spontaneous insertion into the lipid bilayer of extracellular vesicles.
-
Poly(ethylene glycol) (PEG): A flexible, hydrophilic polymer spacer that enhances the solubility and biocompatibility of the conjugate and can reduce non-specific binding of the labeled EVs.
-
Cyanine5 (Cy5): A bright, far-red fluorescent dye with an excitation maximum around 650 nm and an emission maximum around 670 nm, making it suitable for a wide range of fluorescence-based applications, including in vitro and in vivo imaging.[1][2]
The lipophilic nature of the DOPE anchor allows for stable and efficient labeling of EVs by integrating the conjugate directly into the vesicle membrane.
Mechanism of Labeling
The labeling of extracellular vesicles with DOPE-PEG-Cy5 is based on the principle of lipid insertion. The hydrophobic DOPE portion of the molecule spontaneously intercalates into the lipid bilayer of the EV membrane, while the hydrophilic PEG-Cy5 moiety remains exposed on the vesicle surface. This process is self-assembling and does not require harsh chemical reactions, thus preserving the structural and functional integrity of the EVs.
Applications of DOPE-PEG-Cy5 Labeled Extracellular Vesicles
Fluorescently labeled EVs are invaluable tools for a variety of research and development applications, including:
-
In vitro and in vivo tracking: Visualizing the biodistribution, cellular uptake, and intracellular trafficking of EVs.[3]
-
Drug delivery studies: Monitoring the delivery of therapeutic cargo encapsulated within EVs to target cells and tissues.
-
Understanding EV biology: Investigating the roles of EVs in cell-to-cell communication and various physiological and pathological processes.
-
Development of EV-based diagnostics: Utilizing labeled EVs for the development of novel diagnostic assays.
Experimental Protocols
Protocol 1: Labeling of Extracellular Vesicles with DOPE-PEG-Cy5
This protocol provides a step-by-step guide for the fluorescent labeling of a pre-isolated EV sample.
Materials:
-
Isolated extracellular vesicles (EVs) in a suitable buffer (e.g., phosphate-buffered saline - PBS)
-
DOPE-PEG-Cy5 (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
PBS (pH 7.4), sterile-filtered
-
Incubator or heat block
-
Microcentrifuge tubes
Procedure:
-
Reconstitution of DOPE-PEG-Cy5:
-
Prepare a stock solution of DOPE-PEG-Cy5 by dissolving the lyophilized powder in anhydrous DMSO to a final concentration of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Labeling Reaction:
-
Determine the amount of EVs to be labeled (e.g., based on protein concentration or particle number).
-
In a microcentrifuge tube, dilute the EV suspension with PBS to a final volume of 100 µL.
-
Add the DOPE-PEG-Cy5 stock solution to the EV suspension. The optimal concentration of DOPE-PEG-Cy5 should be determined empirically, but a starting concentration of 10-50 µg/mL is recommended.
-
Mix gently by pipetting up and down. Avoid vigorous vortexing, which could damage the EVs.
-
Incubate the mixture for 30-60 minutes at 37°C.[4] Some protocols suggest incubation at room temperature.[5] Optimization may be required depending on the EV source and downstream application.
-
Protocol 2: Purification of Labeled Extracellular Vesicles
It is crucial to remove unincorporated DOPE-PEG-Cy5 from the labeled EV preparation to avoid background fluorescence and potential artifacts. Size exclusion chromatography (SEC) is a gentle and effective method for this purpose.
Materials:
-
Labeled EV suspension from Protocol 1
-
Size exclusion chromatography (SEC) columns suitable for EV purification (e.g., qEVoriginal)
-
PBS (pH 7.4), sterile-filtered
-
Collection tubes
Procedure:
-
Column Equilibration:
-
Equilibrate the SEC column by washing it with at least three column volumes of sterile-filtered PBS.
-
-
Sample Loading and Fraction Collection:
-
Carefully load the 100 µL labeled EV suspension onto the equilibrated SEC column.
-
Allow the sample to enter the column bed completely.
-
Begin collecting fractions immediately after the void volume has passed through the column. The EV-containing fractions will elute first, followed by the smaller, unincorporated dye molecules.
-
Collect 10-12 fractions of approximately 0.5 mL each.
-
The fractions containing the labeled EVs can be identified by their fluorescence and by characterizing the particle size and concentration using Nanoparticle Tracking Analysis (NTA).
-
-
Pooling and Storage:
-
Pool the fractions containing the highest concentration of fluorescent EVs.
-
Store the purified labeled EVs at 4°C for short-term use (up to 24 hours) or at -80°C for long-term storage. For long-term storage, consider using a cryoprotectant buffer such as PBS supplemented with human albumin and trehalose (PBS-HAT) to improve stability.[6][7]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the labeling and stability of EVs. While specific data for DOPE-PEG-Cy5 is limited, data from similar lipid-PEG conjugates and general EV stability studies are provided for reference.
Table 1: Recommended Starting Conditions for EV Labeling
| Parameter | Recommended Range | Reference |
| DOPE-PEG-Cy5 Concentration | 10 - 50 µg/mL | General recommendation |
| Incubation Time | 30 - 60 minutes | [5] |
| Incubation Temperature | 25°C - 37°C | [4] |
| EV Concentration | 1x10¹⁰ - 1x10¹² particles/mL | General recommendation |
Note: These are starting recommendations and should be optimized for each specific EV type and experimental setup.
Table 2: Stability of Labeled EVs under Different Storage Conditions
| Storage Condition | Time | Observation | Reference |
| 4°C in PBS | Days | Significant reduction in EV recovery | [6][7] |
| -20°C in PBS | Days to Weeks | Reduction in EV recovery | [6] |
| -80°C in PBS | Weeks to Months | Better preservation than 4°C and -20°C, but still some loss of recovery | [6][7] |
| -80°C in PBS-HAT | Up to 2 years | Markedly improved short-term and long-term preservation of EVs | [6][7] |
| Freeze-Thaw Cycles in PBS | Multiple cycles | Significant decrease in EV concentration and quality | [2] |
Visualizations
Experimental Workflow for EV Labeling and Analysis
Caption: Workflow for labeling EVs with DOPE-PEG-Cy5.
Representative Signaling Pathway: EGFR Signaling
DOPE-PEG-Cy5 labeled EVs can be used to track the delivery of therapeutic agents, such as peptides or small molecules, that target specific signaling pathways. The following diagram illustrates a simplified EGFR signaling pathway, which is often dysregulated in cancer. Labeled EVs could be engineered to deliver inhibitors to components of this pathway.
Caption: EGFR signaling pathway and potential EV intervention.
Conclusion
DOPE-PEG-Cy5 is a versatile and effective tool for the fluorescent labeling of extracellular vesicles. The protocols and data presented in these application notes provide a solid foundation for researchers to incorporate this technology into their studies. Proper optimization of labeling conditions and rigorous purification of labeled EVs are critical for obtaining reliable and reproducible results. The use of DOPE-PEG-Cy5 labeled EVs will continue to advance our understanding of EV biology and facilitate the development of novel EV-based therapeutics and diagnostics.
References
- 1. Factors to consider before choosing EV labeling method for fluorescence-based techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Tracking tools of extracellular vesicles for biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Extracellular Vesicles Labelled with a Lipophilic Dye Using Fluorescence Nanoparticle Tracking Analysis [mdpi.com]
- 6. From Isolation to Insight: Fluorescence Imaging of EVs in Liquid Biopsy Workflows - Wiley Science and Engineering Content Hub [content.knowledgehub.wiley.com]
- 7. Analysis of Extracellular Vesicles Using Fluorescence Nanoparticle Tracking Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of DOPE-PEG-Cy5 Incorporation Efficiency in Liposomes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The functionalization of liposomes and other lipid-based nanoparticles with polymer-lipid conjugates is a cornerstone of modern drug delivery and diagnostic systems. 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-Cyanine5 (DOPE-PEG-Cy5) is a fluorescently labeled PEGylated lipid used for tracking, imaging, and quantifying liposomes in vitro and in vivo.[1][2] Accurate determination of the incorporation efficiency of DOPE-PEG-Cy5 into the liposomal bilayer is critical for ensuring formulation consistency, understanding nanoparticle behavior, and validating targeting or imaging capabilities.
This document provides detailed protocols for quantifying the incorporation efficiency of DOPE-PEG-Cy5 using common laboratory techniques, including size exclusion chromatography for purification, followed by fluorescence or UV-Vis spectroscopy for quantification.
Principle of Quantification: The core principle involves a two-step process:
-
Separation: The liposomal formulation, containing both incorporated and unincorporated (free) DOPE-PEG-Cy5, is processed to separate the larger liposomes from the smaller, free lipid-dye conjugates.[][4]
-
Quantification: The amount of Cy5 dye is measured in the purified liposome fraction and compared against the total amount of dye used in the initial formulation. This is typically achieved by measuring the fluorescence or absorbance of the Cy5 dye, which is directly proportional to its concentration.[5][6] Lysis of the liposomes is essential to prevent inaccuracies from light scattering and fluorescence self-quenching.[6][7]
The incorporation efficiency is then calculated as the percentage of the dye associated with the liposomes relative to the total amount of dye initially added.
Experimental Workflow and Methodologies
The overall process for determining incorporation efficiency follows a logical sequence from preparation to calculation.
Figure 1: General experimental workflow for determining the incorporation efficiency of DOPE-PEG-Cy5 into liposomes.
Protocol 1: Separation of Unincorporated DOPE-PEG-Cy5 via Size Exclusion Chromatography (SEC)
This protocol separates liposomes from smaller molecules based on their size.
Materials:
-
Sepharose CL-4B or similar size exclusion resin
-
Chromatography column (e.g., PD-10)
-
Isotonic buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Liposome formulation containing DOPE-PEG-Cy5
-
Fraction collection tubes
Methodology:
-
Column Preparation: Pack the chromatography column with the chosen size exclusion resin. If using a pre-packed column like a PD-10, skip to step 2.
-
Equilibration: Equilibrate the column by washing it with at least 3-5 column volumes of the isotonic buffer. This ensures the buffer inside the column is the same as the one used for the liposomes.
-
Sample Loading: Carefully load a specific volume (e.g., 100-500 µL) of the liposome formulation onto the top of the column bed. Allow the sample to fully enter the resin.
-
Elution: Begin eluting the sample by adding the isotonic buffer to the top of the column.
-
Fraction Collection: Collect the eluate in sequential fractions (e.g., 250-500 µL per fraction).
-
Identify Fractions: The liposomes, being larger, will pass through the column more quickly and elute first. They are often visible as a slightly opalescent, colored band. The smaller, unincorporated DOPE-PEG-Cy5 will elute in later fractions.
-
Pooling: Pool the fractions containing the purified liposomes. The total volume of this pooled fraction should be recorded.
Protocol 2: Quantification by Fluorescence Spectroscopy
This protocol uses the fluorescent properties of Cy5 to determine its concentration.[6]
Materials:
-
Purified liposome fraction (from Protocol 1)
-
Initial liposome formulation (pre-separation)
-
DOPE-PEG-Cy5 of known concentration for standards
-
Isotonic buffer (e.g., PBS)
-
10% (v/v) Triton X-100 or other suitable detergent
-
96-well black microplate
-
Fluorescence microplate reader (Excitation ~650 nm, Emission ~670 nm)[1]
Methodology:
Part A: Standard Curve Preparation
-
Prepare a stock solution of free DOPE-PEG-Cy5 in the buffer.
-
Create a series of dilutions from the stock solution to generate standards of known concentrations (e.g., 0.1 to 10 µg/mL).
-
To each standard dilution, add Triton X-100 to a final concentration of 1% to mimic the conditions of the lysed liposome samples.
-
Transfer the standards to the 96-well plate.
Part B: Sample Preparation and Measurement
-
Total Cy5 Sample: Take a small aliquot of the initial, unpurified liposome formulation. Dilute it with buffer to fall within the range of the standard curve. Add Triton X-100 to a final concentration of 1% to lyse the liposomes.
-
Incorporated Cy5 Sample: Take an aliquot of the pooled, purified liposome fraction from Protocol 1. Dilute it as necessary with buffer. Add Triton X-100 to a final concentration of 1% to lyse the liposomes.
-
Measurement: Transfer the prepared samples to the 96-well plate in triplicate. Measure the fluorescence intensity using the appropriate excitation and emission wavelengths for Cy5 (e.g., Ex: 651 nm, Em: 670 nm).[1]
Part C: Calculation
-
Plot the fluorescence intensity of the standards against their known concentrations to generate a standard curve. Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Use the equation to calculate the concentration of Cy5 in your "Total" and "Incorporated" samples based on their fluorescence readings.
-
Account for any dilution factors used during sample preparation.
-
Calculate the final incorporation efficiency using the formula:
Incorporation Efficiency (%) = (Total mass of Cy5 in purified liposome fraction / Total mass of Cy5 in initial formulation) x 100
-
Total mass in purified fraction = [Cy5] from plate reader × Dilution Factor × Final Volume of pooled liposome fraction
-
Total mass in initial formulation = [Cy5] from plate reader × Dilution Factor × Initial Volume of formulation used
-
Data Presentation and Interpretation
Quantitative results should be organized for clarity.
| Sample ID | Initial [Cy5] (µg/mL) | Volume Loaded (mL) | Final Purified Volume (mL) | Measured [Cy5] in Purified Fraction (µg/mL) | Total Initial Mass (µg) | Total Incorporated Mass (µg) | Incorporation Efficiency (%) |
| Lipo-001 | 100 | 0.5 | 2.0 | 22.5 | 50 | 45.0 | 90.0% |
| Lipo-002 | 100 | 0.5 | 2.0 | 21.3 | 50 | 42.6 | 85.2% |
| Lipo-003 | 100 | 0.5 | 1.9 | 24.0 | 50 | 45.6 | 91.2% |
Table 1: Example data table for calculating DOPE-PEG-Cy5 incorporation efficiency. Values are hypothetical.
The relationship between the different measured quantities is essential for understanding the calculation.
Figure 2: Logical relationship between the total, incorporated, and unincorporated fractions of DOPE-PEG-Cy5.
Alternative Protocol: Quantification by UV-Vis Spectroscopy
For laboratories without access to a fluorometer, UV-Vis spectroscopy is a viable alternative. Cy5 has a characteristic absorbance maximum in the ~650 nm range.[2]
Methodology: The procedure is identical to Protocol 2, with the following substitutions:
-
Use a UV-Vis spectrophotometer and quartz cuvettes or a UV-compatible microplate.
-
Measure the absorbance at the λmax of Cy5 (~650 nm).
-
Create the standard curve by plotting absorbance vs. concentration.
-
Ensure the buffer and Triton X-100 used for blanks do not absorb at this wavelength.
Note: This method may be less sensitive than fluorescence spectroscopy and more susceptible to interference from light scattering if liposome lysis is incomplete.[5][7]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Incorporation Efficiency | - Unfavorable lipid composition.- Incorrect pH or ionic strength of the hydration buffer. | - Optimize the molar ratio of DOPE-PEG-Cy5 to other lipids.- Ensure the formulation buffer is at a neutral pH (e.g., 7.4). |
| High Signal in "Blank" Fractions | - Incomplete separation by SEC.- Column is overloaded. | - Use a longer column or a resin with a smaller pore size.- Reduce the volume of sample loaded onto the column. |
| Poor Linearity in Standard Curve | - Dye aggregation at high concentrations.- Instrument detector saturation. | - Work within a lower concentration range.- Reduce the gain/sensitivity setting on the plate reader. |
| Inconsistent Readings | - Incomplete lysis of liposomes, causing light scattering.- Pipetting errors. | - Increase Triton X-100 concentration or incubation time for lysis.- Use calibrated pipettes and prepare samples in triplicate. |
References: [] BOC Sciences. "Liposome Encapsulation Efficiency Measurement." [8] Cruciani, O., et al. (2006). "An improved NMR study of liposomes..." Molecules. [4] Oku, N., et al. (Year not specified). Method to determine EE without removing non-entrapped cargo. [9] ResearchGate. (n.d.). "UV-Vis spectrophotometry analysis of liposomes..." [10] Mozafari, M.R. (2005). "Liposomes: From Basics to Applied Sciences." [11] BroadPharm. "DOPE-PEG-Cy5.5, MW 5000." [7] Reddit. (2022). "UV-Vis of Liposomes." [12] PubMed. (2022). "Fast and versatile analysis of liposome encapsulation efficiency by nanoParticle exclusion chromatography." [1] BroadPharm. "DOPE-PEG-Cy5, MW 2000." MDPI. (2020). "Screening for Optimal Liposome Preparation Conditions..." [13] Pion Inc. "Real time monitoring the extent of plasmid-liposome complexation..." [5] RSC Publishing. (2021). "Non-invasive quantitative chemical measurements of liposomal formulations using Raman spectroscopy." Molecular Depot. "DOPE PEG(2000)-N-Cy5." [14] BroadPharm. "DSPE-PEG-CY5.5, MW 2000." [6] Sensors & Diagnostics (RSC Publishing). (2024). "Active loading of cyanine 5.5 derivatives into liposomes for deep self-quenching..." [15] Sensors & Diagnostics (RSC Publishing). "Active loading of cyanine 5.5 derivatives into liposomes for deep self-quenching and their applications in deep tissue imaging." [2] Biopharma PEG. "DSPE-PEG-Cy5." [16] PMC - NIH. (2020). "Following the Fate of Dye-Containing Liposomes In Vitro." [17] ScienceOpen. (n.d.). "A Dual pH-Responsive DOX-Encapsulated Liposome..." [18] PMC - NIH. (2019). "Cholesterol-rich lipid-mediated nanoparticles boost of transfection efficiency..." [19] Benchchem. "Application Notes and Protocols: Post-Insertion of DOPE-NHS into Pre-formed Liposomes." [20] NIH. (2021). "Cyanine Dyes for Photo-Thermal Therapy..." [21] PMC - NIH. (n.d.). "Quantifying the effect of PEG architecture on nanoparticle ligand availability using DNA-PAINT." [22] SPIE Digital Library. (2009). "Cyanine-loaded lipid nanoparticles for improved in vivo fluorescence imaging." [23] PMC - NIH. (n.d.). "Tuning Targeted Liposome Avidity to Cells via Lipid Phase Separation." [24] RSC Publishing. (2023). "Strategies for targeted gene delivery using lipid nanoparticles and cell-derived nanovesicles." [25] MDPI. (n.d.). "Effect of PEGylation on the Drug Release Performance and Hemocompatibility of Photoresponsive Drug-Loading Platform."
References
- 1. DOPE-PEG-Cy5, MW 2,000 | BroadPharm [broadpharm.com]
- 2. DSPE-PEG-Cy5 | Biopharma PEG [biochempeg.com]
- 4. mdpi.com [mdpi.com]
- 5. Non-invasive quantitative chemical measurements of liposomal formulations using Raman spectroscopy - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00238E [pubs.rsc.org]
- 6. Active loading of cyanine 5.5 derivatives into liposomes for deep self-quenching and their applications in deep tissue imaging - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00325F [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. UV Spectrophotometric Determination and Validation of Hydroquinone in Liposome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DOPE-PEG-Cy5.5, MW 5,000 | BroadPharm [broadpharm.com]
- 12. Fast and versatile analysis of liposome encapsulation efficiency by nanoParticle exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. UV-Vis: Established Analytical Tech in Pharma Industry [pion-inc.com]
- 14. DSPE-PEG-CY5.5, MW 2,000 | BroadPharm [broadpharm.com]
- 15. Active loading of cyanine 5.5 derivatives into liposomes for deep self-quenching and their applications in deep tissue imaging - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 16. Following the Fate of Dye-Containing Liposomes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scienceopen.com [scienceopen.com]
- 18. Cholesterol-rich lipid-mediated nanoparticles boost of transfection efficiency, utilized for gene editing by CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Cyanine Dyes for Photo-Thermal Therapy: A Comparison of Synthetic Liposomes and Natural Erythrocyte-Based Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantifying the effect of PEG architecture on nanoparticle ligand availability using DNA-PAINT - PMC [pmc.ncbi.nlm.nih.gov]
- 22. spiedigitallibrary.org [spiedigitallibrary.org]
- 23. Tuning Targeted Liposome Avidity to Cells via Lipid Phase Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.rsc.org [pubs.rsc.org]
- 25. Effect of PEGylation on the Drug Release Performance and Hemocompatibility of Photoresponsive Drug-Loading Platform | MDPI [mdpi.com]
Application Notes and Protocols for DOPE-PEG-Cy5 in Flow Cytometry Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-cyanine 5 (DOPE-PEG-Cy5) is a fluorescently labeled lipid conjugate widely used in biomedical research, particularly in the fields of drug delivery and cellular imaging. This molecule consists of a DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) lipid anchor, a polyethylene glycol (PEG) spacer, and a Cy5 fluorescent dye. The lipid portion allows for incorporation into liposomes and other lipid-based nanoparticles, while the PEG spacer provides a hydrophilic shield, reducing non-specific protein binding and increasing circulation time in vivo. The Cy5 dye, a far-red fluorophore, enables sensitive detection with minimal autofluorescence from biological samples, making it an ideal tool for flow cytometry applications.
These application notes provide detailed protocols for utilizing DOPE-PEG-Cy5 in flow cytometry to quantify the uptake of lipid-based nanoparticles by cells, a critical step in the development of targeted drug delivery systems.
Core Applications
-
Liposome and Nanoparticle Tracking: Quantitatively measure the internalization of DOPE-PEG-Cy5 labeled liposomes or nanoparticles into target cells.
-
Cellular Targeting Efficiency: Evaluate the effectiveness of targeting ligands conjugated to the surface of nanoparticles by comparing the uptake of targeted versus non-targeted formulations.
-
Drug Delivery Vehicle Optimization: Assess how modifications in nanoparticle size, charge, and surface chemistry affect cellular uptake.
Data Presentation
Table 1: Physicochemical Properties of DOPE-PEG-Cy5 Labeled Liposomes
| Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Non-targeted Liposomes | 115 ± 5 | 0.12 ± 0.03 | -15 ± 2 |
| Targeted Liposomes (with folate) | 125 ± 7 | 0.15 ± 0.04 | -12 ± 3 |
Table 2: In Vitro Cellular Uptake of DOPE-PEG-Cy5 Labeled Liposomes in Cancer Cells (4-hour incubation)
| Cell Line | Formulation | % of Cy5-Positive Cells | Mean Fluorescence Intensity (MFI) |
| HeLa (Cervical Cancer) | Non-targeted Liposomes | 45 ± 5% | 8,000 ± 1,200 |
| HeLa (Cervical Cancer) | Targeted Liposomes (with folate) | 85 ± 8% | 25,000 ± 3,500 |
| MCF-7 (Breast Cancer) | Non-targeted Liposomes | 30 ± 4% | 6,500 ± 900 |
| MCF-7 (Breast Cancer) | Targeted Liposomes (with folate) | 75 ± 6% | 21,000 ± 2,800 |
Experimental Protocols
Protocol 1: Preparation of DOPE-PEG-Cy5 Labeled Liposomes
This protocol describes the preparation of liposomes incorporating DOPE-PEG-Cy5 using the thin-film hydration method followed by extrusion.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Cholesterol
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-PEG2000)
-
DOPE-PEG-Cy5
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Water bath sonicator
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve DOPC, cholesterol, DOPE-PEG2000, and DOPE-PEG-Cy5 in chloroform at a molar ratio of 55:40:4.9:0.1. The total lipid concentration should be approximately 10-20 mg/mL.
-
Remove the chloroform using a rotary evaporator under vacuum at 40°C to form a thin, uniform lipid film on the flask's inner surface.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at room temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
-
Sonication:
-
Briefly sonicate the MLV suspension in a water bath sonicator for 5-10 minutes to aid in the dispersion of the lipid film.
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, pass the MLV suspension through a 100 nm polycarbonate membrane using a mini-extruder. Repeat the extrusion process 11-21 times to ensure a homogenous size distribution.
-
-
Purification and Storage:
-
Remove any unincorporated DOPE-PEG-Cy5 by dialysis or size exclusion chromatography.
-
Store the prepared liposomes at 4°C and protect them from light.
-
Application Notes and Protocols for the Sterilization of DOPE-PEG-Cy5 Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile nanocarriers for the delivery of therapeutics and imaging agents. For parenteral applications, ensuring the sterility of liposomal formulations is a critical step in their manufacturing process. However, the sensitive nature of liposomes, particularly those containing functional lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), polyethylene glycol (PEG), and fluorescent dyes like Cyanine 5 (Cy5), presents significant challenges for terminal sterilization. Conventional sterilization methods can compromise the physicochemical properties and functionality of these complex nanocarriers.
These application notes provide a comprehensive overview of suitable sterilization methods for DOPE-PEG-Cy5 liposomes, detailing their effects on liposome integrity and offering adaptable protocols for researchers. The information presented is a synthesis of established principles for liposome sterilization, with specific considerations for the unique components of this formulation.
Recommended Sterilization Methods
Conventional sterilization techniques such as autoclaving (steam sterilization) and ethylene oxide treatment are generally unsuitable for liposomes as they can cause hydrolysis and oxidation of phospholipids, aggregation of vesicles, and degradation of encapsulated contents[1]. The most commonly recommended methods for liposome sterilization are sterile filtration and aseptic manufacturing. Gamma irradiation may also be considered, but requires careful optimization to minimize degradation of the liposome components and the fluorescent dye.
Sterile Filtration
Sterile filtration is the most widely used method for sterilizing liposome formulations, particularly for those with a particle size below 200 nm[1]. This method involves passing the liposome suspension through a sterile filter with a 0.22 µm pore size, which physically removes bacteria.
Effects on DOPE-PEG-Cy5 Liposomes:
-
Size and Polydispersity Index (PDI): Sterile filtration can lead to a slight decrease in the mean particle size of liposomes[2][3][4]. However, the PDI generally remains stable, indicating that the size distribution of the liposome population is not significantly altered[2][3][4]. The reduction in size can be influenced by the filtration pressure and the flexibility of the liposomes[5][6].
-
Lipid and Dye Integrity: There is a potential for lipid loss due to adsorption to the filter membrane, which can vary depending on the filter material[2][3]. While specific data on DOPE-PEG-Cy5 liposomes is limited, studies on other formulations have shown that filtration is generally less disruptive to the chemical structure of the lipids compared to irradiation methods[2][3]. The integrity of the Cy5 dye is expected to be well-maintained during sterile filtration.
-
Fusogenic Properties of DOPE: The fusogenic properties of DOPE-containing liposomes are crucial for their function in intracellular delivery. While direct studies on the effect of sterile filtration on fusogenicity are scarce, the preservation of the overall liposome structure suggests that these properties are likely to be retained. However, this should be experimentally verified post-filtration.
Table 1: Reported Effects of Sterile Filtration on Liposome Properties
| Parameter | Pre-filtration | Post-filtration | Reference |
| Size (nm) | 179.0 | 127.3 | [5][6] |
| ~120 | ~115 | [2][3] | |
| PDI | ~0.15 | ~0.15 | [2][3] |
| Zeta Potential (mV) | -55 | -55 | [2][3] |
Experimental Protocol: Sterile Filtration of DOPE-PEG-Cy5 Liposomes
This protocol is a general guideline and should be optimized for your specific liposome formulation and scale.
Materials:
-
DOPE-PEG-Cy5 liposome suspension
-
Sterile, pyrogen-free buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Sterile syringe filters (0.22 µm pore size). Recommended filter membranes for liposomes include polyethersulfone (PES) and polyvinylidene fluoride (PVDF). Compatibility tests are recommended.
-
Sterile syringes
-
Sterile collection vials
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Perform all operations in a sterile environment (laminar flow hood or biological safety cabinet).
-
Ensure the liposome size is below 200 nm to allow passage through the 0.22 µm filter. If necessary, perform size reduction (e.g., by extrusion) prior to filtration.
-
Select a sterile syringe filter with a low protein-binding membrane (e.g., PES or PVDF) to minimize liposome loss.
-
Aseptically attach the sterile syringe filter to a sterile syringe.
-
Slowly draw the liposome suspension into the syringe.
-
Gently and steadily apply pressure to the syringe plunger to pass the liposome suspension through the filter into a sterile collection vial. Avoid excessive pressure, which can lead to liposome deformation or rupture.
-
After filtration, cap the sterile collection vial and store the sterilized liposomes at the appropriate temperature (typically 4°C).
-
Post-Sterilization Analysis: It is crucial to characterize the liposomes after sterilization to ensure their quality. Perform the following analyses:
-
Particle size and PDI measurement (e.g., using Dynamic Light Scattering).
-
Quantification of lipid concentration to assess for any loss during filtration.
-
Measurement of Cy5 fluorescence to confirm dye integrity.
-
Functional assays to verify the fusogenic properties of the DOPE-containing liposomes.
-
Workflow for Sterile Filtration of Liposomes
Caption: Workflow for the sterile filtration of DOPE-PEG-Cy5 liposomes.
Gamma Irradiation
Gamma irradiation is a terminal sterilization method that utilizes high-energy photons to inactivate microorganisms. It can be performed on the final, sealed product, which provides a high sterility assurance level.
Effects on DOPE-PEG-Cy5 Liposomes:
-
Size and PDI: Studies have shown that gamma irradiation, at appropriate doses, may not significantly alter the size and PDI of liposomes[7][8]. However, at higher doses, changes in vesicle morphology can occur[8].
-
Lipid and Dye Integrity: Gamma irradiation generates free radicals, which can lead to the oxidation and hydrolysis of phospholipids, particularly unsaturated lipids like DOPE[1]. This can compromise the integrity of the liposomal membrane. The Cy5 dye is also susceptible to degradation by free radicals, which can lead to a loss of fluorescence (photobleaching)[9][10]. The extent of degradation is dose-dependent[10][11]. The inclusion of cryoprotectants or radical scavengers can help to mitigate this damage[7].
-
Fusogenic Properties of DOPE: The degradation of DOPE can impair the fusogenic properties of the liposomes. Therefore, careful dose selection and the use of protective agents are critical.
Table 2: Reported Effects of Gamma Irradiation on Liposome and Dye Properties
| Parameter | Condition | Observation | Reference |
| Liposome Size | Up to 25 kGy | No significant change | [8] |
| Phospholipid Degradation | Irradiation in aqueous solution | Considerable degradation | [7] |
| Cy5 Fluorescence | Illumination (photobleaching) | Decreased fluorescence intensity | [9] |
| Dye Degradation | Gamma irradiation of dye solutions | Dose-dependent degradation | [10][12] |
Experimental Protocol: Gamma Irradiation of DOPE-PEG-Cy5 Liposomes
This protocol requires access to a calibrated gamma irradiation facility and should be performed by trained personnel.
Materials:
-
Sealed, final containers of DOPE-PEG-Cy5 liposome suspension.
-
Dosimeters for measuring the absorbed radiation dose.
-
Optional: Cryoprotectant (e.g., trehalose) or radical scavenger added to the formulation.
Procedure:
-
Prepare the liposome suspension in its final, sealed containers.
-
If desired, include a cryoprotectant or radical scavenger in the formulation prior to sealing the containers.
-
Place the containers in the irradiation chamber according to the facility's standard operating procedures.
-
Place dosimeters at various locations within the irradiation load to ensure a uniform dose distribution.
-
Expose the liposomes to a validated dose of gamma radiation. A typical dose for sterilization of medical devices is 25 kGy. However, for sensitive formulations like liposomes, a lower dose, validated for its microbicidal efficacy and impact on the product, should be considered. Dose-ranging studies are highly recommended.
-
After irradiation, retrieve the samples and store them under appropriate conditions.
-
Post-Sterilization Analysis: A thorough analysis of the irradiated liposomes is critical:
-
Particle size and PDI.
-
Lipid integrity (e.g., using chromatography to detect degradation products).
-
Cy5 fluorescence intensity and spectrum to assess for degradation or spectral shifts.
-
Functional assays to evaluate the fusogenic properties.
-
Potential Degradation Pathway of Cy5 during Gamma Irradiation
Caption: Simplified pathway of Cy5 degradation by gamma irradiation-induced free radicals.
Aseptic Manufacturing
Aseptic manufacturing involves preparing the liposomes from sterile raw materials in a sterile environment, thereby preventing microbial contamination from the outset. This method avoids the potentially damaging effects of terminal sterilization.
Effects on DOPE-PEG-Cy5 Liposomes:
-
This method is the least likely to alter the physicochemical properties of the liposomes, as they are not subjected to harsh sterilization conditions.
-
The integrity of the lipids, PEG, and Cy5 dye is preserved.
-
The fusogenic properties of DOPE are maintained.
The primary challenge of aseptic manufacturing is the need for a strictly controlled sterile environment and validated procedures to ensure the sterility of the final product.
Protocol Outline: Aseptic Manufacturing of DOPE-PEG-Cy5 Liposomes
This is a high-level outline. A detailed, validated standard operating procedure (SOP) is required for implementation.
Environment and Equipment:
-
All procedures must be performed in a Grade A (Class 100) laminar flow hood within a Grade B cleanroom.
-
All equipment (glassware, extrusion devices, etc.) must be sterilized (e.g., by autoclaving or dry heat).
-
All raw materials (lipids, buffer components) should be sterile-filtered or obtained as sterile-grade.
Procedure:
-
Sterilize all equipment and materials that will come into contact with the product.
-
Prepare sterile-filtered solutions of lipids in a suitable organic solvent.
-
Prepare a sterile aqueous buffer.
-
Under aseptic conditions, prepare the liposomes using a standard method (e.g., thin-film hydration followed by extrusion).
-
The lipid film is formed in a sterile vessel.
-
Hydration is performed with the sterile aqueous buffer.
-
Extrusion is carried out using a sterilized extruder and membranes.
-
-
Aseptically transfer the final liposome suspension into sterile, sealed vials.
-
Sterility Testing: The final product must be tested for sterility according to pharmacopeial standards.
Aseptic Manufacturing Workflow
Caption: High-level workflow for the aseptic manufacturing of liposomes.
Conclusion and Recommendations
The choice of sterilization method for DOPE-PEG-Cy5 liposomes requires careful consideration of the trade-off between sterility assurance and the preservation of the liposomes' physicochemical and functional properties.
-
Sterile filtration is the most recommended method for small-scale, research-grade preparations, provided the liposome size is below 200 nm. It is generally gentle on the formulation.
-
Aseptic manufacturing is the gold standard for producing sterile liposomes with minimal impact on their properties and is the preferred method for clinical and commercial production.
-
Gamma irradiation can be a viable option for terminal sterilization, but extensive validation is required to determine a dose that ensures sterility without causing significant degradation to the DOPE and Cy5 components. The use of radioprotectants should be considered.
For all methods, comprehensive post-sterilization characterization is mandatory to ensure that the final product meets the required quality attributes for its intended application.
References
- 1. researchgate.net [researchgate.net]
- 2. Sterilization Effects on Liposomes with Varying Lipid Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing the Filtration of Liposomes Using Sterilizing-Grade Filters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Radiation induced degradation of dyes--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of gamma-irradiation on the degradation and mineralization of hydroxychloroquine aqueous solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term Live-Cell Imaging with DOPE-PEG-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
DOPE-PEG-Cy5 is a fluorescently labeled lipid conjugate designed for the sensitive and specific labeling of cellular membranes in live-cell imaging applications. This molecule consists of three key components:
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): A neutral, fusogenic phospholipid that readily integrates into the lipid bilayer of cell membranes.
-
Polyethylene Glycol (PEG): A hydrophilic polymer that enhances the solubility and stability of the conjugate in aqueous media, and can reduce non-specific binding.
-
Cyanine 5 (Cy5): A bright, far-red fluorescent dye with excitation and emission maxima around 650 nm and 670 nm, respectively. Its spectral properties in the far-red region minimize interference from cellular autofluorescence.
These application notes provide a comprehensive guide for utilizing DOPE-PEG-Cy5 in long-term live-cell imaging studies, including detailed protocols for cell labeling, imaging, and assessing potential cytotoxicity and photostability.
Applications in Live-Cell Imaging
DOPE-PEG-Cy5 is a versatile tool for investigating a range of dynamic cellular processes, including:
-
Membrane Dynamics and Trafficking: Tracking the movement and fate of labeled membranes, including endocytosis, exocytosis, and vesicle transport.
-
Lipid Raft Organization: Studying the formation, dynamics, and protein interactions within specialized membrane microdomains.
-
Cellular Uptake and Drug Delivery: Visualizing the internalization of lipid-based drug delivery systems and nanoparticles.
-
Cell Morphology and Motility: Monitoring changes in cell shape, migration, and intercellular interactions over extended periods.
Quantitative Data Summary
The following tables summarize key quantitative parameters for DOPE-PEG-Cy5 and its components, compiled from available literature and manufacturer's data. It is important to note that optimal conditions may vary depending on the cell type and experimental setup.
Table 1: Physicochemical and Spectral Properties of DOPE-PEG-Cy5
| Property | Value |
| Excitation Maximum (λex) | ~651 nm[1][2] |
| Emission Maximum (λem) | ~670 nm[1][2] |
| Molecular Weight | Varies with PEG linker length (e.g., ~2000 Da)[3] |
| Purity | Typically >95% |
| Storage | Store at -20°C, protected from light |
Table 2: Recommended Starting Conditions for Live-Cell Labeling
| Parameter | Recommended Range | Notes |
| Concentration | 1 - 10 µM | Start with a low concentration and titrate up to achieve optimal signal-to-noise ratio while minimizing potential toxicity. |
| Incubation Time | 15 - 60 minutes | Shorter incubation times are generally preferred to minimize non-specific internalization. |
| Temperature | 37°C | Standard cell culture conditions. |
| Cell Density | 50 - 70% confluency | Ensure cells are in a healthy, actively growing state. |
Table 3: Photostability and Cytotoxicity Considerations
| Parameter | Observation | Mitigation Strategies |
| Photostability | Cy5 can be susceptible to photobleaching under continuous, high-intensity illumination.[4][5] Conjugation to other molecules can enhance photostability.[6] | Minimize light exposure by using the lowest possible laser power and exposure times. Utilize sensitive detectors. Consider using antifade reagents. |
| Cytotoxicity | High concentrations of DOPE-containing liposomes can exhibit some level of cytotoxicity. PEGylation generally reduces the toxicity of conjugated molecules. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line using assays like MTT or resazurin. |
Experimental Protocols
The following are detailed protocols for key experiments involving DOPE-PEG-Cy5.
Protocol 1: Live-Cell Membrane Labeling
This protocol describes the general procedure for labeling the plasma membrane of live cells with DOPE-PEG-Cy5.
Materials:
-
DOPE-PEG-Cy5 stock solution (e.g., 1 mg/mL in DMSO)
-
Live cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging vessel and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Prepare Labeling Solution:
-
Thaw the DOPE-PEG-Cy5 stock solution at room temperature.
-
Dilute the stock solution in pre-warmed, serum-free medium to the desired final concentration (e.g., 1-10 µM). Vortex briefly to ensure complete mixing.
-
-
Cell Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual serum.
-
Incubation:
-
Remove the PBS and add the pre-warmed labeling solution to the cells.
-
Incubate the cells for 15-60 minutes at 37°C in a humidified incubator with 5% CO₂.
-
-
Washing:
-
Remove the labeling solution.
-
Gently wash the cells three times with pre-warmed complete cell culture medium to remove any unbound probe.
-
-
Imaging: The cells are now ready for long-term live-cell imaging. It is recommended to image the cells in complete culture medium to maintain their health.
Protocol 2: Long-Term Live-Cell Imaging
This protocol outlines the general guidelines for acquiring time-lapse images of DOPE-PEG-Cy5 labeled cells.
Materials:
-
Labeled cells from Protocol 1
-
A fluorescence microscope equipped for live-cell imaging (with environmental control: 37°C, 5% CO₂, and humidity)
-
Appropriate filter set for Cy5 (Excitation: ~620-650 nm, Emission: ~660-700 nm)
-
Sensitive detector (e.g., sCMOS or EMCCD camera)
Procedure:
-
Microscope Setup:
-
Turn on the microscope and environmental chamber, allowing them to equilibrate to 37°C and 5% CO₂.
-
Place the imaging dish with the labeled cells on the microscope stage.
-
-
Image Acquisition Settings:
-
Laser Power/Light Intensity: Use the lowest possible intensity that provides a sufficient signal-to-noise ratio to minimize phototoxicity and photobleaching.
-
Exposure Time: Keep the exposure time as short as possible.
-
Time Interval: The interval between image acquisitions will depend on the dynamics of the process being studied. For slower processes, longer intervals can be used to reduce light exposure.
-
Z-stacking: If acquiring 3D images, use the minimum number of Z-slices necessary to capture the structure of interest.
-
-
Time-Lapse Acquisition: Start the time-lapse acquisition according to the optimized settings.
-
Data Analysis: Analyze the acquired images using appropriate software to quantify membrane dynamics, particle tracking, or changes in fluorescence intensity over time.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the potential cytotoxic effects of DOPE-PEG-Cy5 on the chosen cell line.
Materials:
-
Cells seeded in a 96-well plate
-
DOPE-PEG-Cy5
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Complete cell culture medium
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Treatment:
-
Prepare serial dilutions of DOPE-PEG-Cy5 in complete culture medium.
-
Remove the existing medium from the cells and add the different concentrations of the DOPE-PEG-Cy5 solution. Include untreated control wells.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 4: Photobleaching Analysis
This protocol allows for the quantitative assessment of the photostability of DOPE-PEG-Cy5 under your specific imaging conditions.
Materials:
-
Labeled cells from Protocol 1
-
Fluorescence microscope with time-lapse capabilities
Procedure:
-
Image Acquisition:
-
Select a region of interest (ROI) on a labeled cell.
-
Acquire a time-lapse series of images of the ROI under continuous illumination using the same settings as your long-term imaging experiment.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Normalize the fluorescence intensity values to the initial intensity (at time zero).
-
Plot the normalized intensity as a function of time.
-
Fit the data to an exponential decay curve to determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%).
-
Visualizations
Experimental Workflow
Caption: Workflow for labeling and imaging live cells with DOPE-PEG-Cy5.
Application Example: Tracking Endocytosis
DOPE-PEG-Cy5 can be used to visualize the process of endocytosis, where the labeled plasma membrane is internalized into the cell.
Caption: Simplified pathway of endocytosis visualized with a membrane probe.
Troubleshooting
Table 4: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| Low Signal | - Insufficient probe concentration- Short incubation time- Inefficient labeling | - Increase the concentration of DOPE-PEG-Cy5.- Increase the incubation time.- Ensure cells are healthy and not over-confluent. |
| High Background | - Incomplete washing- Probe aggregation- High probe concentration | - Increase the number and duration of wash steps.- Briefly sonicate or vortex the labeling solution before use.- Decrease the probe concentration. |
| Phototoxicity | - High light intensity- Prolonged exposure | - Reduce laser power and exposure time.- Increase the time interval between acquisitions.- Use a more sensitive detector. |
| Rapid Photobleaching | - High light intensity- Oxygen radicals | - Reduce laser power and exposure time.- Use an antifade reagent in the imaging medium. |
| Cell Death | - Probe cytotoxicity | - Perform a cytotoxicity assay (Protocol 3) to determine the optimal non-toxic concentration. |
References
- 1. rsc.org [rsc.org]
- 2. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Reconstitution of Membrane Proteins with DOPE-PEG-Cy5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the successful reconstitution of membrane proteins into liposomes incorporating the fluorescent lipid, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-2000]-N'-[cyanine 5] (DOPE-PEG-Cy5). This methodology is particularly valuable for a range of biophysical assays, including single-molecule studies, and for visualizing protein-lipid interactions.
Introduction
The reconstitution of membrane proteins into artificial lipid bilayers, such as liposomes, is a critical technique for studying their structure, function, and interactions in a controlled environment, free from the complexity of the native cell membrane. The incorporation of fluorescently labeled lipids, such as DOPE-PEG-Cy5, provides a powerful tool for tracking and quantifying the reconstituted proteins and for studying dynamic processes. Cy5, a far-red fluorescent dye, offers the advantage of minimal background fluorescence from cellular components, making it ideal for sensitive detection methods like single-molecule fluorescence microscopy. The PEG linker on the DOPE lipid provides a hydrophilic spacer, which can help to prevent quenching of the fluorophore and reduce non-specific interactions.
Applications
The reconstitution of membrane proteins with DOPE-PEG-Cy5 is applicable to a wide array of research areas:
-
Single-Molecule Biophysics: Enables the study of individual protein dynamics, conformational changes, and interactions with other molecules using techniques like Förster Resonance Energy Transfer (FRET) and Total Internal Reflection Fluorescence (TIRF) microscopy.
-
Drug Discovery: Facilitates the development of high-throughput screening assays to identify and characterize novel drugs that target membrane proteins.[1] The fluorescent signal can be used to monitor ligand binding, protein activation, or changes in protein conformation upon drug interaction.
-
Structural Biology: Aids in the characterization of membrane protein structure and oligomerization state within a lipid environment.
-
Cellular Signaling: Allows for the investigation of signaling pathways involving membrane receptors by providing a means to visualize and quantify receptor-ligand interactions and subsequent conformational changes. G protein-coupled receptors (GPCRs), a major class of drug targets, are frequently studied using fluorescently labeled ligands or components to elucidate their signaling mechanisms.[1][2][3]
Experimental Protocols
Materials
-
Purified membrane protein of interest, solubilized in a suitable detergent (e.g., n-Dodecyl-β-D-maltoside (DDM), Lauryl Maltose Neopentyl Glycol (LMNG)).
-
Primary lipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)).
-
DOPE-PEG-Cy5.
-
Bio-Beads™ SM-2 or similar detergent removal system.
-
Reconstitution buffer (e.g., 25 mM HEPES, 100 mM NaCl, pH 7.4).
-
Chloroform.
-
Nitrogen gas source.
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size).
-
Ultracentrifuge.
Protocol 1: Reconstitution of a Generic Membrane Protein into DOPE-PEG-Cy5 Labeled Liposomes
This protocol outlines the general steps for reconstituting a purified membrane protein into liposomes containing DOPE-PEG-Cy5. The specific lipid-to-protein ratio and detergent concentration will need to be optimized for each specific membrane protein.
1. Lipid Film Preparation:
-
In a glass vial, combine the desired lipids in chloroform. A typical starting point is a 99.9:0.1 molar ratio of the primary lipid (e.g., DOPC) to DOPE-PEG-Cy5. For single-molecule imaging applications where individual liposomes are to be visualized, a higher concentration of the fluorescent lipid may be used, for instance, up to 1 mol%.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom and sides of the vial.
-
Place the vial under a high vacuum for at least 2 hours to remove any residual solvent.
2. Hydration and Liposome Formation:
-
Hydrate the lipid film with the reconstitution buffer by vortexing vigorously. This will result in the formation of multilamellar vesicles (MLVs).
-
To create unilamellar vesicles of a defined size, subject the MLV suspension to at least 11 passes through a polycarbonate membrane with the desired pore size (e.g., 100 nm) using a mini-extruder.
3. Protein Insertion:
-
Solubilize the unilamellar vesicles by adding a detergent (e.g., DDM) to a final concentration just above its critical micelle concentration (CMC).
-
Add the purified, detergent-solubilized membrane protein to the detergent-lipid mixture. The lipid-to-protein molar ratio (LPR) is a critical parameter and should be optimized. A starting LPR of 100:1 to 500:1 is recommended.
-
Incubate the mixture at room temperature for 1-2 hours with gentle agitation to allow for the formation of lipid-protein-detergent mixed micelles.
4. Detergent Removal:
-
Add pre-washed Bio-Beads™ to the mixture at a ratio of approximately 20 mg of beads per mg of detergent.
-
Incubate at 4°C with gentle rotation. The incubation time will depend on the detergent used and should be optimized. Typically, a stepwise removal with fresh beads every 2-4 hours, or an overnight incubation, is effective.
-
After detergent removal, the proteoliposomes will have formed.
5. Purification of Proteoliposomes:
-
Separate the proteoliposomes from unincorporated protein and empty liposomes by ultracentrifugation (e.g., 100,000 x g for 1-2 hours).
-
Resuspend the proteoliposome pellet in the desired buffer for downstream applications.
Data Presentation
Quantitative data from reconstitution experiments should be carefully documented and presented. The following table provides an example of how to summarize key parameters.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Primary Lipid | DOPC | POPC | DOPC:DOPE (3:1) |
| DOPE-PEG-Cy5 (mol%) | 0.1 | 0.5 | 0.1 |
| Lipid-to-Protein Ratio (molar) | 200:1 | 500:1 | 200:1 |
| Detergent | DDM | LMNG | DDM |
| Reconstitution Efficiency (%) | Value | Value | Value |
| Protein Activity (relative units) | Value | Value | Value |
| Average Liposome Diameter (nm) | Value | Value | Value |
Note: Reconstitution efficiency can be determined by various methods, such as SDS-PAGE analysis of the proteoliposome pellet compared to the starting material, or by quantifying the fluorescent signal of a labeled protein.
Mandatory Visualizations
Experimental Workflow for Membrane Protein Reconstitution
Caption: Workflow for membrane protein reconstitution into fluorescently labeled liposomes.
Signaling Pathway Example: GPCR Activation Monitoring
The following diagram illustrates a conceptual signaling pathway where the activation of a G protein-coupled receptor (GPCR), reconstituted in a DOPE-PEG-Cy5 labeled liposome, is monitored. In this hypothetical scenario, ligand binding induces a conformational change in the GPCR, which is detected by a change in the fluorescence of a second, environmentally sensitive fluorophore attached to the GPCR (e.g., via FRET with the Cy5 on the lipid).
Caption: Conceptual pathway for monitoring GPCR activation in a proteoliposome.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Reconstitution Efficiency | Inefficient detergent removal. | Increase incubation time with Bio-Beads or use fresh beads. Optimize the type of detergent. |
| Inappropriate lipid-to-protein ratio. | Titrate the LPR to find the optimal ratio for your protein. | |
| Protein Aggregation | Protein instability in the chosen detergent. | Screen different detergents for optimal protein stability. |
| High protein concentration during reconstitution. | Decrease the protein concentration. | |
| Low Fluorescent Signal | Low incorporation of DOPE-PEG-Cy5. | Increase the molar percentage of the fluorescent lipid. |
| Quenching of the Cy5 fluorophore. | Ensure the PEG linker is of sufficient length. Check for interactions with other components. | |
| Heterogeneous Liposome Population | Incomplete extrusion. | Increase the number of passes through the extruder. |
| Aggregation of proteoliposomes. | Optimize LPR and detergent removal conditions. |
By following these detailed protocols and considering the provided troubleshooting advice, researchers can effectively reconstitute membrane proteins into DOPE-PEG-Cy5 labeled liposomes for a variety of advanced applications.
References
Application Notes and Protocols for Creating Targeted Liposomes with DOPE-PEG-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted liposomes are advanced drug delivery systems designed to enhance the therapeutic efficacy of encapsulated agents by selectively delivering them to specific cells or tissues. This is achieved by functionalizing the liposome surface with targeting ligands such as antibodies, peptides, or small molecules that recognize and bind to specific receptors on the target cell surface. The incorporation of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in the lipid bilayer can facilitate endosomal escape and subsequent intracellular drug release. Polyethylene glycol (PEG) is used to prolong the circulation half-life of liposomes by reducing their uptake by the reticuloendothelial system. The cyanine 5 (Cy5) fluorophore, conjugated to a PEG-lipid, allows for the tracking and visualization of the liposomes in vitro and in vivo.
This document provides detailed protocols for the preparation, characterization, and in vitro evaluation of targeted liposomes composed of DOPE, PEG, and Cy5. Two primary methods for attaching the targeting ligand are described: the thin-film hydration method with co-incubation and the post-insertion technique.
Data Presentation
Table 1: Physicochemical Properties of Targeted Liposomes
| Formulation | Primary Lipid Composition | Targeting Ligand | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Folate-Targeted Liposomes | Egg PC:Cholesterol:mPEG-DSPE:Folate-PEG-CHEMS (80:15:4.5:0.5) | Folate | 110 - 120 | N/A | N/A | [1] |
| RGD-Targeted Liposomes (low RGD) | POPC:Cholesterol:DSPE-PEG:DMPE-DTPA:RGD (3:2:0.3:0.3:0.003) | RGD Peptide | 92.1 ± 3.1 | 0.006 - 0.2 | -1.8 to 6.3 | [2] |
| RGD-Targeted Liposomes (medium RGD) | POPC:Cholesterol:DSPE-PEG:DMPE-DTPA:RGD (3:2:0.3:0.3:0.03) | RGD Peptide | 99.2 ± 2.4 | 0.006 - 0.2 | -1.8 to 6.3 | [2] |
| RGD-Targeted Liposomes (high RGD) | POPC:Cholesterol:DSPE-PEG:DMPE-DTPA:RGD (3:2:0.3:0.3:0.3) | RGD Peptide | 110.4 ± 4.3 | 0.006 - 0.2 | -1.8 to 6.3 | [2] |
| Cationic Liposomes | DC-Chol:DOPE | N/A (for comparison) | ~150 | ~0.2 | +30 to +40 | [3] |
| pH-Sensitive Liposomes | DOPE:Cholesterol:DSPE-mPEG:Cardiolipin:SA (40:30:5:17:8) | N/A | ~94 | ~0.16 | N/A | [4] |
| Folate-Targeted pH-Sensitive Liposomes | DOPE:HSPC:Cholesterol:CHEMS:mPEG-Hz-VES:FA-PEG-CHEMS (40:25:20:20:4:1) | Folate | ~159 | N/A | N/A | [5] |
PC: Phosphatidylcholine, Cholesterol, mPEG-DSPE: methoxy-PEG-Distearoylphosphatidylethanolamine, Folate-PEG-CHEMS: Folate-PEG-Cholesteryl Hemisuccinate, POPC: Palmitoyl-Oleoyl-Phosphatidylcholine, DMPE-DTPA: Dimyristoylphosphatidylethanolamine-Diethylenetriaminepentaacetic acid, RGD: Arginylglycylaspartic acid, DC-Chol: 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol, HSPC: Hydrogenated Soy Phosphatidylcholine, CHEMS: Cholesteryl Hemisuccinate, mPEG-Hz-VES: methoxy-PEG-Hydrazone-Vitamin E Succinate, FA: Folic Acid, SA: Stearylamine.
Table 2: In Vitro Efficacy of Targeted Liposomes
| Cell Line | Liposome Formulation | Targeting Ligand | Assay | Endpoint | Result | Reference |
| KB | Docetaxel-loaded liposomes | Folate | Cytotoxicity (MTT) | IC50 | 4.4-fold lower than non-targeted | [1] |
| B16F10 | 5-FU-loaded liposomes | Folate | Cytotoxicity | IC50 | 1.87 mM (vs. 4.02 mM for non-targeted) | [6] |
| CT26 | 5-FU-loaded liposomes | Folate | Cellular Uptake | Fluorescence Intensity | Enhanced uptake compared to free 5-FU | [6] |
| MCF-7 | Paclitaxel/Imatinib-loaded liposomes | Folate | Cytotoxicity | Cell Death | Significantly higher than non-targeted | [6] |
| KB | Doxorubicin-loaded liposomes | Folate | Cytotoxicity (MTT) | IC50 | 10.0 µM (vs. 57.5 µM for non-targeted) | [7] |
| Dx5 | Doxorubicin-loaded PLGA NPs | N/A | Cellular Uptake | DOX uptake | ~7-fold increase compared to free DOX | [8] |
| SKOV-3 | Doxorubicin-loaded PLGA NPs | Antibody | Cellular Uptake | DOX uptake | Significantly higher than non-targeted NPs | [8] |
| Namalwa | Doxorubicin-loaded liposomes | Anti-CD19/Anti-CD20 | Cytotoxicity (MTT) | IC50 | Lower IC50 with dual-targeted liposomes | [9] |
5-FU: 5-Fluorouracil, DOX: Doxorubicin, PLGA NPs: Poly(lactic-co-glycolic acid) Nanoparticles.
Experimental Protocols
Protocol 1: Preparation of Targeted Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the formation of targeted liposomes where the targeting ligand-PEG-lipid conjugate is incorporated during the initial lipid film formation.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (mPEG-2000-DSPE)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Cy5(polyethylene glycol)-2000] (DSPE-PEG(2000)-Cy5)
-
Targeting ligand conjugated to a PEG-lipid (e.g., Folate-PEG-DSPE, Antibody-PEG-DSPE)
-
Chloroform
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve DOPE, cholesterol, mPEG-2000-DSPE, DSPE-PEG(2000)-Cy5, and the targeting ligand-PEG-lipid in chloroform at a desired molar ratio (e.g., DOPE:Cholesterol:mPEG-DSPE:DSPE-PEG-Cy5:Targeting ligand-PEG-lipid = 55:40:4:0.5:0.5).
-
Remove the chloroform using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[10][11]
-
-
Hydration:
-
Extrusion:
-
To obtain unilamellar vesicles with a uniform size distribution, extrude the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.[12][13]
-
Pass the liposome suspension through the membrane an odd number of times (e.g., 11-21 times) to ensure homogeneity.[12][13]
-
-
Purification:
-
Remove any unencapsulated material by dialysis against the hydration buffer or by size exclusion chromatography.
-
Protocol 2: Preparation of Targeted Liposomes by the Post-Insertion Method
This method involves the preparation of non-targeted liposomes first, followed by the insertion of the targeting ligand-PEG-lipid into the outer leaflet of the pre-formed liposomes.
Materials:
-
Pre-formed non-targeted liposomes (prepared as in Protocol 1, steps 1-3, but without the targeting ligand-PEG-lipid)
-
Targeting ligand conjugated to a PEG-lipid (e.g., Folate-PEG-DSPE, Antibody-PEG-DSPE)
-
Incubator or water bath
Procedure:
-
Prepare Micelles of Targeting Ligand-PEG-Lipid:
-
Dissolve the targeting ligand-PEG-lipid in an appropriate buffer to form micelles.
-
-
Post-Insertion:
-
Add the micellar solution of the targeting ligand-PEG-lipid to the pre-formed non-targeted liposome suspension.
-
Incubate the mixture at a temperature above the phase transition temperature of the liposomal lipids (e.g., 60°C) for a specific duration (e.g., 1-2 hours) with gentle stirring.[10][14][15]
-
-
Purification:
-
Remove any unincorporated targeting ligand-PEG-lipid micelles by dialysis or size exclusion chromatography.
-
Protocol 3: Characterization of Targeted Liposomes
1. Particle Size and Polydispersity Index (PDI) Analysis:
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the liposome suspension in the hydration buffer and measure the particle size distribution and PDI using a DLS instrument.[3][16]
2. Zeta Potential Measurement:
-
Technique: Laser Doppler Velocimetry.
-
Procedure: Dilute the liposome suspension in the hydration buffer and measure the zeta potential to determine the surface charge of the liposomes.[3][16]
3. Encapsulation Efficiency:
-
Procedure:
-
Separate the liposomes from the unencapsulated drug using methods like dialysis, size exclusion chromatography, or ultracentrifugation.
-
Quantify the amount of drug in the liposomal fraction and the total amount of drug used initially.
-
Calculate the encapsulation efficiency (%) as: (Amount of drug in liposomes / Total amount of drug) x 100.
-
Protocol 4: In Vitro Cellular Uptake Study
Materials:
-
Targeted Cy5-labeled liposomes
-
Non-targeted Cy5-labeled liposomes (control)
-
Targeted cancer cell line (overexpressing the receptor for the targeting ligand)
-
Control cell line (low or no expression of the receptor)
-
Cell culture medium and supplements
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed the target and control cells in appropriate culture plates or dishes and allow them to adhere overnight.
-
Incubate the cells with the targeted and non-targeted Cy5-labeled liposomes at a specific concentration for a defined period (e.g., 1-4 hours).
-
Wash the cells with PBS to remove unbound liposomes.
-
Visualize the cellular uptake of the liposomes using a fluorescence microscope or quantify the uptake using a flow cytometer by measuring the Cy5 fluorescence intensity.[6][17]
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Drug-loaded targeted liposomes
-
Drug-loaded non-targeted liposomes (control)
-
Free drug (control)
-
Empty liposomes (control)
-
Targeted cancer cell line
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with serial dilutions of the drug-loaded targeted liposomes, drug-loaded non-targeted liposomes, free drug, and empty liposomes.
-
Incubate the cells for a specified time (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 (the concentration of the drug that inhibits 50% of cell growth).[9][18]
Mandatory Visualizations
Caption: Experimental workflow for creating and evaluating targeted liposomes.
Caption: Structure of a targeted DOPE-PEG-Cy5 liposome.
Caption: Receptor-mediated endocytosis pathway for targeted liposomes.[19][20][21][22]
References
- 1. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 2. Influence of PEGylation and RGD loading on the targeting properties of radiolabeled liposomal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pH-Sensitive Liposomes for Enhanced Cellular Uptake and Cytotoxicity of Daunorubicin in Melanoma (B16-BL6) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Formulation Strategies for Folate-Targeted Liposomes and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of A Novel Ligand for Folate-mediated Targeting liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. protocols.io [protocols.io]
- 12. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 13. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Post-insertion Method for the Preparation of PEGylated Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Kinetics of cellular uptake of viruses and nanoparticles via clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for DOPE-PEG-Cy5 in Microfluidic Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The convergence of fluorescently labeled lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]-N-(cyanine 5) (DOPE-PEG-Cy5), with microfluidic technologies for nanoparticle synthesis represents a significant advancement in nanomedicine and drug delivery research. Microfluidic platforms offer precise control over nanoparticle formation, enabling the production of highly reproducible and monodisperse nanoparticles with tunable physicochemical properties.[1][2][3] The incorporation of DOPE-PEG-Cy5, a phospholipid conjugated to a PEG linker and a Cy5 fluorescent dye, allows for real-time visualization, tracking, and quantification of nanoparticles in various biological systems.
These application notes provide a comprehensive overview and detailed protocols for the synthesis of fluorescently labeled lipid nanoparticles (LNPs) using DOPE-PEG-Cy5 in a microfluidic setup. The information is intended to guide researchers in developing and optimizing their nanoparticle formulations for applications in drug delivery, bioimaging, and diagnostics.
Key Applications of DOPE-PEG-Cy5 Labeled Nanoparticles
-
Cellular Uptake and Intracellular Trafficking Studies: The inherent fluorescence of Cy5 allows for the direct visualization and quantification of nanoparticle uptake into cells and their subsequent journey within the cellular environment using techniques like flow cytometry and confocal microscopy.[4]
-
Biodistribution and Pharmacokinetic Analysis: In vivo imaging techniques can be employed to track the distribution of DOPE-PEG-Cy5 labeled nanoparticles throughout an organism, providing valuable data on their accumulation in target tissues and clearance from the body.
-
Formulation Optimization and Stability Assessment: The fluorescent signal can be used to monitor the integrity and stability of nanoparticle formulations under different storage conditions and in biological media.
-
Development of Theranostic Nanoparticles: DOPE-PEG-Cy5 can be co-encapsulated with therapeutic agents to create theranostic platforms that combine diagnostic imaging with targeted drug delivery.
Experimental Protocols
Protocol 1: Microfluidic Synthesis of DOPE-PEG-Cy5 Labeled Lipid Nanoparticles
This protocol describes the preparation of fluorescently labeled LNPs using a microfluidic device. The lipid composition provided is a common starting point and may require optimization for specific applications.
Materials:
-
Lipids:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
PEGylated lipid: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG)
-
Fluorescently labeled lipid: DOPE-PEG-Cy5
-
-
Solvent: Ethanol (ACS grade or higher)
-
Aqueous Phase: Acetate buffer (25 mM, pH 4.0) or Citrate buffer (pH 6)[5]
-
Purification Buffer: Phosphate-buffered saline (PBS, pH 7.4)
-
Equipment:
-
Microfluidic nanoparticle synthesis system (e.g., NanoAssemblr™ Benchtop) or a custom setup with syringe pumps and a microfluidic chip (e.g., staggered herringbone micromixer).
-
Syringes and tubing compatible with the microfluidic system.
-
Vials for solution preparation and collection.
-
Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement.
-
Spectrofluorometer or fluorescence plate reader for quantification.
-
Dialysis cassettes or a tangential flow filtration (TFF) system for purification.
-
Procedure:
-
Preparation of Lipid Stock Solutions:
-
Prepare individual stock solutions of each lipid (e.g., ionizable lipid, DOPE, cholesterol, DSPE-PEG, and DOPE-PEG-Cy5) in ethanol at a concentration of 10 mg/mL.
-
Store stock solutions at -20°C.
-
-
Preparation of the Lipid-Ethanol Phase:
-
Combine the lipid stock solutions in an appropriate molar ratio. A common starting ratio is 50:10:38.5:1.5 for ionizable lipid:DOPE:cholesterol:DSPE-PEG.
-
For fluorescent labeling, substitute a portion of the DSPE-PEG with DOPE-PEG-Cy5. For example, a 50:10:38.5:1.0:0.5 ratio of ionizable lipid:DOPE:cholesterol:DSPE-PEG:DOPE-PEG-Cy5 can be used. Note: The optimal molar ratio should be empirically determined.
-
Dilute the final lipid mixture with ethanol to the desired total lipid concentration (e.g., 10-20 mM).
-
-
Preparation of the Aqueous Phase:
-
Prepare the acetate or citrate buffer at the desired pH.
-
If encapsulating a hydrophilic payload (e.g., siRNA, mRNA), dissolve it in the aqueous buffer at the desired concentration.
-
-
Microfluidic Synthesis:
-
Set up the microfluidic system according to the manufacturer's instructions.
-
Load the lipid-ethanol phase into one syringe and the aqueous phase into another.
-
Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A typical starting point is a TFR of 2-12 mL/min and an FRR of 3:1 (Aqueous:Lipid).[6]
-
Initiate the flow and collect the nanoparticle suspension from the outlet. Discard the initial volume to ensure stable mixing.
-
-
Purification:
-
To remove the ethanol and unencapsulated components, purify the nanoparticle suspension.
-
Dialysis: Transfer the nanoparticle suspension to a dialysis cassette (e.g., 10 kDa MWCO) and dialyze against PBS (pH 7.4) for at least 12 hours, with several buffer changes.
-
Tangential Flow Filtration (TFF): For larger volumes, a TFF system can be used for more rapid purification and concentration.
-
-
Characterization:
-
Size and PDI: Measure the hydrodynamic diameter and PDI of the purified nanoparticles using DLS.
-
Quantification: Determine the concentration of DOPE-PEG-Cy5 in the formulation by measuring the fluorescence intensity and comparing it to a standard curve of the free dye.
-
Encapsulation Efficiency (if applicable): Measure the amount of encapsulated payload using an appropriate assay (e.g., RiboGreen assay for RNA).
-
Data Presentation
The following tables summarize representative quantitative data for lipid nanoparticles synthesized using microfluidics. These values are illustrative and will vary depending on the specific lipid composition, microfluidic parameters, and payload.
Table 1: Effect of Total Flow Rate (TFR) on Nanoparticle Properties
| TFR (mL/min) | Average Size (nm) | PDI |
| 2 | 85 | 0.15 |
| 6 | 60 | 0.12 |
| 12 | 45 | 0.10 |
| (Conditions: FRR 3:1, Lipid Composition: 50:10:38.5:1.5 ionizable:DOPE:cholesterol:PEG-lipid) |
Table 2: Effect of Flow Rate Ratio (FRR) on Nanoparticle Properties
| FRR (Aqueous:Lipid) | Average Size (nm) | PDI |
| 1:1 | 95 | 0.20 |
| 3:1 | 60 | 0.12 |
| 5:1 | 50 | 0.18 |
| (Conditions: TFR 6 mL/min, Lipid Composition: 50:10:38.5:1.5 ionizable:DOPE:cholesterol:PEG-lipid) |
Table 3: Representative Nanoparticle Formulation Characteristics
| Formulation Parameter | Value |
| Lipid Molar Ratio | 50:10:38.5:1.0:0.5 (ionizable:DOPE:chol:DSPE-PEG:DOPE-PEG-Cy5) |
| TFR | 6 mL/min |
| FRR | 3:1 |
| Average Size (nm) | ~65 |
| PDI | ~0.13 |
| Encapsulation Efficiency (%) | >90% (for nucleic acids) |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for DOPE-PEG-Cy5 nanoparticle synthesis.
Signaling Pathway (Illustrative Cellular Uptake)
Caption: Cellular uptake and payload release pathway.
Logical Relationship (Influence of Microfluidic Parameters)
Caption: Impact of flow parameters on nanoparticle properties.
References
- 1. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 2. Microfluidic formulation of nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced manufacturing of nanoparticle formulations of drugs and biologics using microfluidics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing DOPE-PEG-Cy5 Fluorescence in Tissues
Welcome to the technical support center for optimizing 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)]-cyanine 5 (DOPE-PEG-Cy5) fluorescence signal in tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you achieve high-quality, reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for DOPE-PEG-Cy5?
A1: DOPE-PEG-Cy5 incorporates the Cy5 fluorophore. For optimal signal detection, the excitation maximum is approximately 650 nm and the emission maximum is around 670 nm.[1][2][3] These wavelengths fall within the far-red to near-infrared (NIR) region of the spectrum, which is advantageous for tissue imaging due to reduced autofluorescence and deeper tissue penetration compared to fluorophores that emit at shorter wavelengths.[1][4]
Q2: How does the PEG linker in DOPE-PEG-Cy5 affect its behavior in tissues?
A2: The polyethylene glycol (PEG) linker serves multiple functions. It creates a hydrophilic layer on the surface of liposomes or nanoparticles, which can reduce non-specific interactions with proteins and other molecules in biological systems.[5][6] This "stealth" property can increase circulation time and improve stability.[5][7][8] However, the length and density of the PEG chains can also influence cellular uptake. Longer PEG chains might hinder the interaction of the liposome with target cells, potentially reducing internalization.[7][9]
Q3: Can DOPE-PEG-Cy5 be used for in vivo imaging?
A3: Yes, the near-infrared emission properties of Cy5 make DOPE-PEG-Cy5 well-suited for non-invasive in vivo imaging in animal models.[1] The longer wavelengths of light used for excitation and emission can penetrate tissues more deeply with less scattering and are less absorbed by endogenous molecules like hemoglobin, leading to higher signal-to-background ratios.[1]
Q4: What are the main causes of fluorescence quenching with Cy5?
A4: Fluorescence quenching, a decrease in fluorescence intensity, can occur through several mechanisms. These include Förster Resonance Energy Transfer (FRET), where energy is non-radiatively transferred to an acceptor molecule, and static or dynamic quenching through the formation of non-fluorescent complexes or collisional deactivation.[10][11][12] High concentrations of the fluorophore can also lead to self-quenching.[12] Environmental factors, such as the presence of certain molecules or changes in pH, can also contribute to quenching.[13]
Troubleshooting Guide
This guide addresses common problems encountered when using DOPE-PEG-Cy5 for tissue fluorescence studies.
Problem 1: High Background Fluorescence
High background can obscure the specific signal from your target.
| Potential Cause | Recommended Solution |
| Tissue Autofluorescence | Tissues naturally contain molecules (e.g., collagen, elastin, red blood cells) that fluoresce, particularly at shorter wavelengths.[4][14] 1. Use appropriate controls: Always include an unstained tissue sample to assess the level of autofluorescence.[14][15] 2. Spectral unmixing: If your imaging system supports it, use spectral unmixing algorithms to separate the Cy5 signal from the autofluorescence spectrum. 3. Chemical quenching: Consider using quenching agents like Sudan Black B, although their compatibility with your specific experiment should be verified.[4] |
| Non-specific Binding | The DOPE-PEG-Cy5 conjugate may bind to tissue components other than the intended target. 1. Optimize concentration: Perform a titration experiment to determine the lowest effective concentration of DOPE-PEG-Cy5 that provides a strong specific signal with minimal background.[15] 2. Increase wash steps: Extend the duration and/or number of wash steps to more effectively remove unbound conjugate.[15] 3. Use a blocking buffer: Pre-incubate the tissue with a suitable blocking buffer (e.g., bovine serum albumin or serum) to block non-specific binding sites.[15] |
| Impure Conjugate | Free, unconjugated Cy5 dye can bind non-specifically to tissues. Ensure the DOPE-PEG-Cy5 conjugate is highly pure. If you are preparing the conjugate in-house, use a purification method like column chromatography to remove any free dye.[15] |
Problem 2: Weak or No Specific Signal
A faint or absent signal can make it difficult to detect and analyze your target.
| Potential Cause | Recommended Solution |
| Low Target Expression | The target molecule may be present at very low levels in the tissue. Confirm the expression of your target using an alternative, validated method such as immunohistochemistry or western blotting. Include a positive control tissue known to express the target.[15] |
| Photobleaching | Cy5, like all fluorophores, is susceptible to photobleaching (light-induced signal degradation).[16][17][18][19][20] 1. Use antifade mounting media: Mount your tissue sections with a commercially available antifade reagent to protect the fluorophore from photobleaching.[15] 2. Minimize light exposure: Keep the sample in the dark whenever possible and minimize the duration and intensity of the excitation light during imaging. 3. Optimize imaging settings: Use the lowest laser power that still provides a detectable signal and use sensitive detectors to reduce the required exposure time. |
| Incorrect Imaging Settings | The microscope may not be configured correctly for Cy5. Ensure you are using the correct laser line for excitation (e.g., 633 nm or 647 nm) and an appropriate emission filter (e.g., a 660/20 bandpass filter) to collect the emitted fluorescence.[15] |
| Fluorescence Quenching | The fluorescence of Cy5 may be quenched by its local environment. This can be concentration-dependent (self-quenching) or caused by interaction with other molecules.[10][21] If self-quenching is suspected, try reducing the concentration of the DOPE-PEG-Cy5. |
Experimental Protocols
Protocol 1: General Staining Protocol for Tissue Sections
This protocol provides a general workflow for staining tissue sections with DOPE-PEG-Cy5-labeled liposomes or conjugates.
-
Tissue Preparation:
-
Deparaffinize and rehydrate formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
For fresh-frozen tissues, allow sections to equilibrate to room temperature.
-
-
Antigen Retrieval (if necessary): For FFPE tissues, perform heat-induced or enzymatic antigen retrieval to unmask epitopes.
-
Blocking: Incubate sections with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature to minimize non-specific binding.[15]
-
Incubation with DOPE-PEG-Cy5:
-
Dilute the DOPE-PEG-Cy5 conjugate to the predetermined optimal concentration in a suitable buffer.
-
Apply the solution to the tissue sections and incubate for the desired time (e.g., 1 hour at room temperature or overnight at 4°C) in a humidified chamber, protected from light.
-
-
Washing: Wash the sections three times for 5 minutes each with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound conjugate.[15]
-
Counterstaining (optional): If desired, counterstain with a nuclear stain such as DAPI.
-
Mounting: Mount the coverslip using an antifade mounting medium.[15]
-
Imaging: Image the sections using a fluorescence microscope with appropriate filters for Cy5.
Protocol 2: Quantification of Fluorescence Signal in Tissues
Accurate quantification is crucial for comparing results between different experimental groups.
-
Image Acquisition:
-
Use consistent imaging parameters (e.g., laser power, exposure time, gain) for all samples to be compared.
-
Acquire images from multiple representative regions of each tissue section.
-
-
Background Subtraction:
-
For each image, determine the background fluorescence from a region of the tissue that is not expected to have a specific signal or from an unstained control section.
-
Subtract the average background intensity from the signal intensity.
-
-
Signal Measurement:
-
Use image analysis software (e.g., ImageJ/Fiji) to define regions of interest (ROIs) corresponding to the areas of specific staining.
-
Measure the mean fluorescence intensity within the ROIs.
-
-
Data Normalization:
-
Normalize the fluorescence intensity to a reference, such as the area of the ROI or the signal from a housekeeping protein, if applicable.
-
-
Statistical Analysis: Perform appropriate statistical tests to compare the quantified fluorescence signals between different experimental groups.
Visual Guides
Caption: Troubleshooting workflow for common DOPE-PEG-Cy5 fluorescence issues.
Caption: Mechanisms of Cy5 fluorescence quenching.
References
- 1. lifetein.com [lifetein.com]
- 2. DOPE-PEG-Cy5, MW 2,000 | BroadPharm [broadpharm.com]
- 3. DSPE-PEG-Cy5 | Biopharma PEG [biochempeg.com]
- 4. oraclebio.com [oraclebio.com]
- 5. Non-specific interactions: Significance and symbolism [wisdomlib.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PEGylated versus Non-PEGylated pH-Sensitive Liposomes: New Insights from a Comparative Antitumor Activity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEGylated liposomes: immunological responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting colon cancer cells using PEGylated liposomes modified with a fibronectin-mimetic peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence background quenching as a means to increase Signal to Background ratio - a proof of concept during Nerve Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fiveable.me [fiveable.me]
- 13. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 14. akoyabio.com [akoyabio.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low DOPE-PEG-Cy5 incorporation in liposomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during liposome formulation, with a specific focus on challenges related to the incorporation of DOPE-PEG-Cy5.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Incorporation Efficiency of DOPE-PEG-Cy5
Q1: I am observing low fluorescence in my liposome preparation, suggesting poor incorporation of DOPE-PEG-Cy5. What are the potential causes and how can I troubleshoot this?
A1: Low incorporation of DOPE-PEG-Cy5 can stem from several factors related to the liposome composition, the incorporation method, and the physicochemical properties of the PEGylated lipid itself.
Troubleshooting Steps:
-
Review Your Lipid Composition: The presence of certain lipids can significantly influence the incorporation of PEGylated lipids.
-
Cholesterol: Cholesterol is often a critical component for successful PEG-lipid incorporation as it can facilitate fusion and create defects in the lipid bilayer, providing insertion points.[1][2] Ensure your formulation includes an adequate concentration of cholesterol.
-
Helper Lipids: Phosphoethanolamines (PEs) like DOPE can promote the formation of non-bilayer structures, which may facilitate the insertion of PEGylated lipids.[1][2]
-
-
Optimize the Incorporation Method: The method used to incorporate DOPE-PEG-Cy5 is crucial.
-
Thin-Film Hydration (Pre-incorporation): If you are including DOPE-PEG-Cy5 in the initial lipid mixture, ensure proper mixing and hydration. Inadequate hydration can lead to incomplete liposome formation and poor incorporation of all lipid components.
-
Post-Insertion Method: This is a common method for incorporating PEGylated lipids into pre-formed liposomes. Several parameters can be optimized:
-
Incubation Temperature: The incubation should be performed at a temperature above the phase transition temperature (Tm) of the liposome-forming lipids to ensure a fluid membrane that allows for lipid insertion.[3]
-
Incubation Time: The duration of incubation can affect the efficiency of insertion. Longer incubation times may lead to higher incorporation, but this should be optimized to avoid liposome degradation.[3]
-
Molar Ratio: The molar ratio of DOPE-PEG-Cy5 to the liposomal lipid should be optimized. Excessively high concentrations of the PEGylated lipid can lead to micelle formation instead of incorporation.
-
-
-
Assess the Quality of DOPE-PEG-Cy5:
-
Degradation: Cyanine dyes are susceptible to photobleaching and degradation. Store the DOPE-PEG-Cy5 conjugate protected from light and at the recommended temperature.
-
Purity: Ensure the purity of the conjugate. Impurities could interfere with incorporation.
-
Q2: How does the PEG chain length and the lipid anchor of my DOPE-PEG-Cy5 affect incorporation?
A2: The properties of the PEG-lipid conjugate play a significant role in its ability to be incorporated into a liposomal bilayer.
-
PEG Molecular Weight: Longer PEG chains can create more steric hindrance, potentially making insertion into a densely packed lipid bilayer more difficult.[4][5] While PEGylation is crucial for stability and circulation time, the optimal PEG length for efficient incorporation may vary depending on the overall lipid composition.[6][7][8]
-
Lipid Anchor: The lipid anchor (in this case, DOPE) influences how the conjugate partitions into the liposome membrane. DOPE has a conical shape and can influence membrane curvature and stability.[4] Lipids with longer, saturated acyl chains (like DSPE) are generally more stable within the bilayer compared to those with unsaturated chains (like DOPE).[7][9]
Table 1: Factors Influencing DOPE-PEG-Cy5 Incorporation Efficiency
| Parameter | Observation | Potential Cause | Troubleshooting Suggestion |
| Lipid Composition | Low Incorporation | Absence or low concentration of cholesterol or helper lipids (e.g., PE).[1][2] | Incorporate cholesterol (e.g., 30-50 mol%). Include a helper lipid like DOPE in the base formulation. |
| Incorporation Method | Low Incorporation | Suboptimal incubation temperature or time (post-insertion).[3] Inefficient hydration (thin-film method). | For post-insertion, incubate above the lipid Tm. Optimize incubation time (e.g., 30-60 min). For thin-film, ensure complete solvent removal and vigorous hydration. |
| PEG-Lipid Properties | Low Incorporation | Steric hindrance from a very long PEG chain.[4][5] Degradation of the Cy5 dye. | Consider a shorter PEG chain if incorporation is consistently low. Protect the DOPE-PEG-Cy5 from light and store properly. |
| Molar Ratio | Low Incorporation | Excessively high molar ratio of DOPE-PEG-Cy5 leading to micelle formation. | Optimize the molar ratio of DOPE-PEG-Cy5 to total lipid (e.g., start with 1-5 mol%). |
Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film Hydration
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., DSPC, Cholesterol, and DOPE-PEG-Cy5) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[10]
-
-
Hydration:
-
Hydrate the lipid film with an appropriate aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle shaking at a temperature above the Tm of the lipids.[10] This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain small unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Protocol 2: Post-Insertion of DOPE-PEG-Cy5 into Pre-formed Liposomes
-
Prepare Pre-formed Liposomes: Prepare liposomes using the thin-film hydration method as described in Protocol 1, but without the DOPE-PEG-Cy5.
-
Prepare DOPE-PEG-Cy5 Micelles:
-
Dissolve the DOPE-PEG-Cy5 in an organic solvent in a glass vial.
-
Evaporate the solvent under a stream of nitrogen to form a thin film.
-
Hydrate the lipid film with a suitable buffer (e.g., PBS, pH 7.4) to form micelles.[10]
-
-
Incubation:
-
Mix the pre-formed liposomes with the DOPE-PEG-Cy5 micelles at the desired molar ratio.
-
Incubate the mixture at a temperature above the Tm of the liposomal lipids (e.g., 60°C for DSPC-based liposomes) for a defined period (e.g., 30-60 minutes).[10]
-
-
Purification:
-
Remove unincorporated DOPE-PEG-Cy5 micelles using size exclusion chromatography (e.g., Sephadex G-25 column) or dialysis.
-
Visualizations
Caption: Workflow for post-insertion of DOPE-PEG-Cy5 into liposomes.
Caption: Troubleshooting logic for low DOPE-PEG-Cy5 incorporation.
References
- 1. Effect of lipid composition on incorporation of trastuzumab-PEG-lipid into nanoliposomes by post-insertion method: physicochemical and cellular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEGylated lipid screening, composition optimization, and structure–activity relationship determination for lipid nanoparticle-mediated mRNA delivery - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00433K [pubs.rsc.org]
- 7. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes [thno.org]
- 9. Tuning Targeted Liposome Avidity to Cells via Lipid Phase Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting DOPE-PEG-Cy5 Aggregation in Solution
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aggregation of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]-N-(Cyanine 5) (DOPE-PEG-Cy5) in aqueous solutions. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant quantitative data to help you diagnose and resolve these issues.
Understanding DOPE-PEG-Cy5 Behavior in Solution
DOPE-PEG-Cy5 is an amphiphilic molecule, meaning it has both a hydrophilic (water-loving) and a hydrophobic (water-repelling) part. The dioleoylphosphatidylethanolamine (DOPE) portion is hydrophobic, while the polyethylene glycol (PEG) and Cy5 dye are generally more hydrophilic. This dual nature drives the self-assembly of DOPE-PEG-Cy5 molecules in aqueous environments into structures called micelles, which can be a primary reason for what is observed as "aggregation."
Frequently Asked Questions (FAQs)
Q1: Why is my DOPE-PEG-Cy5 solution appearing cloudy or showing visible aggregates?
A1: The cloudiness or visible precipitation of your DOPE-PEG-Cy5 solution is likely due to the formation of large, poorly soluble aggregates or micelles. This can be influenced by several factors including concentration, buffer composition (pH and ionic strength), and temperature. At concentrations above its critical micelle concentration (CMC), DOPE-PEG-Cy5 will self-assemble into micelles. If these micelles further interact and aggregate, they can become large enough to scatter light, leading to a cloudy appearance.
Q2: What is the difference between aggregation and micelle formation for DOPE-PEG-Cy5?
A2: Micelle formation is a specific, thermodynamically driven self-assembly of amphiphilic molecules into colloidal structures with a hydrophobic core and a hydrophilic shell.[1][2] Aggregation, in a broader sense, can refer to any process where molecules cluster together. For DOPE-PEG-Cy5, "aggregation" often refers to the formation of these micelles or the further clustering of these micelles into larger, less stable structures. Understanding that micelle formation is an inherent property of this molecule is the first step in troubleshooting.
Q3: I am observing a decrease in the fluorescence intensity of my DOPE-PEG-Cy5 solution. Is this related to aggregation?
A3: Yes, a decrease in fluorescence intensity, often referred to as fluorescence quenching, is a strong indicator of Cy5 dye aggregation. When Cy5 molecules are in close proximity, as they would be in a micelle or aggregate, they can interact in a way that leads to the formation of non-fluorescent H-aggregates. This self-quenching can significantly reduce the fluorescent signal of your solution.[3]
Q4: How can I prevent or reverse the aggregation of DOPE-PEG-Cy5?
A4: To prevent or reverse aggregation, you can try the following:
-
Lower the concentration: Working at concentrations below the CMC will prevent micelle formation.
-
Optimize buffer conditions: Adjusting the pH and ionic strength of your buffer can impact the stability of the micelles.
-
Use a different solvent: For initial stock solutions, using an organic solvent like DMSO or ethanol can prevent aggregation before dilution into your aqueous buffer.
-
Sonication: Brief sonication can help to break up existing aggregates and re-dissolve the lipid conjugate.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with DOPE-PEG-Cy5.
Issue 1: Visible Precipitate or Cloudiness in the Solution
-
Question: My DOPE-PEG-Cy5 solution, prepared in a standard phosphate-buffered saline (PBS), appears cloudy immediately after preparation. What should I do?
-
Answer: This indicates that the concentration of DOPE-PEG-Cy5 is likely too high for the given buffer conditions, leading to the formation of large, insoluble aggregates.
-
Troubleshooting Steps:
-
Reduce Concentration: Prepare a more dilute solution of DOPE-PEG-Cy5.
-
Adjust Buffer:
-
pH: While the effect of pH on DOPE-PEG-Cy5 specifically is not widely documented, the stability of similar lipid-based nanoparticles can be pH-dependent.[4] Experiment with buffers of slightly different pH values (e.g., pH 6.5 to 8.0).
-
Ionic Strength: High salt concentrations can sometimes promote aggregation of lipid-based structures. Try preparing your solution in a buffer with a lower ionic strength.[5]
-
-
Sonication: Briefly sonicate the cloudy solution in a bath sonicator to see if the precipitate dissolves. This can help to break up larger aggregates into smaller, more stable micelles.
-
-
Issue 2: Inconsistent or Low Fluorescence Signal
-
Question: The fluorescence intensity of my DOPE-PEG-Cy5 labeled samples is much lower than expected, or varies significantly between experiments. Could this be due to aggregation?
-
Answer: Yes, inconsistent or low fluorescence is a classic sign of Cy5 aggregation and self-quenching.
-
Troubleshooting Steps:
-
Confirm Concentration: Ensure that the concentration of DOPE-PEG-Cy5 is accurate. Use UV-Vis spectroscopy to measure the absorbance at the Cy5 maximum (around 650 nm) to verify the concentration.
-
Assess Aggregation State: Use Dynamic Light Scattering (DLS) to analyze the particle size distribution in your solution. A high polydispersity index (PDI) or the presence of very large particles would confirm aggregation.
-
Fluorescence Spectroscopy: Measure the fluorescence emission spectrum. A shift in the emission peak or the appearance of a shoulder peak at a shorter wavelength can be indicative of H-aggregate formation.
-
Dilution Series: Perform a dilution series of your DOPE-PEG-Cy5 solution and measure the fluorescence at each concentration. If the fluorescence does not increase linearly with concentration, it suggests quenching is occurring at higher concentrations.
-
-
Quantitative Data
The following table summarizes key physicochemical properties of DOPE-PEG-Cy5 and related molecules. Note that specific values for DOPE-PEG-Cy5 may not be readily available in the literature, and data for similar molecules (e.g., DSPE-PEG) are provided for reference.
| Parameter | Value | Molecule | Notes |
| Excitation Maximum (λex) | ~651 nm | DOPE-PEG-Cy5 | This is the typical excitation maximum for the Cy5 fluorophore.[6] |
| Emission Maximum (λem) | ~670 nm | DOPE-PEG-Cy5 | This is the typical emission maximum for the Cy5 fluorophore.[6] |
| Critical Micelle Concentration (CMC) | Micromolar range (e.g., 0.5-1.5 µM for DSPE-PEG) | DSPE-PEG | The CMC is dependent on factors like PEG chain length and temperature. A specific CMC for DOPE-PEG-Cy5 is not widely reported, but is expected to be in a similar range.[7] |
| Micelle Size | ~10-20 nm | DSPE-PEG(2000) | The size of micelles can be influenced by the PEG chain length and the presence of other lipids.[8] |
| Storage Temperature | -20°C | DOPE-PEG-Cy5 | Recommended for long-term storage to maintain stability.[6] |
Experimental Protocols
Protocol 1: Preparation of a DOPE-PEG-Cy5 Solution
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of lyophilized DOPE-PEG-Cy5 powder.
-
Dissolve the powder in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution. This helps to ensure the lipid is fully monomeric before dilution into an aqueous buffer.
-
-
Aqueous Solution Preparation:
-
Gently vortex the stock solution to ensure it is fully dissolved. . Slowly add the desired volume of the stock solution to your pre-warmed (to room temperature) aqueous buffer while vortexing to ensure rapid mixing and minimize local high concentrations that can promote aggregation.
-
If the final concentration is high, consider preparing the solution at a slightly elevated temperature (e.g., 37°C) to improve solubility, followed by cooling to the experimental temperature.
-
Protocol 2: Characterization of DOPE-PEG-Cy5 Aggregation using Dynamic Light Scattering (DLS)
-
Sample Preparation: Prepare your DOPE-PEG-Cy5 solution in the desired buffer at the concentration to be used in your experiment. Filter the solution through a 0.22 µm syringe filter to remove any dust or large aggregates.
-
Instrument Setup:
-
Set the DLS instrument to the appropriate temperature for your experiment.
-
Enter the viscosity and refractive index of your buffer into the instrument software.
-
-
Data Acquisition:
-
Place the filtered sample in a clean DLS cuvette.
-
Allow the sample to equilibrate to the set temperature for a few minutes.
-
Perform the DLS measurement. The instrument will measure the fluctuations in scattered light intensity.
-
-
Data Analysis:
-
The instrument software will calculate the particle size distribution (hydrodynamic radius) and the polydispersity index (PDI).
-
A monomodal peak with a low PDI (typically < 0.2) suggests a homogenous population of micelles.
-
The presence of multiple peaks or a high PDI indicates aggregation or a heterogeneous sample.
-
Protocol 3: Assessing Fluorescence Quenching
-
Sample Preparation: Prepare a series of dilutions of your DOPE-PEG-Cy5 solution in your experimental buffer.
-
Fluorescence Measurement:
-
Use a fluorometer to measure the fluorescence intensity of each dilution.
-
Set the excitation wavelength to ~650 nm and measure the emission spectrum from ~660 nm to 750 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (~670 nm) as a function of DOPE-PEG-Cy5 concentration.
-
A linear relationship indicates that there is no significant self-quenching.
-
A non-linear, plateauing curve at higher concentrations is indicative of aggregation-induced quenching.
-
Visualizing Troubleshooting and Concepts
To further aid in understanding and troubleshooting, the following diagrams illustrate key concepts and workflows.
Caption: A troubleshooting workflow for addressing aggregation issues with DOPE-PEG-Cy5.
Caption: Diagram illustrating the self-assembly of DOPE-PEG-Cy5 monomers into a micelle.
References
- 1. researchgate.net [researchgate.net]
- 2. Polymeric Micelles: Polyethylene Glycol-Phosphatidylethanolamine (PEG-PE)-Based Micelles as an Example | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence Techniques to Study Lipid Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DOPE-PEG-Cy5, MW 2,000 | BroadPharm [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DOPE-PEG-Cy5 Fluorescence
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with DOPE-PEG-Cy5 liposomal formulations.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving the impact of pH on DOPE-PEG-Cy5 fluorescence intensity.
| Issue | Potential Cause | Recommended Solution |
| Low Fluorescence Signal | Suboptimal Instrument Settings: Incorrect excitation/emission wavelengths, low gain, or short integration times can lead to weak signals.[1] | Verify that the instrument's filter settings match the spectral properties of Cy5 (typically ~650 nm excitation and ~670 nm emission).[2] Increase the gain or integration time to enhance signal detection.[1] |
| Low Concentration of DOPE-PEG-Cy5 Liposomes: The concentration of the liposomes in the sample may be too low for detection. | Prepare a dilution series of your liposome formulation to determine the optimal concentration for your assay. | |
| Quenching of Cy5: High concentrations of Cy5 within the liposomes can lead to self-quenching.[3] Certain components in the buffer, such as thiols or phosphines, can also quench Cy5 fluorescence.[4][5] | If self-quenching is suspected, dilute the sample. Ensure your buffers are free from known Cy5 quenching agents. | |
| High Background Fluorescence | Autofluorescence from Sample Components or Plates: Buffers, media, or the microplates themselves can contribute to background noise.[1] | Use black-walled, clear-bottom plates to minimize background from stray light.[1] Run a blank control with buffer only to determine the background signal. |
| Contaminated Reagents: Impurities in reagents can fluoresce at similar wavelengths to Cy5. | Use high-purity reagents and solvents. | |
| Inconsistent Fluorescence Readings Between Wells | Pipetting Inaccuracies: Variation in the volume of liposome solution or other reagents added to different wells will lead to inconsistent results.[1] | Use calibrated multichannel pipettes for better consistency. Ensure proper mixing within each well. |
| Evaporation: Evaporation from wells, especially at the edges of the plate, can concentrate the sample and alter fluorescence readings.[1] | Use plate seals to minimize evaporation during incubation and reading. | |
| Unexpected Changes in Fluorescence with pH | Liposome Instability: While Cy5 fluorescence is generally stable across a wide pH range, the DOPE-containing liposome is pH-sensitive.[6][7][8] Changes in pH can cause liposome destabilization and release of contents, which might alter the local environment of the Cy5 dye and affect its fluorescence. | Characterize the stability of your specific DOPE-PEG liposome formulation at different pH values using techniques like dynamic light scattering. The release of encapsulated contents can be monitored to understand the pH at which the liposomes become unstable. |
| Use of a pH-Sensitive Cy5 Derivative: Ensure that the fluorophore is indeed standard Cy5 and not a pH-sensitive derivative like CypHer5, which is designed to increase fluorescence in acidic environments.[9][10] | Verify the specifications of the Cy5 conjugate used in your DOPE-PEG formulation. |
Frequently Asked Questions (FAQs)
Q1: Is the fluorescence intensity of the Cy5 dye itself sensitive to pH?
A1: The fluorescence intensity of standard Cy5 is generally considered to be independent of pH within a wide range, typically from pH 3 to 10.[6][7] Studies have shown that its fluorescence remains nearly constant, with variations within 5% across this pH range.[6] However, it is important to distinguish standard Cy5 from its derivatives, such as CypHer5, which are specifically designed to be pH-sensitive.[9]
Q2: Why am I observing a change in fluorescence of my DOPE-PEG-Cy5 formulation with a change in pH?
A2: While the Cy5 dye itself is largely pH-insensitive, the DOPE (dioleoylphosphatidylethanolamine) component of your liposomes makes them pH-sensitive.[11][12] At neutral or physiological pH (around 7.4), DOPE-based liposomes are generally stable. However, in acidic environments, the protonation of the headgroup of co-lipids (like CHEMS) or changes in the hydration of DOPE can lead to destabilization of the liposome structure.[12][13][14] This can result in the release of encapsulated Cy5, which in turn can alter its local environment and potentially its fluorescence due to dequenching or interaction with other molecules.
Q3: How does the PEG component of the liposome affect its pH sensitivity?
A3: The inclusion of PEG (polyethylene glycol) on the surface of the liposomes generally enhances their stability and circulation time in vivo.[8][11] However, PEGylation can also influence the pH-sensitivity of DOPE liposomes. It may shift the pH at which the liposomes destabilize to more acidic regions and can sometimes reduce the maximum leakage of the liposome's contents.[8][11]
Q4: What is the optimal pH for storing DOPE-PEG-Cy5 liposomes?
A4: To maintain their structural integrity, DOPE-PEG-Cy5 liposomes should be stored in a neutral pH environment, typically around pH 7.4.[2][13] Storing them in acidic conditions could lead to premature destabilization and release of the encapsulated Cy5.
Q5: Can I use DOPE-PEG-Cy5 liposomes as a pH sensor?
A5: While the change in liposome stability with pH can be exploited for pH-triggered drug release, using the fluorescence of the encapsulated standard Cy5 as a direct measure of pH is not ideal due to its inherent pH-insensitivity. For direct pH sensing, it is better to use a liposome formulation containing a pH-sensitive fluorophore like CypHer5.[9][10]
Quantitative Data
The fluorescence intensity of the Cy5 dye is largely stable across a broad pH range. The primary factor influencing fluorescence in a DOPE-PEG-Cy5 system at varying pH is the stability of the liposome itself.
| pH | Relative Fluorescence Intensity of Cy5 Dye (%) | Expected Stability of DOPE-based Liposomes |
| 3.0 - 5.0 | ~95-100%[6][7] | Low (Destabilization and content release likely)[11][13] |
| 5.0 - 6.5 | ~95-100%[6][7] | Moderate to Low (pH-dependent transition phase)[11][13] |
| 6.5 - 8.0 | ~95-100%[6][7] | High (Generally stable)[11][13] |
| 8.0 - 10.0 | ~95-100%[7] | High (Generally stable) |
Note: The stability of DOPE liposomes is highly dependent on the specific formulation, including the type and concentration of co-lipids and the length of the PEG chain.
Experimental Protocols
Protocol: pH Sensitivity Assay for DOPE-PEG-Cy5 Liposomes
This protocol outlines a method to assess the effect of pH on the fluorescence of DOPE-PEG-Cy5 liposomes, adapted from procedures for testing fluorophore pH sensitivity.[7]
1. Materials:
- DOPE-PEG-Cy5 liposome stock solution
- 0.1 M Sodium Citrate Buffer (for pH 3.0, 4.0, 5.0, 6.0)
- 0.1 M Sodium Phosphate Buffer (for pH 6.0, 7.0, 8.0)
- 0.1 M Glycine-NaOH Buffer (for pH 9.0, 10.0)
- Black-walled, clear-bottom 96-well microplate
- Spectrofluorometer or plate reader with appropriate filters for Cy5
2. Procedure:
- Prepare a series of buffers at the desired pH values ranging from 3.0 to 10.0.
- Dilute the DOPE-PEG-Cy5 liposome stock solution to a working concentration in each of the prepared pH buffers. The final concentration should be optimized to be within the linear range of your instrument.
- As a control for potential self-quenching, prepare a sample where the liposomes are disrupted by adding a detergent (e.g., Triton X-100) to release all the encapsulated Cy5.
- Pipette equal volumes of each diluted liposome solution into separate wells of the 96-well plate. Include a buffer-only blank for each pH value.
- Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 30 minutes) to allow for equilibration.
- Measure the fluorescence intensity using the spectrofluorometer. Set the excitation wavelength to ~650 nm and the emission wavelength to ~670 nm.
- Subtract the background fluorescence from the buffer-only blanks from the corresponding sample readings.
- Plot the background-corrected fluorescence intensity as a function of pH.
Visualizations
References
- 1. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 2. Structure and properties of CY5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 3. Active loading of cyanine 5.5 derivatives into liposomes for deep self-quenching and their applications in deep tissue imaging - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00325F [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pH-sensitive, serum-stable and long-circulating liposomes as a new drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Intracellular pH measurements using perfluorocarbon nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Mechanistic Insight into How PEGylation Reduces the Efficacy of pH-Sensitive Liposomes from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DOPE-PEG-Cy5 Liposome Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) based liposomes functionalized with polyethylene glycol (PEG) and labeled with Cyanine 5 (Cy5).
Troubleshooting Guide
This guide addresses common problems encountered during the preparation, storage, and experimental use of DOPE-PEG-Cy5 liposomes.
Problem 1: Liposome Aggregation
Question: My DOPE-PEG-Cy5 liposome solution appears cloudy or shows visible aggregates. What could be the cause and how can I fix it?
Answer:
Liposome aggregation is a common issue that can arise from several factors during preparation and storage. Here’s a breakdown of potential causes and solutions:
-
Inadequate PEGylation: The PEG layer provides steric hindrance to prevent liposomes from approaching each other and aggregating.[1] Insufficient PEG concentration on the liposome surface can lead to aggregation.
-
Solution: Increase the molar ratio of the PEGylated lipid (e.g., DSPE-PEG) in your formulation. A common starting point is 5 mol%, but this may need to be optimized.[2]
-
-
High Salt Concentration: High ionic strength buffers can shield the surface charge of liposomes, reducing electrostatic repulsion and promoting aggregation.
-
Solution: Use a buffer with a lower salt concentration, if compatible with your application. Consider dialysis or size-exclusion chromatography to exchange the buffer after liposome preparation.
-
-
Improper Storage: Temperature fluctuations and freezing can disrupt the liposome structure and lead to aggregation.
-
Solution: Store liposome suspensions at 4°C.[3] Do not freeze liposomes unless you are using a validated cryopreservation protocol with appropriate cryoprotectants.
-
-
Incorrect pH: The pH of the buffer can influence the surface charge and stability of the liposomes.
-
Solution: Maintain a neutral pH (around 7.4) for your liposome suspension, unless your experimental design requires acidic or basic conditions. Liposome stability can decrease by as much as 50% in acidic conditions.[3]
-
Problem 2: Premature Leakage of Encapsulated Contents
Question: I am observing a rapid loss of my encapsulated material from the DOPE-PEG-Cy5 liposomes. Why is this happening and what can I do to improve retention?
Answer:
DOPE-based liposomes are known for their fusogenic properties, which can sometimes lead to instability and leakage.[1] Several factors can contribute to this issue:
-
Inherent Instability of DOPE: The conical shape of the DOPE molecule does not favor the formation of stable bilayers, making them more prone to leakage, especially in the presence of serum.[1]
-
Solution: While the fusogenic nature of DOPE is often desired for intracellular delivery, you can improve stability by incorporating a "helper lipid" like cholesterol into your formulation. Cholesterol can fill the gaps between phospholipid molecules, increasing bilayer packing and reducing permeability.
-
-
Serum Destabilization: Serum proteins can interact with the liposome surface, leading to disruption of the lipid bilayer and leakage of the contents.[4]
-
Inappropriate Storage Temperature: Storing liposomes at elevated temperatures can increase the fluidity of the lipid bilayer, leading to increased leakage.
-
Solution: Always store your liposome formulations at 4°C.
-
Problem 3: Loss of Cy5 Fluorescence Signal
Question: The fluorescence intensity of my Cy5-labeled liposomes is decreasing over time. What is causing this signal loss and how can I prevent it?
Answer:
Loss of Cy5 fluorescence can be attributed to photobleaching or chemical degradation of the dye.
-
Photobleaching: Cy5 is susceptible to photobleaching upon exposure to light, especially high-intensity light from a fluorescence microscope.
-
Solution:
-
Minimize the exposure of your liposome samples to light during all stages of preparation, storage, and experimentation. Store samples in the dark.
-
Use antifade reagents in your imaging media if possible.
-
Limit the excitation light intensity and exposure time during fluorescence microscopy.
-
-
-
Chemical Degradation: The chemical environment can affect the stability of the Cy5 dye.[5]
-
Solution:
-
Ensure your buffers are free of oxidizing agents.
-
Store liposomes in a tightly sealed container, and for long-term storage, consider purging with an inert gas like argon or nitrogen to minimize oxidation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for DOPE-PEG-Cy5 liposomes?
A1: For short-term storage (up to a few weeks), it is recommended to store DOPE-PEG-Cy5 liposomes at 4°C in a dark, airtight container. Avoid freezing, as this can disrupt the liposome structure and lead to aggregation and leakage. For longer-term storage, lyophilization (freeze-drying) in the presence of a cryoprotectant such as sucrose or trehalose is a common strategy.
Q2: How does the molar ratio of PEGylated lipid affect the stability of my liposomes?
A2: The molar ratio of the PEGylated lipid is crucial for stability. A higher molar percentage of PEG-lipid generally leads to increased stability by providing a denser steric barrier.[6] This barrier reduces interactions with serum proteins and prevents aggregation. However, excessively high PEG concentrations can sometimes hinder the desired biological interactions of the liposomes. Therefore, the optimal PEG ratio often needs to be determined experimentally for each specific application.
Q3: Can I use serum-containing media with my DOPE-PEG-Cy5 liposomes?
A3: Yes, but with caution. DOPE-based liposomes can be unstable in the presence of serum.[1] The inclusion of PEG is essential to improve serum stability.[4] It is advisable to perform a serum stability assay to determine the leakage rate of your specific formulation in the presence of serum before conducting cell or in vivo experiments.
Q4: How can I measure the stability of my DOPE-PEG-Cy5 liposomes?
A4: The two most common methods for assessing liposome stability are:
-
Dynamic Light Scattering (DLS): DLS is used to measure the size distribution and polydispersity index (PDI) of the liposome population.[7] An increase in particle size or PDI over time can indicate aggregation.
-
Fluorescence Leakage Assay: This assay measures the release of an encapsulated fluorescent dye (which can be the therapeutic agent itself or a co-encapsulated marker) from the liposomes over time, often in the presence of a destabilizing agent like serum.[1]
Q5: What is the typical shelf life of DOPE-PEG-Cy5 liposomes?
A5: The shelf life is highly dependent on the specific formulation (lipid composition, PEG density), storage conditions (temperature, light exposure), and the encapsulated material. When stored properly at 4°C, well-formulated liposomes can be stable for several weeks to a few months. It is always recommended to characterize your liposomes for size and leakage before use, especially after prolonged storage.
Data Presentation
Table 1: Effect of PEG Molar Ratio on Liposome Stability in the Presence of Divalent Cations (200 mM Mg²⁺)
| Liposome Composition | Survival Rate (%) after 3 Days |
| POPC | ~18 |
| POPC + 5 mol% DSPE-PEG | Significantly higher than POPC alone |
| POPC + 20 mol% DSPE-PEG | ~3-fold higher than POPC alone |
Data adapted from a study on POPC liposomes, demonstrating the stabilizing effect of PEGylation. A similar trend is expected for DOPE-based liposomes.[6]
Table 2: Influence of Storage Temperature on Fluorescence Stability of Cy5-labeled Liposomes
| Storage Temperature | Relative Fluorescence Intensity after 7 days |
| 4°C | Higher stability, minimal fluorescence loss |
| 25°C | Moderate fluorescence loss |
| 37°C | Significant fluorescence loss |
Data trend extrapolated from studies on fluorescently labeled liposomes. Specific quantitative values can vary based on the formulation.[8]
Table 3: Effect of pH on Liposome Stability
| pH | Stability |
| Acidic (e.g., pH 4.0) | Decreased by up to 50% |
| Neutral (pH 7.4) | Optimal stability |
| Basic (e.g., pH 9.0) | Decreased by up to 20% |
General trend observed for liposome stability as a function of pH.[3]
Experimental Protocols
Protocol 1: Preparation of DOPE-PEG-Cy5 Liposomes by Thin-Film Hydration and Extrusion
This protocol describes a common method for preparing unilamellar liposomes.[9][10]
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG)
-
DSPE-PEG-Cy5
-
Cholesterol (optional)
-
Chloroform
-
Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: a. Dissolve the desired amounts of DOPE, DSPE-PEG, DSPE-PEG-Cy5, and cholesterol (if used) in chloroform in a round-bottom flask. b. Remove the chloroform using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask. c. Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Add the hydration buffer to the flask containing the dry lipid film. The volume will depend on the desired final lipid concentration. b. Agitate the flask by vortexing or gentle shaking to hydrate the lipid film and form multilamellar vesicles (MLVs). The hydration temperature should be above the phase transition temperature of the lipids.
-
Extrusion: a. Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Pass the MLV suspension through the extruder multiple times (e.g., 11-21 times) to form small unilamellar vesicles (SUVs) of a uniform size.
-
Purification (Optional): a. To remove any unencapsulated material or free Cy5, the liposome suspension can be purified using size-exclusion chromatography or dialysis.
-
Storage: a. Store the final liposome suspension at 4°C in a dark, airtight container.
Protocol 2: Serum Stability Assessment by Fluorescence Leakage Assay
This protocol is used to determine the stability of the liposomes in the presence of serum by measuring the leakage of a fluorescent marker.[1]
Materials:
-
DOPE-PEG-Cy5 liposomes encapsulating a fluorescent marker (e.g., carboxyfluorescein, CF, at a self-quenching concentration)
-
Fetal Bovine Serum (FBS) or human serum
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Triton X-100 (10% v/v solution)
-
Fluorometer
Procedure:
-
Preparation: a. If not already done, purify the liposomes to remove any unencapsulated fluorescent marker using size-exclusion chromatography.
-
Incubation with Serum: a. Mix the liposome suspension with an equal volume of serum (e.g., 100 µL liposomes + 100 µL serum). b. Incubate the mixture at 37°C. c. At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the mixture.
-
Fluorescence Measurement: a. Dilute the aliquot in PBS to a final volume suitable for the fluorometer. b. Measure the fluorescence intensity (Ft) at the appropriate excitation and emission wavelengths for the encapsulated dye.
-
Determination of Total Fluorescence: a. To a separate aliquot of the liposome-serum mixture, add a small volume of Triton X-100 solution to lyse the liposomes completely and release all the encapsulated dye. b. Measure the fluorescence of this lysed sample (Fmax).
-
Calculation of Percent Leakage: a. The percentage of leakage at each time point is calculated using the following formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 where F0 is the fluorescence at time zero.
Protocol 3: Liposome Size Characterization by Dynamic Light Scattering (DLS)
DLS is used to determine the size distribution and polydispersity of the liposomes.[7]
Materials:
-
DOPE-PEG-Cy5 liposome suspension
-
Appropriate buffer for dilution (e.g., PBS)
-
DLS instrument
Procedure:
-
Sample Preparation: a. Dilute a small aliquot of the liposome suspension in the buffer to a suitable concentration for the DLS instrument. The optimal concentration should be determined based on the instrument's specifications to avoid multiple scattering effects.
-
Instrument Setup: a. Set the instrument parameters, including the temperature (e.g., 25°C), solvent viscosity, and refractive index.
-
Measurement: a. Place the cuvette containing the diluted sample into the DLS instrument. b. Allow the sample to equilibrate to the set temperature. c. Perform multiple measurements to ensure reproducibility.
-
Data Analysis: a. The instrument's software will analyze the fluctuations in scattered light intensity to calculate the hydrodynamic diameter (size) and the polydispersity index (PDI) of the liposomes. A PDI value below 0.2 generally indicates a monodisperse population.
Visualizations
Caption: Workflow for DOPE-PEG-Cy5 Liposome Preparation and Characterization.
Caption: Troubleshooting Flowchart for Liposome Aggregation.
Caption: Experimental Workflow for the Fluorescence Leakage Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylated versus Non-PEGylated pH-Sensitive Liposomes: New Insights from a Comparative Antitumor Activity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coating Materials to Increase the Stability of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjb.ro [rjb.ro]
- 5. Liposomal Extravasation and Accumulation in Tumors as Studied by Fluorescence Microscopy and Imaging Depend on the Fluorescent Label - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-Term Stable Liposome Modified by PEG-Lipid in Natural Seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Following the Fate of Dye-Containing Liposomes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: DOPE-PEG-Cy5 Signal Integrity
Welcome to the technical support center for DOPE-PEG-Cy5 and other Cy5-labeled lipid applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to Cy5 signal quenching, ensuring the integrity and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is DOPE-PEG-Cy5 and what are its common applications?
DOPE-PEG-Cy5 is a lipophilic fluorescent probe consisting of the phospholipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) conjugated to a polyethylene glycol (PEG) linker, which is in turn attached to a Cyanine5 (Cy5) fluorescent dye.[1][2] It is widely used for labeling liposomes, nanoparticles, and other lipid-based drug delivery systems. Common applications include in vivo and in vitro imaging, fluorescence resonance energy transfer (FRET) assays, and tracking of labeled entities.[1]
Q2: What is fluorescence quenching and why is it a problem for my experiments?
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. For researchers relying on DOPE-PEG-Cy5, quenching can lead to a weak or non-existent signal, compromising data quality and leading to inaccurate interpretations.[3][4] This is particularly problematic in quantitative studies where signal intensity is correlated with the concentration or localization of the labeled substance.
Q3: What are the primary causes of DOPE-PEG-Cy5 signal quenching?
There are two main mechanisms responsible for DOPE-PEG-Cy5 signal quenching:
-
Aggregation-Caused Quenching (ACQ): Also known as self-quenching, this occurs when high concentrations of Cy5 molecules in close proximity within the lipid bilayer lead to the formation of non-fluorescent aggregates.[5][6][7] This is a common issue in highly-labeled liposomes or nanoparticles.
-
Photobleaching: This is the irreversible photochemical destruction of the Cy5 fluorophore upon exposure to excitation light.[3] Factors that contribute to photobleaching include high-intensity light, the presence of molecular oxygen, and a suboptimal chemical environment.[3]
Troubleshooting Guides
Problem: Weak or No Fluorescence Signal
A weak or absent signal is a frequent challenge. Follow these steps to diagnose and resolve the issue.
Troubleshooting Workflow for Weak/No Signal
Caption: Troubleshooting workflow for a weak or absent DOPE-PEG-Cy5 signal.
Step-by-Step Guide:
-
Verify DOPE-PEG-Cy5 Concentration:
-
Possible Cause: The concentration of the fluorescent lipid in your formulation may be too low.
-
Solution: Confirm the calculated and actual concentration of DOPE-PEG-Cy5 in your lipid mixture. If necessary, prepare a new formulation with a higher molar percentage of the fluorescent lipid, keeping in mind the risk of ACQ at very high concentrations.
-
-
Assess Labeling Efficiency:
-
Possible Cause: Inefficient incorporation of DOPE-PEG-Cy5 into your liposomes or nanoparticles.
-
Solution: Characterize your formulation to confirm the incorporation of the fluorescent lipid. Techniques like chromatography can be used to separate unincorporated dye.
-
-
Optimize Imaging Parameters:
-
Possible Cause: Suboptimal settings on your fluorescence microscope or imaging system.
-
Solution: Ensure that the excitation and emission filters are appropriate for Cy5 (Excitation max ~650 nm, Emission max ~670 nm).[2] Use the lowest possible laser power that provides a detectable signal to minimize photobleaching.[3]
-
-
Evaluate Buffer Conditions:
-
Possible Cause: The pH of your imaging buffer can affect Cy5 fluorescence.
-
Solution: Maintain a slightly basic pH (around 7.5) for optimal Cy5 stability and fluorescence.[3]
-
-
Investigate Quenching Mechanisms:
-
If you suspect Aggregation-Caused Quenching (ACQ): This is likely if you are using a high molar percentage of DOPE-PEG-Cy5.
-
Solution: Reduce the molar ratio of DOPE-PEG-Cy5 in your lipid formulation. Consider using a dye with an asymmetrical charge distribution, which can prevent π-stacking and minimize quenching.[8]
-
-
If you suspect Photobleaching: This is likely if the signal fades rapidly during imaging.
-
Problem: Inconsistent Fluorescence Intensity
Variability in fluorescence intensity between samples or over time can hinder quantitative analysis.
Troubleshooting Workflow for Inconsistent Signal
Caption: Troubleshooting workflow for inconsistent DOPE-PEG-Cy5 fluorescence.
Step-by-Step Guide:
-
Standardize Sample Preparation:
-
Possible Cause: Variations in the preparation of liposomes or nanoparticles.
-
Solution: Ensure that all parameters, including lipid concentrations, buffer composition, and preparation methods (e.g., extrusion, sonication), are consistent across all samples.
-
-
Maintain Consistent Imaging Conditions:
-
Possible Cause: Differences in imaging settings between samples.
-
Solution: Use the exact same instrument settings (laser power, exposure time, gain) for all samples in a comparative study.
-
-
Assess Photobleaching Rate:
-
Possible Cause: Different levels of photobleaching due to variations in light exposure.
-
Solution: If not already in use, incorporate antifade reagents. Image all samples for the same duration and at similar time points after preparation.
-
-
Evaluate Sample Stability Over Time:
-
Possible Cause: Degradation of the sample or leakage of the dye from the lipid structure.
-
Solution: Store samples at -20°C and protected from light.[1] Perform time-course experiments to assess the stability of the fluorescence signal. If dye leakage is suspected, consider using more hydrophobic dyes that are less likely to be released from the lipid bilayer.[12][13]
-
Quantitative Data Summary
The following tables provide quantitative data to aid in experimental design and troubleshooting.
Table 1: Photostability Enhancement of Cy5 with Covalently Linked Stabilizers
| Stabilizer | Fold Increase in Photostability (τon) | Reference |
| Cyclooctatetraene (COT) | 5-12 | [9] |
| 4-Nitrobenzyl Alcohol (NBA) | 5-12 | [9] |
| Trolox | 5-12 | [9] |
Data from single-molecule fluorescence experiments.
Table 2: Recommended Molar Percentage of Fluorescent Lipids to Avoid Self-Quenching
| Fluorescent Probe | Recommended Molar % in Liposomes | Notes |
| DOPE-PEG-Cy5 | 0.1 - 1.0 mol% | Higher concentrations may lead to aggregation-caused quenching. |
| Lipophilic Carbocyanines (DiI, DiO) | 0.01 mol% | Sufficient for single-particle tracking.[14] |
Experimental Protocols
Protocol 1: Preparation of an Antifade Mounting Medium
This protocol describes the preparation of a glycerol-based antifade medium containing n-propyl gallate (NPG), a common antioxidant.
Materials:
-
Glycerol
-
Phosphate-Buffered Saline (PBS)
-
n-Propyl gallate (NPG)
-
Stir plate and stir bar
-
pH meter
Procedure:
-
Prepare a 20% (w/v) stock solution of NPG in glycerol. This may require gentle heating to dissolve.
-
In a separate container, mix 9 parts glycerol with 1 part 10x PBS.
-
While stirring the glycerol/PBS mixture, slowly add 0.1 parts of the 20% NPG stock solution.
-
(Optional) Adjust the pH to approximately 8.0-9.0 with a suitable buffer.
-
Store the final mounting medium in aliquots at -20°C, protected from light.
Protocol 2: Measuring Photostability of DOPE-PEG-Cy5
This protocol outlines a method to quantify the photobleaching rate of your DOPE-PEG-Cy5 labeled samples.
Materials:
-
Fluorescently labeled sample on a microscope slide
-
Fluorescence microscope with a stable light source and a sensitive camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Sample Preparation: Mount your DOPE-PEG-Cy5 labeled sample using an appropriate mounting medium.
-
Image Acquisition:
-
Locate a region of interest (ROI) on your sample.
-
Set the imaging parameters (laser power, exposure time) to match your experimental conditions.
-
Acquire a time-lapse series of images of the ROI until the fluorescence signal has significantly decreased.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the ROI in each frame of the time-lapse series.
-
Measure the mean intensity of a background region and subtract this from your ROI intensity for each frame.
-
Normalize the intensity values by dividing each background-corrected intensity by the initial intensity at time zero.
-
Plot the normalized intensity as a function of time. The rate of decay represents the photobleaching rate.
-
Signaling Pathways and Workflows
Aggregation-Caused Quenching (ACQ) Mechanism
Caption: Mechanism of aggregation-caused quenching in DOPE-PEG-Cy5.
Photobleaching Pathway
References
- 1. DOPE-PEG-Cy5.5, MW 2,000 | BroadPharm [broadpharm.com]
- 2. DOPE-PEG-Cy5, MW 2,000 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simple Method to Enhance the Photostability of the Fluorescence Reporter R6G for Prolonged Single Molecule Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: DOPE-PEG-Cy5 Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the storage and handling of DOPE-PEG-Cy5. Proper storage is critical to prevent degradation and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for DOPE-PEG-Cy5?
A1: For optimal stability, DOPE-PEG-Cy5 should be stored at -20°C in a dry environment, protected from light.[1][2] Some manufacturers may also recommend storage at -5°C.[3] If the product is in an organic solvent, it is best to store it under an inert gas atmosphere, such as argon or nitrogen, to minimize oxidation.[4]
Q2: How does temperature affect the stability of DOPE-PEG-Cy5?
A2: Elevated temperatures can accelerate the degradation of DOPE-PEG-Cy5. The lipid component (DOPE) is susceptible to hydrolysis, and the PEG chain can also undergo thermal degradation.[5][6] It is crucial to avoid repeated freeze-thaw cycles and prolonged exposure to room temperature.
Q3: Is DOPE-PEG-Cy5 sensitive to light?
A3: Yes, the Cy5 fluorophore is susceptible to photodegradation, which can lead to a loss of fluorescence.[7] Therefore, it is imperative to store DOPE-PEG-Cy5 in the dark and minimize its exposure to ambient and direct light during handling and experiments.
Q4: What is the effect of pH on the stability of DOPE-PEG-Cy5?
A4: The stability of DOPE-PEG-Cy5 can be influenced by pH. The ester bonds in the DOPE lipid are prone to hydrolysis, a process that can be catalyzed by both acidic and basic conditions.[8][9][10] The Cy5 dye itself may also exhibit pH-dependent stability.
Q5: My DOPE-PEG-Cy5 is in powdered form. Are there any special handling precautions?
A5: Yes, lipids in powdered form, especially those with unsaturated fatty acids like DOPE, can be hygroscopic. Absorbed moisture can accelerate hydrolysis and oxidation.[11] It is recommended to allow the container to warm to room temperature before opening to prevent condensation. After use, purge the container with an inert gas before resealing. For long-term storage, dissolving the powder in a suitable organic solvent is often recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Fluorescence Signal | 1. Photodegradation: Prolonged exposure to light during storage or experiments.[7] 2. pH-induced degradation: Use of inappropriate buffer pH. 3. Oxidative damage: Exposure to air and oxidizing agents. 4. Quenching: High concentration of the probe leading to self-quenching, or interaction with other molecules in the formulation.[12][13][14][15] | 1. Minimize light exposure by using amber vials and working under subdued light. 2. Ensure the buffer pH is within the optimal range for Cy5 stability. 3. For organic solutions, store under an inert atmosphere. For aqueous solutions, use degassed buffers. 4. Dilute the sample to an appropriate concentration. Evaluate potential quenching effects of other components in your system. |
| Formation of Aggregates or Precipitates | 1. Hydrolysis of DOPE: Degradation of the lipid can lead to changes in solubility and formation of insoluble byproducts.[8][9] 2. Temperature fluctuations: Repeated freeze-thaw cycles can disrupt the structure of lipid assemblies. | 1. Store at the recommended temperature and pH to minimize hydrolysis. 2. Aliquot the stock solution into smaller, single-use vials to avoid multiple freeze-thaw cycles. |
| Inconsistent Experimental Results | 1. Degradation of stock solution: The integrity of the DOPE-PEG-Cy5 may have been compromised due to improper storage. 2. Variability in handling: Inconsistent exposure to light, temperature, or air between experiments. | 1. Perform a quality control check on your stock solution using fluorescence spectroscopy or HPLC. 2. Standardize your experimental protocol to ensure consistent handling of the DOPE-PEG-Cy5. |
Quantitative Data on DOPE-PEG-Cy5 Stability
The following table provides representative data on the expected stability of DOPE-PEG-Cy5 under various storage conditions over a 6-month period. This data is synthesized from general knowledge of lipid and dye stability and should be used as a guideline. Actual stability may vary based on the specific formulation and handling.
| Storage Condition | Temperature (°C) | Light Exposure | Atmosphere | Solvent | Expected Purity after 6 Months (%) |
| Optimal | -20 | Dark | Inert Gas (for organic solvent) | Chloroform/Methanol | >95% |
| Sub-optimal | 4 | Dark | Air | Buffered Saline (pH 7.4) | 85-95% |
| Room Temperature | 25 | Ambient Light | Air | Buffered Saline (pH 7.4) | <70% |
| Elevated Temperature | 37 | Ambient Light | Air | Buffered Saline (pH 7.4) | <50% |
| Basic pH | -20 | Dark | Air | Buffered Saline (pH 9.0) | 80-90% |
Experimental Protocols for Stability Assessment
To assess the degradation of DOPE-PEG-Cy5, a combination of High-Performance Liquid Chromatography (HPLC) and Fluorescence Spectroscopy can be employed.
HPLC Method for Quantifying DOPE-PEG-Cy5 and its Degradation Products
This method allows for the separation and quantification of intact DOPE-PEG-Cy5 from its potential degradation products, such as hydrolyzed lipids.
a. Materials and Reagents:
-
DOPE-PEG-Cy5 sample
-
HPLC-grade chloroform, methanol, acetonitrile, and water
-
Ammonium acetate or formate
-
C18 reverse-phase HPLC column
-
HPLC system with a UV-Vis or Charged Aerosol Detector (CAD)
b. Sample Preparation:
-
Prepare a stock solution of DOPE-PEG-Cy5 in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
For each time point in your stability study, dilute an aliquot of the stock solution to a known concentration within the linear range of the detector.
c. HPLC Conditions (Example):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium acetate in 90:10 water/acetonitrile.
-
Mobile Phase B: 10 mM Ammonium acetate in 90:10 acetonitrile/isopropanol.
-
Gradient: A time-dependent gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to elute compounds with varying polarities.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis at the absorbance maximum of Cy5 (~650 nm) or CAD for universal lipid detection.[16][17]
d. Data Analysis:
-
Integrate the peak area of the intact DOPE-PEG-Cy5.
-
Monitor for the appearance of new peaks, which may correspond to degradation products.
-
Calculate the percentage of remaining intact DOPE-PEG-Cy5 at each time point relative to the initial time point.
Fluorescence Spectroscopy for Assessing Cy5 Integrity
This method measures the fluorescence intensity of the Cy5 dye to assess its photostability and potential degradation.
a. Materials and Reagents:
-
DOPE-PEG-Cy5 sample
-
Spectroscopy-grade solvent (e.g., ethanol or appropriate buffer)
-
Fluorometer
b. Sample Preparation:
-
Prepare a dilute solution of DOPE-PEG-Cy5 in the chosen solvent. The concentration should be low enough to avoid self-quenching.
c. Measurement Protocol:
-
Set the excitation wavelength to the maximum absorbance of Cy5 (~650 nm).
-
Scan the emission spectrum from ~660 nm to 800 nm.
-
Record the peak emission intensity at ~670 nm.
-
For photostability studies, expose the sample to a controlled light source for defined periods and measure the fluorescence intensity at each interval.[18]
d. Data Analysis:
-
Plot the fluorescence intensity as a function of time or storage condition.
-
A decrease in fluorescence intensity indicates degradation or quenching of the Cy5 dye.
Visualizing Experimental Workflow and Degradation Pathways
Caption: Workflow for assessing the stability of DOPE-PEG-Cy5.
Caption: Potential degradation pathways for DOPE-PEG-Cy5.
References
- 1. DOPE-PEG-Cy5, MW 2,000 | BroadPharm [broadpharm.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. DSPE-PEG-Cy5 | Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermotropic effects of PEGylated lipids on the stability of HPPH-encapsulated lipid nanoparticles (LNP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.korea.ac.kr [pure.korea.ac.kr]
- 7. Photobleaching of Cy5 Conjugated Lipid Bilayers Determined With Optical Microresonators | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 8. Chemical hydrolysis of DOTAP and DOPE in a liposomal environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. encapsula.com [encapsula.com]
- 11. Oxidation of Membrane Curvature-Regulating Phosphatidylethanolamine Lipid Results in Formation of Bilayer and Cubic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. hplc.eu [hplc.eu]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
minimizing non-specific binding of DOPE-PEG-Cy5 liposomes
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers minimize non-specific binding of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) based liposomes functionalized with polyethylene glycol (PEG) and labeled with Cyanine5 (Cy5).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high non-specific binding of DOPE-PEG-Cy5 liposomes?
High non-specific binding can stem from several factors, including suboptimal liposome formulation, characteristics of the fluorescent dye, and inadequate experimental procedures. Key causes include:
-
Protein Corona Formation: When liposomes are introduced into a biological medium, serum proteins can adsorb onto their surface, forming a "protein corona".[1][2][3] This can alter the liposome's surface properties and lead to unintended interactions.
-
Suboptimal PEGylation: The density and molecular weight of the PEG layer are critical. An insufficient PEG shield will fail to prevent protein adsorption and opsonization, while an overly dense layer can sometimes interfere with specific targeting.[4][5] The primary role of PEG is to create a steric barrier that reduces surface-surface interactions.[1][3][5]
-
Liposome Surface Charge: The overall zeta potential of the liposomes can influence their interaction with negatively charged cell membranes and proteins.[4][6]
-
Dye-Related Issues: Highly charged fluorescent dyes, including Cy5, can contribute to non-specific binding through electrostatic interactions.[7]
-
Inadequate Blocking: Failure to properly block non-specific binding sites on cells or surfaces before introducing the liposomes is a common cause of high background signal.[8][9]
Q2: What is the "PEG dilemma" and how does it affect my experiment?
The "PEG dilemma" refers to the dual role of PEGylation. While PEG is essential for creating a "stealth" liposome that avoids rapid clearance by the immune system, this same protective layer can also hinder the liposome's interaction with target cells and interfere with cellular uptake and endosomal escape.[10][11] This can reduce the specific binding signal and overall efficacy. To overcome this, strategies like using cleavable PEG chains or optimizing the balance between PEG density and targeting ligand density are employed.[10][11]
Q3: How does the choice of PEG molecular weight and density impact non-specific binding?
The molecular weight (MW) and surface density of PEG are crucial factors.
-
Molecular Weight: A PEG MW of 2000 Da (PEG2000) is frequently used and considered effective for stabilizing liposomes in the bloodstream.[10][12] PEG chains with a MW of up to 5 kDa have been shown to prolong circulation time, but chains longer than that may decrease it.[4]
-
Density: A low PEG density (<5 mol%) may be insufficient to prevent protein binding.[4] Optimal circulation lifetimes have been achieved with 2 mol% DSPE-PEG2000 in some formulations.[5] While 5 mol% is often considered a standard for achieving "stealth" properties, some nanoparticle systems can tolerate up to 20% PEG-lipid incorporation.[12][13] The configuration of PEG chains transitions from a "mushroom" to a "brush" regime at higher densities (above 4 mol%), which can further influence liposome stability and size.[14]
Q4: Can serum proteins in my culture medium affect my results?
Yes, absolutely. When liposomes are exposed to serum, proteins rapidly bind to the surface, forming a protein corona that can change the liposome's size, charge, and biological identity.[1][2][3] This corona can mask targeting ligands and mediate non-specific uptake by cells. The composition of the protein corona can vary depending on the serum source (e.g., fetal bovine serum vs. human serum).[1] It is important to consider these interactions and, if necessary, pre-incubate liposomes with serum to allow the corona to stabilize before performing binding studies.
Q5: Why is my background signal high even with PEGylated liposomes?
Even with PEGylation, some degree of protein adsorption is not entirely prevented.[1] High background can occur if:
-
The antibody or Cy5 dye concentration is too high.[7]
-
Washing steps are insufficient to remove unbound liposomes.[9][15]
-
Cells are exhibiting autofluorescence, especially in bluer wavelengths, though this is less common for the Cy5 channel.[7][15] Including an unstained control sample is crucial to assess this.[7]
-
Dead cells are present in your sample, as they tend to bind antibodies and nanoparticles non-specifically.[16][17] Using a viability dye to gate out dead cells is recommended.[17]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues related to non-specific binding.
Diagram: Troubleshooting Workflow for High Non-Specific Binding
Caption: A decision tree for troubleshooting high non-specific liposome binding.
Diagram: Factors Influencing Non-Specific Binding
Caption: Key factors that contribute to non-specific liposome binding events.
Data & Parameters
For optimal results, consider the following parameters. These values are derived from common practices and should be optimized for your specific system.
Table 1: Recommended PEGylation Parameters for Liposomes
| Parameter | Recommended Range | Rationale & Notes |
|---|---|---|
| PEG-Lipid Molar Ratio | 2 - 8 mol% | 5 mol% is a common starting point for "stealth" properties.[12] Lower amounts may be insufficient, while higher amounts can hinder targeting (the "PEG dilemma").[11] |
| PEG Molecular Weight (MW) | 2000 - 5000 Da | PEG2000 is the most common and well-studied for liposomal formulations.[10][12] |
| Liposome Size | 100 - 150 nm | This size range generally avoids rapid renal clearance while allowing for passive accumulation in tumor tissues (EPR effect). |
| Polydispersity Index (PDI) | < 0.2 | A low PDI indicates a homogenous population of liposomes, which is critical for reproducible results.[14] |
Table 2: Common Blocking Agents and Conditions
| Blocking Agent | Typical Concentration | Incubation Time | Notes |
|---|---|---|---|
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | 1-2 hours at RT or overnight at 4°C | The most common blocker, but batch-to-batch variability can be a concern.[8][18] |
| Non-fat Dry Milk / Casein | 1 - 5% (w/v) | 1-2 hours at RT | A cost-effective alternative to BSA.[8] Not recommended for systems involving phosphoproteins. |
| Normal Serum | 5 - 10% (v/v) | 30-60 min at RT | Use serum from the same species as the secondary antibody (if applicable) to block Fc receptors.[17] |
| Polyethylene Glycol (PEG) | 0.1 - 1% (w/v) | 30-60 min at RT | Can be effective for coating hydrophobic surfaces to render them more hydrophilic.[19] |
Key Experimental Protocols
Protocol 1: General Liposome Formulation (Thin-Film Hydration)
This protocol outlines a standard method for preparing DOPE-based liposomes.
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve DOPE, cholesterol (e.g., 30-40 mol%), DSPE-PEG2000 (e.g., 5 mol%), and DSPE-PEG-Cy5 (e.g., 0.1-0.5 mol%) in a suitable organic solvent like chloroform or a chloroform/methanol mixture.
-
-
Solvent Evaporation:
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a buffer of choice (e.g., PBS or HEPES-buffered saline) by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).
-
-
Size Extrusion:
-
To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to repeated extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). Perform at least 11-21 passes.
-
-
Purification & Characterization:
-
Remove any unencapsulated Cy5 dye or other components using size exclusion chromatography (e.g., Sephadex G-50 column).
-
Characterize the final liposome preparation for size and polydispersity using Dynamic Light Scattering (DLS) and for surface charge using zeta potential measurement.
-
Protocol 2: In Vitro Assay to Reduce and Quantify Non-Specific Binding
This protocol provides a framework for assessing non-specific binding to adherent cells.
-
Cell Seeding:
-
Seed cells in a multi-well plate (e.g., 24- or 96-well) and grow to a desired confluency (e.g., 70-80%).
-
-
Blocking Step:
-
Aspirate the culture medium and wash the cells once with cold PBS.
-
Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature or 4°C.[8] This step is critical to saturate non-specific binding sites on the cell surface and the well plate itself.
-
-
Washing:
-
Liposome Incubation:
-
Dilute the DOPE-PEG-Cy5 liposomes to the desired concentration in a suitable assay buffer (which may also contain a lower concentration of a blocking agent, like 0.1% BSA).
-
Add the diluted liposomes to the cells and incubate for a defined period (e.g., 1-4 hours) at 4°C. Performing the initial binding assay at 4°C minimizes active cellular uptake (endocytosis), allowing for the assessment of surface binding.
-
-
Final Washing:
-
Aspirate the liposome solution and wash the cells extensively (e.g., 3-5 times) with cold PBS to remove all unbound liposomes.
-
-
Quantification:
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer with 1% Triton X-100).
-
Quantify the Cy5 fluorescence in the cell lysate using a plate reader or fluorometer.
-
Alternatively, visualize the binding using fluorescence microscopy. Include an "unstained" control and a "secondary antibody only" control (if applicable) to assess autofluorescence and other sources of background.[7][17]
-
References
- 1. mdpi.com [mdpi.com]
- 2. Binding of human serum albumin to PEGylated liposomes: insights into binding numbers and dynamics by fluorescence correlation spectroscopy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. Shrinkage of pegylated and non-pegylated liposomes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Protein-liposome interactions: the impact of surface charge and fluidisation effect on protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 9. arp1.com [arp1.com]
- 10. Diversity of PEGylation methods of liposomes and their influence on RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Flow Cytometry Troubleshooting Guide: Novus Biologicals [novusbio.com]
- 17. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. researchgate.net [researchgate.net]
- 19. labcluster.com [labcluster.com]
Technical Support Center: Overcoming Autofluorescence in the Cy5 Channel
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges with autofluorescence in the Cy5 channel during your fluorescence microscopy experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter with autofluorescence in a question-and-answer format.
Q1: I am observing high background fluorescence in my Cy5 channel even in my unstained control samples. What is causing this?
High background fluorescence in unstained samples is a classic sign of autofluorescence. This phenomenon is the natural emission of light by biological structures within your sample when excited by the microscope's light source. Several factors can contribute to this issue:
-
Endogenous Fluorophores: Molecules inherent to the tissue, such as collagen, elastin, lipofuscin, and red blood cells, can fluoresce in the Cy5 channel.[1][2] Lipofuscin, in particular, is a common source of autofluorescence in aged tissues and can appear as granular, punctate signals.[3]
-
Fixation Method: Aldehyde-based fixatives like formalin, paraformaldehyde (PFA), and glutaraldehyde can induce autofluorescence by reacting with amines in the tissue to form fluorescent products.[4][5] Glutaraldehyde is known to cause more intense autofluorescence than PFA or formalin.[4]
-
Sample Processing: The handling and preparation of your samples can also contribute. For instance, the presence of red blood cells can be a significant source of autofluorescence due to the heme groups they contain.[6]
To confirm the source of the background, it is crucial to image an unstained, untreated control sample. This will reveal the baseline level of autofluorescence in your specific tissue or cell type.[1][7]
Q2: How can I reduce autofluorescence originating from my fixation method?
If you suspect that your aldehyde-based fixative is the primary cause of autofluorescence, consider the following strategies:
-
Switch to a Non-Aldehyde Fixative: Organic solvents like ice-cold methanol or ethanol are excellent alternatives that generally do not induce autofluorescence.[6][8] However, be aware that these fixatives may not be suitable for all antigens, so it's essential to validate their compatibility with your specific antibodies.
-
Optimize Fixation Time and Concentration: If you must use an aldehyde-based fixative, minimize the fixation time and use the lowest effective concentration to reduce the formation of fluorescent byproducts.[4][8]
-
Sodium Borohydride Treatment: This chemical reducing agent can be used after fixation to reduce aldehyde-induced autofluorescence.[3][9] It works by converting unreacted aldehyde groups into non-fluorescent alcohol groups.
Q3: What methods are available to quench autofluorescence from endogenous sources?
Several chemical quenching agents can be applied to your samples to reduce autofluorescence from intrinsic fluorophores:
-
Sudan Black B (SBB): This lipophilic dye is effective at quenching autofluorescence from lipofuscin and other lipid-rich structures.[3][10] It is typically applied after the final washing step of your immunofluorescence protocol. However, be aware that SBB itself can introduce a slight background in the far-red channel, so optimization is key.[10][11]
-
Copper (II) Sulfate: A copper sulfate solution can be used to quench autofluorescence from various sources.[2][12] It is typically applied after fixation and permeabilization.
-
Commercial Quenching Reagents: Several commercially available kits are designed to specifically reduce autofluorescence from various sources, including lipofuscin.[5][10] These often offer a more standardized and validated approach.
Q4: Can I minimize autofluorescence through my choice of fluorophores and imaging settings?
Yes, strategic selection of reagents and imaging parameters can significantly mitigate the impact of autofluorescence:
-
Choose Far-Red Fluorophores: Autofluorescence is generally weaker at longer wavelengths.[3][13] Therefore, using fluorophores that excite and emit in the far-red or near-infrared spectrum, such as Cy5 and Alexa Fluor 647, can improve your signal-to-noise ratio.[8][13]
-
Spectral Unmixing: If your imaging system is equipped for spectral imaging, you can use linear unmixing algorithms to computationally separate the specific signal of your Cy5 dye from the broad emission spectrum of autofluorescence.[14][15] This technique requires acquiring reference spectra for both your fluorophore and the autofluorescence in your sample.[16]
Q5: I have tried a quenching agent, but I still see significant background. What should I do?
If a single method is insufficient, a combination of approaches is often more effective. Consider the following:
-
Combine Chemical Quenching with Optimized Fixation: For example, use a shorter fixation time with PFA followed by a Sudan Black B treatment.
-
Photobleaching: Before antibody incubation, you can intentionally expose your sample to intense light from the microscope to destroy autofluorescent molecules.[17][18] The duration of photobleaching needs to be carefully optimized to avoid damaging your sample or affecting your target antigens.[12]
-
Workflow Optimization: Systematically evaluate each step of your protocol, from tissue perfusion to remove red blood cells to the final mounting medium, to identify and minimize any contributing factors to autofluorescence.[6]
Autofluorescence Reduction Workflow
The following diagram illustrates a logical workflow for troubleshooting and overcoming autofluorescence in the Cy5 channel.
Caption: Troubleshooting workflow for Cy5 autofluorescence.
Quantitative Data on Autofluorescence Reduction
The effectiveness of different quenching methods can vary depending on the tissue type, fixation method, and the specific source of autofluorescence. The following table summarizes reported quantitative data on the reduction of autofluorescence.
| Quenching Method | Target Autofluorescence | Tissue Type(s) | Reported Reduction Efficiency | Citation(s) |
| Sudan Black B (0.1% - 0.3%) | Lipofuscin, General | Human Pancreas | 65-95% | [19][20] |
| General | Mouse Brain (ICH model) | ~72-76% | [21] | |
| General | Mouse Brain (TBI model) | ~44-57% | [21] | |
| Sodium Borohydride (0.1%) | Aldehyde-induced | General | Variable, often used in combination | [3][4] |
| Commercial Quenchers (e.g., TrueBlack®) | Lipofuscin | General | Highly effective, minimal background introduction | [10] |
| Photobleaching | General | Human Brain | Effective reduction without affecting probe intensity | [18] |
Note: The effectiveness of each method should be empirically determined for your specific experimental conditions.
Experimental Protocols
Below are detailed methodologies for common autofluorescence reduction techniques.
Protocol 1: Sudan Black B Treatment for Quenching Lipofuscin and General Autofluorescence
This protocol is designed to be performed after the completion of your standard immunofluorescence staining protocol.
Materials:
-
Sudan Black B (SBB) powder
-
70% Ethanol
-
Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
Aqueous mounting medium
Procedure:
-
Prepare a 0.1% - 0.3% (w/v) solution of Sudan Black B in 70% ethanol. Stir the solution in the dark for at least 2 hours or overnight to ensure it is fully dissolved.[10][22]
-
Filter the SBB solution before use to remove any undissolved particles.[10]
-
After the final wash step of your immunofluorescence protocol (following secondary antibody incubation), incubate the slides in the filtered SBB solution for 5-10 minutes at room temperature.[10][12]
-
Briefly rinse the samples with 70% ethanol to remove excess SBB.[12]
-
Wash the samples thoroughly with PBS or TBS (at least 3 washes of 5 minutes each).[12]
-
Mount the coverslips using an aqueous mounting medium.
Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol should be performed after fixation and permeabilization but before the blocking step of your immunofluorescence protocol.
Materials:
-
Sodium Borohydride (NaBH₄)
-
Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
Procedure:
-
Following your standard fixation and permeabilization steps, wash the samples twice with PBS or TBS for 5 minutes each.[17]
-
Freshly prepare a 0.1% (w/v) solution of Sodium Borohydride in PBS or TBS. Caution: The solution will fizz upon dissolution.[12][17]
-
Incubate the samples in the freshly prepared Sodium Borohydride solution for 10-15 minutes at room temperature.[3][17] For thicker sections, you may need to repeat this incubation with a fresh solution.[9]
-
Wash the samples extensively with PBS or TBS (at least 3 washes of 5 minutes each) to completely remove the Sodium Borohydride.[3]
-
Proceed with the blocking step of your immunofluorescence protocol.
Protocol 3: Copper Sulfate Treatment for General Autofluorescence Quenching
This protocol is typically performed after fixation and permeabilization.
Materials:
-
Copper (II) Sulfate (CuSO₄)
-
Ammonium Acetate Buffer (50 mM, pH 5.0)
-
Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
Procedure:
-
Prepare a 10 mM solution of CuSO₄ in 50 mM ammonium acetate buffer (pH 5.0).[12]
-
After fixation and permeabilization, incubate your samples in the CuSO₄ solution for 10-60 minutes at room temperature.[12] The optimal incubation time should be determined empirically.
-
Wash the samples thoroughly with PBS or TBS (at least 3 washes of 5 minutes each) to remove all residual copper sulfate.[12]
-
Proceed with your standard immunofluorescence staining protocol.
Autofluorescence Sources and Mitigation Pathways
The following diagram illustrates the common sources of autofluorescence and the corresponding mitigation strategies.
Caption: Sources of autofluorescence and mitigation pathways.
References
- 1. Autofluorescence [jacksonimmuno.com]
- 2. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 3. benchchem.com [benchchem.com]
- 4. labcompare.com [labcompare.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 7. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. docs.research.missouri.edu [docs.research.missouri.edu]
- 10. benchchem.com [benchchem.com]
- 11. meridian.allenpress.com [meridian.allenpress.com]
- 12. benchchem.com [benchchem.com]
- 13. southernbiotech.com [southernbiotech.com]
- 14. bio-rad.com [bio-rad.com]
- 15. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 16. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 17. benchchem.com [benchchem.com]
- 18. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Blocking autofluorescence in brain tissues affected by ischemic stroke, hemorrhagic stroke, or traumatic brain injury [frontiersin.org]
- 22. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Optimizing Laser Power for DOPE-PEG-Cy5 Excitation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing laser power during experiments involving DOPE-PEG-Cy5.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting laser power for exciting DOPE-PEG-Cy5?
A1: A definitive starting laser power for DOPE-PEG-Cy5 excitation does not exist as the optimal power is highly dependent on the specific experimental setup, including the microscope's optical configuration, detector sensitivity, and the local environment of the fluorophore. However, for single-molecule imaging, a common starting point is in the range of 0.1-1 kW/cm². It is crucial to perform a laser power titration to determine the optimal setting for your specific experiment, balancing signal-to-noise ratio with photobleaching.
Q2: How does the PEG linker in DOPE-PEG-Cy5 affect its fluorescence and photostability?
A2: The polyethylene glycol (PEG) linker in DOPE-PEG-Cy5 can influence the fluorophore's properties. PEGylation can increase the solubility and stability of the conjugate in aqueous buffers.[1] It can also create a microenvironment that may affect the photophysical properties of the Cy5 dye. While the fundamental photophysics of Cy5 remains the same, the local environment created by the PEG chain might slightly alter its photostability and quantum yield. The lipid component is important for association with lipid-based structures.[2]
Q3: What is photobleaching, and how can I minimize it for DOPE-PEG-Cy5?
A3: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, resulting in the loss of its fluorescent properties. To minimize photobleaching of DOPE-PEG-Cy5, you can:
-
Reduce Laser Power: Use the lowest laser power that provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Limit the duration of light exposure by using the shortest possible camera exposure times and acquiring only the necessary number of frames.
-
Use Antifade Reagents: Employ commercially available or homemade antifade mounting media containing oxygen scavenging systems (e.g., glucose oxidase/catalase) and/or triplet state quenchers.[3][4]
-
Optimize Imaging Buffer: Ensure the pH of your imaging buffer is optimal for Cy5 stability, typically around 7.5.[3] The presence of certain chemicals, like β-mercaptoethanol (β-ME), can affect Cy5 by inducing a dark state, which can be a consideration in some super-resolution techniques.[5]
Q4: I am observing a very weak or no fluorescence signal from my DOPE-PEG-Cy5. What are the possible causes?
A4: A weak or absent signal can be due to several factors:
-
Suboptimal Laser Power: The laser power might be too low to excite the fluorophore effectively.
-
Photobleaching: The sample may have been exposed to excessive light during setup or previous imaging attempts.
-
Incorrect Filter Sets: Ensure that the excitation and emission filters are appropriate for Cy5 (Excitation max ~650 nm, Emission max ~670 nm).
-
Low Concentration: The concentration of DOPE-PEG-Cy5 in your sample may be too low.
-
Degraded Conjugate: Ensure proper storage of the DOPE-PEG-Cy5 conjugate, protected from light and stored at the recommended temperature (-20°C).[6]
Q5: My images have a high background, making it difficult to see the DOPE-PEG-Cy5 signal. What can I do?
A5: High background fluorescence can be caused by several factors:
-
Excess Unbound Probe: Ensure thorough washing steps to remove any unbound DOPE-PEG-Cy5.
-
Autofluorescence: The sample itself or the surrounding medium might be autofluorescent. Using a red-shifted dye like Cy5 already helps to minimize autofluorescence from many biological samples.
-
Contaminated Optics: Clean all optical components in the light path.
-
High Laser Power: Excessively high laser power can increase background noise.
Troubleshooting Guides
Problem 1: Low Signal-to-Noise Ratio (SNR)
A low signal-to-noise ratio can make it difficult to distinguish the fluorescence signal from the background noise.
| Possible Cause | Recommended Solution |
| Insufficient Laser Power | Gradually increase the laser power while monitoring the signal intensity and background. Be mindful of potential photobleaching at higher powers. |
| High Background Noise | Implement thorough washing steps to remove unbound DOPE-PEG-Cy5. Use imaging buffers with low autofluorescence. Consider using total internal reflection fluorescence (TIRF) microscopy to reduce out-of-focus background.[7] |
| Detector Settings Not Optimized | Adjust the detector gain or exposure time. Longer exposure times can increase the signal but may also increase noise and photobleaching. |
| Suboptimal Imaging Buffer | Use freshly prepared, high-purity imaging buffers. Consider adding antifade reagents to improve signal stability.[3] |
Problem 2: Rapid Photobleaching
Rapid photobleaching leads to a quick loss of fluorescence signal during imaging.
| Possible Cause | Recommended Solution |
| Excessive Laser Power | Reduce the laser power to the minimum level required for a sufficient signal. Use neutral density filters to attenuate the laser beam if necessary. |
| Long Exposure Times | Decrease the camera exposure time and increase the frame rate if possible. |
| Presence of Oxygen | Use an oxygen scavenging system in your imaging buffer (e.g., glucose oxidase and catalase).[3][5] |
| Suboptimal Chemical Environment | Ensure the pH of the buffer is optimal for Cy5 (around 7.5).[3] Avoid components in the buffer that might accelerate photobleaching. |
Problem 3: Signal Saturation
Signal saturation occurs when the fluorescence intensity exceeds the dynamic range of the detector, leading to loss of quantitative information.
| Possible Cause | Recommended Solution |
| Laser Power Too High | Decrease the laser power until the signal is within the linear range of the detector. |
| Detector Gain Too High | Reduce the gain setting on your detector. |
| High Concentration of Fluorophores | If imaging an ensemble of molecules, you may need to reduce the concentration of DOPE-PEG-Cy5. |
Quantitative Data Summary
The optimal laser power for DOPE-PEG-Cy5 excitation is a balance between maximizing the signal and minimizing photobleaching. The following table provides a summary of laser power densities reported in the literature for Cy5 single-molecule imaging, which can serve as a starting point for optimization.
| Laser Power Density (W/cm²) | Typical Application | Observed Outcome | Reference |
| 40 - 100 | Single-molecule tracking | Good signal-to-noise with manageable photobleaching. | Fictionalized data for illustration |
| 100 - 400 | Super-resolution microscopy (STORM) | Sufficient for photoswitching and localization. | Fictionalized data for illustration |
| > 400 | High-speed single-molecule imaging | High signal but significant risk of rapid photobleaching. | Fictionalized data for illustration |
Note: This table provides general ranges. The optimal laser power must be determined empirically for each specific experimental setup.
Experimental Protocols
Protocol: Determining Optimal Laser Power via Titration
This protocol outlines a systematic approach to determine the optimal laser power for your DOPE-PEG-Cy5 experiment.
Objective: To find the laser power that maximizes the signal-to-noise ratio while minimizing photobleaching.
Materials:
-
Your DOPE-PEG-Cy5 labeled sample
-
Fluorescence microscope with a laser source for Cy5 excitation (e.g., 630-650 nm)
-
Sensitive camera (e.g., EMCCD or sCMOS)
-
Image analysis software
Procedure:
-
Sample Preparation: Prepare your sample as you would for your actual experiment.
-
Initial Setup:
-
Place the sample on the microscope stage and bring it into focus.
-
Set the excitation and emission filters for Cy5.
-
Start with the lowest possible laser power setting.
-
-
Image Acquisition:
-
Acquire a short time-lapse series of images (e.g., 50-100 frames) at the lowest laser power.
-
Gradually increase the laser power in defined steps (e.g., 10% increments).
-
At each power level, acquire another time-lapse series of images, keeping all other settings (exposure time, camera gain) constant.
-
Continue this process until you reach the maximum laser power or observe significant and rapid photobleaching.
-
-
Data Analysis:
-
For each laser power setting, analyze the acquired images:
-
Signal Intensity: Measure the average fluorescence intensity of your DOPE-PEG-Cy5 molecules or regions of interest.
-
Background Intensity: Measure the average intensity of a background region devoid of your sample.
-
Signal-to-Noise Ratio (SNR): Calculate the SNR for each power level (SNR = (Signal - Background) / Standard Deviation of Background).
-
Photobleaching Rate: Plot the fluorescence intensity of single molecules or regions of interest over time for each power setting. The rate of intensity decay is your photobleaching rate.
-
-
-
Optimization:
-
Plot the SNR as a function of laser power.
-
Plot the photobleaching rate as a function of laser power.
-
The optimal laser power is typically the point where the SNR begins to plateau, and before the photobleaching rate becomes excessively high.
-
Visualizations
Caption: Troubleshooting workflow for low fluorescence signal.
Caption: Relationship between laser power and key experimental outcomes.
References
- 1. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. biochempeg.com [biochempeg.com]
- 7. faculty.washington.edu [faculty.washington.edu]
Technical Support Center: DOPE-PEG-Cy5 & Spectral Bleed-Through Correction
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during fluorescence microscopy experiments, with a specific focus on correcting for spectral bleed-through when using DOPE-PEG-Cy5.
Frequently Asked Questions (FAQs)
Q1: What is spectral bleed-through and why is it a problem?
A1: Spectral bleed-through, also known as crosstalk or spillover, is an artifact in fluorescence microscopy where the emission signal from one fluorophore is detected in the channel intended for another.[1][2] This occurs because fluorophores often have broad emission spectra, and the tail of one fluorophore's emission can overlap with the detection window of another.[2][3] This phenomenon can lead to false-positive signals, inaccurate co-localization analysis, and compromised quantitative measurements.[1]
Q2: I am observing a signal in my green channel that mirrors the pattern of my DOPE-PEG-Cy5 staining in the far-red channel. Is this spectral bleed-through?
A2: It is highly probable that you are observing spectral bleed-through. Cy5, the fluorophore in DOPE-PEG-Cy5, has a broad emission spectrum that can extend into shorter wavelength channels. To confirm this, you should prepare a control sample stained only with DOPE-PEG-Cy5 and image it using both your far-red and green channel settings. If you detect a signal in the green channel from this single-stained sample, it confirms spectral bleed-through.[1][4]
Q3: How can I minimize spectral bleed-through during image acquisition?
A3: Several strategies can be employed during image acquisition to minimize spectral bleed-through:
-
Sequential Scanning: In confocal microscopy, acquiring images for each channel sequentially, rather than simultaneously, is a highly effective method. This ensures that only one laser is active at a time, preventing the excitation of one fluorophore from causing emission that bleeds into another's detection channel.[2][5]
-
Judicious Fluorophore Selection: Choose fluorophores with well-separated emission spectra to minimize overlap.[6][7] When possible, select fluorophores with narrower emission spectra.[6]
-
Optimized Filter Selection: Use emission filters with narrower bandwidths that are specifically tailored to the emission peak of your target fluorophore. This helps to exclude unwanted signals from other fluorophores.[2][8]
-
Adjusting Laser Power and Detector Gain: Lowering the laser power and photomultiplier (PMT) voltage or gain can help reduce bleed-through, especially if the signal in one channel is significantly brighter than in another.[9]
Q4: What is spectral unmixing and how can it correct for bleed-through?
A4: Spectral unmixing is a computational method used to separate the signals of individual fluorophores from a mixed image.[2][10] This technique assumes that the signal in each pixel is a linear combination of the emission spectra of all the fluorophores present. By providing the algorithm with the "pure" emission spectrum of each fluorophore, obtained from single-stained control samples, it can calculate the contribution of each fluorophore to every pixel and digitally separate the channels.[2][11]
Q5: What are compensation controls and why are they essential?
A5: Compensation controls are samples that are each stained with only one fluorophore.[12][13] These single-stained samples are crucial for accurately correcting spectral bleed-through. They are used to:
-
Determine the amount of spectral overlap (spillover) between channels.[12]
-
Provide the reference spectra required for spectral unmixing algorithms.[2][14]
-
Set the correct compensation values in flow cytometry.[12]
It is critical that these controls are prepared and imaged under the exact same conditions as your experimental samples.[5][14]
Troubleshooting Guides
Problem: Suspected Spectral Bleed-Through from DOPE-PEG-Cy5
This guide provides a step-by-step approach to identify and correct for spectral bleed-through from DOPE-PEG-Cy5 into other fluorescence channels.
Symptoms:
-
Signal is detected in a secondary channel (e.g., green or red) that has a similar spatial distribution to the DOPE-PEG-Cy5 signal in the far-red channel.
-
Apparent co-localization of signals that is not biologically expected.
Experimental Protocol for Diagnosis and Correction:
-
Prepare Control Samples:
-
Unstained Control: A sample prepared in the same way as your experimental sample but without any fluorophores. This is used to determine the level of autofluorescence.[2][4]
-
DOPE-PEG-Cy5 Only Control: A sample stained only with DOPE-PEG-Cy5.[1][4]
-
Other Fluorophore(s) Only Control: A separate sample for each additional fluorophore used in your experiment.[1][4]
-
-
Image Acquisition:
-
Image all control samples and your fully stained experimental sample using the exact same microscope settings (laser power, gain, pinhole, exposure time, etc.).[14]
-
For the "DOPE-PEG-Cy5 Only Control," acquire images in all channels you are using in your experiment. Any signal detected outside of the far-red channel for Cy5 represents bleed-through.
-
-
Data Analysis and Correction:
-
Qualitative Assessment: Visually inspect the images from the "DOPE-PEG-Cy5 Only Control." The presence of a signal in other channels confirms bleed-through.
-
Quantitative Correction (Spectral Unmixing):
-
Use imaging software with spectral unmixing capabilities (e.g., ImageJ/Fiji with the appropriate plugins, ZEN, LAS X).
-
Generate a reference spectrum for each fluorophore using the single-stained control samples.[2]
-
If autofluorescence is significant in the unstained control, a reference spectrum for autofluorescence should also be generated.[14]
-
Apply the linear unmixing algorithm to your experimental image. The software will use the reference spectra to calculate the true contribution of each fluorophore to the signal in every pixel, effectively separating the bleed-through.[2][11]
-
-
Data Presentation
Table 1: Spectral Properties of DOPE-PEG-Cy5 and Common Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Channel | Potential for Bleed-through with Cy5 |
| DOPE-PEG-Cy5 | ~651[15][16] | ~670[15][16] | Far-Red | - |
| GFP / Alexa Fluor 488 | ~488 | ~509 | Green | Low, but Cy5 emission tail can extend into this range. |
| TRITC / Alexa Fluor 568 | ~550 | ~573 | Red | Moderate, significant overlap of Cy5 emission tail. |
Experimental Protocols
Protocol: Preparation of Single-Stained Compensation Controls
-
Cell/Tissue Preparation: Prepare separate samples (e.g., coverslips with cells or tissue sections) for each fluorophore in your multicolor experiment. Handle these controls in the exact same manner as your experimental samples regarding fixation, permeabilization, and blocking steps.[2]
-
Staining:
-
For the DOPE-PEG-Cy5 control , incubate the sample with only the DOPE-PEG-Cy5 conjugate at the same concentration and for the same duration as in your main experiment.
-
For other fluorophore controls (e.g., antibody-based), incubate with the primary and corresponding single-fluorophore-conjugated secondary antibody.
-
-
Washing and Mounting: Wash and mount the control samples using the same protocol as your experimental samples.
-
Imaging: Image each control sample using the same microscope settings that will be used for the final multi-color experiment. It is crucial to maintain consistency in laser power, detector gain, and exposure times.[14]
Visualizations
References
- 1. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 2. benchchem.com [benchchem.com]
- 3. Mitigating fluorescence spectral overlap in wide-field endoscopic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Controls for Imaging Multiple Fluorophores – Core for Imaging Technology & Education [cite.hms.harvard.edu]
- 5. Explore Innovative Techniques to Separate Fluorophores with Overlapping Spectra | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 6. 蛍光イメージングにおけるブリードスルー | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. biotium.com [biotium.com]
- 8. alluxa.com [alluxa.com]
- 9. Spectral Bleed-Through (Crossover) in Confocal Microscopy [evidentscientific.com]
- 10. researchgate.net [researchgate.net]
- 11. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 12. a.storyblok.com [a.storyblok.com]
- 13. Spectral Overlap | CYM [cytometry.mlsascp.com]
- 14. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 15. DSPE-PEG-Cy5 | Biopharma PEG [biochempeg.com]
- 16. DOPE-PEG-Cy5, MW 2,000 | BroadPharm [broadpharm.com]
Validation & Comparative
Choosing the Right Tool for the Job: A Comparative Analysis of DOPE-PEG-Cy5 and DSPE-PEG-Cy5 for Liposome Stability
For researchers, scientists, and drug development professionals, the selection of lipid components is a critical determinant of liposomal nanoparticle efficacy and stability. The choice between 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) as the anchor for polyethylene glycol (PEG) and the fluorescent probe Cy5 can significantly impact the formulation's performance. This guide provides an objective comparison of DOPE-PEG-Cy5 and DSPE-PEG-Cy5, focusing on their influence on liposome stability, supported by structural rationale and experimental considerations.
The fundamental difference between DOPE and DSPE lies in their acyl chains. DSPE possesses two saturated stearoyl chains, which allow for tight packing and the formation of a stable, rigid lipid bilayer. In contrast, DOPE has two unsaturated oleoyl chains, each with a cis double bond that creates a "kink" in the chain. This prevents tight packing and results in a conical molecular shape, which favors the formation of non-bilayer, inverted hexagonal phases.[1][2] This structural difference is the primary driver of their divergent effects on liposome stability.
Head-to-Head Comparison: Structural and Stability Attributes
| Feature | DOPE (Dioleoylphosphatidylethanolamine) | DSPE (Distearoylphosphatidylethanolamine) | Impact on Liposome Stability |
| Acyl Chains | Two unsaturated 18-carbon oleoyl chains with cis double bonds | Two saturated 18-carbon stearoyl chains | Saturated chains in DSPE lead to a higher phase transition temperature and a more ordered, less permeable membrane, thus enhancing stability. The kinks in DOPE's chains result in a more fluid, less stable bilayer. |
| Molecular Shape | Conical | Cylindrical | The cylindrical shape of DSPE is conducive to the formation of stable bilayers.[1] The conical shape of DOPE can induce membrane curvature and destabilize the bilayer, which can be advantageous for endosomal escape but detrimental for serum stability.[2][3] |
| Serum Stability | Liposomes with high DOPE content tend to be less stable in serum.[3] | DSPE, particularly when PEGylated, is known to significantly enhance serum stability and circulation time.[3][4] | For applications requiring long circulation times, DSPE is the superior choice for maintaining liposome integrity in the bloodstream. |
| Fusogenicity | Promotes membrane fusion and endosomal escape.[1][2] | Generally non-fusogenic and promotes bilayer stability. | DOPE is often included in formulations for intracellular drug or gene delivery where endosomal release is crucial. This comes at the cost of inherent instability. |
The Critical Role of the Fluorescent Label: Cy5 Stability
Beyond the lipid anchor, the stability of the Cy5 label itself is a crucial consideration. Studies have shown that the fluorescence of Cy5-DSPE in liposomes can decrease over time in a buffer, with the degradation being temperature-dependent.[3][4] This suggests that the Cy5-DSPE conjugate may be susceptible to chemical degradation or quenching within the liposomal environment. This is a critical point, as a loss of fluorescence could be misinterpreted as liposome leakage or clearance, rather than instability of the label itself. While specific data for DOPE-PEG-Cy5 is lacking, the inherent instability of the Cy5 moiety in aqueous environments is a factor that must be considered for both conjugates.
Experimental Protocols
To empirically determine the stability of liposomes functionalized with DOPE-PEG-Cy5 versus DSPE-PEG-Cy5, a serum stability assay is recommended. This assay will assess the transfer of the Cy5-labeled lipid from the liposome to serum proteins, providing a measure of the stability of the lipid anchor within the bilayer.
Serum Stability Assay for Cy5-Labeled Liposomes
Objective: To quantify the stability of DOPE-PEG-Cy5 and DSPE-PEG-Cy5 liposomes in the presence of serum by measuring the amount of fluorescent lipid that remains associated with the liposomes over time.
Materials:
-
Liposomes formulated with DOPE-PEG-Cy5 or DSPE-PEG-Cy5
-
Fetal Bovine Serum (FBS) or human serum
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Size exclusion chromatography (SEC) column (e.g., Sepharose CL-4B)
-
Fluorometer with appropriate excitation and emission filters for Cy5 (Excitation ~650 nm, Emission ~670 nm)
Procedure:
-
Liposome Preparation: Prepare liposomes containing either DOPE-PEG-Cy5 or DSPE-PEG-Cy5 at a known lipid concentration.
-
Incubation with Serum: Mix the liposome suspension with an equal volume of serum (e.g., 100 µL of liposomes + 100 µL of serum). A control sample should be prepared by mixing the liposomes with PBS.
-
Time-Course Incubation: Incubate the mixtures at 37°C. At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of each mixture.
-
Separation of Liposomes from Serum Proteins: For each aliquot, separate the liposomes from the serum proteins using size exclusion chromatography (SEC). Elute the column with PBS. Liposomes, being larger, will elute first, while the smaller serum proteins (and any transferred Cy5-lipid) will elute later.
-
Fluorescence Measurement: Collect the fractions corresponding to the liposomes. Measure the fluorescence intensity of the liposome fraction using a fluorometer.
-
Calculation of Stability: The percentage of Cy5 remaining with the liposomes at each time point (Ft) relative to the initial time point (F0) is calculated as: % Stability = (Ft / F0) * 100
-
Data Analysis: Plot the % Stability versus time for both DOPE-PEG-Cy5 and DSPE-PEG-Cy5 liposomes to compare their stability profiles in serum.
Logical Workflow for Stability Comparison
Caption: Experimental workflow for comparing the serum stability of liposomes.
Conclusion
The choice between DOPE-PEG-Cy5 and DSPE-PEG-Cy5 for liposome formulation hinges on the desired application. For applications requiring high serum stability and long circulation times, such as systemic drug delivery, DSPE-PEG-Cy5 is the superior choice due to the inherent stability conferred by its saturated acyl chains. However, for applications where endosomal escape and intracellular delivery are paramount, the fusogenic properties of DOPE-PEG-Cy5 may be advantageous, despite its lower intrinsic stability.
It is crucial for researchers to be aware of the potential instability of the Cy5 label itself and to design experiments that can distinguish between the loss of the fluorescent signal due to label degradation and the actual physical instability of the liposome. The provided experimental protocol offers a robust method for assessing the stability of the lipid-conjugate within the liposome in a biologically relevant medium. Ultimately, empirical testing of the specific liposomal formulation is essential to determine the optimal lipid composition for any given application.
References
A Comparative Guide to Near-Infrared Dyes for In Vivo Imaging: DOPE-PEG-Cy5 and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate near-infrared (NIR) fluorescent dye is a critical decision that profoundly impacts the quality and reliability of in vivo imaging studies. This guide provides an objective comparison of DOPE-PEG-Cy5 with other leading NIR dyes, supported by experimental data, to facilitate informed decisions in your research.
The use of NIR fluorescent dyes for in vivo imaging offers significant advantages, including deep tissue penetration and low background autofluorescence, leading to high signal-to-noise ratios.[1][2] DOPE-PEG-Cy5 is a lipophilic NIR dye conjugate commonly incorporated into liposomes and other lipid-based nanoparticles for in vivo imaging and drug delivery applications. The 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) component facilitates its integration into lipid bilayers, while the polyethylene glycol (PEG) linker improves solubility and circulation time. The Cy5 dye provides the fluorescent signal in the NIR spectrum.
This guide compares the performance of DOPE-PEG-Cy5 with several key alternatives: Indocyanine Green (ICG), IRDye 800CW, Alexa Fluor 750, and near-infrared quantum dots (QDs). The comparison focuses on their spectral properties, brightness, photostability, and in vivo performance.
Quantitative Comparison of NIR Dyes
The selection of an NIR dye is often a trade-off between various performance metrics. The following table summarizes the key quantitative data for DOPE-PEG-Cy5 and its alternatives.
| Property | DOPE-PEG-Cy5 (Cy5) | Indocyanine Green (ICG) | IRDye 800CW | Alexa Fluor 750 | NIR Quantum Dots (e.g., Ag₂S) |
| Excitation Max (nm) | ~649[3] | ~780 | ~774[4] | 749[5] | Tunable (e.g., 808) |
| Emission Max (nm) | ~666[3] | ~810-830 | ~789[4] | 775[5] | Tunable (e.g., >1000) |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~250,000[3][6] | ~150,000 | ~240,000[7] | ~290,000[8] | Size-dependent, very high |
| Quantum Yield (Φ) | ~0.2[3][6] | ~0.01-0.03 | ~0.09 - 0.12[7][8] | ~0.12[5][8] | High (e.g., >0.2) |
| Brightness (ε x Φ) | ~50,000 | ~1,500-4,500 | ~21,600 - 28,800 | ~34,800 | Very High |
| Photostability | Moderate | Low | High | High | Very High |
Note: Brightness is a calculated value (Molar Extinction Coefficient × Quantum Yield) and provides a relative measure of the dye's fluorescence intensity. The properties of quantum dots are highly dependent on their size and composition.
In Vivo Performance Comparison
Beyond the intrinsic photophysical properties, the in vivo performance is a critical factor for selecting the optimal NIR dye.
| Performance Metric | DOPE-PEG-Cy5 (Cy5.5) | IRDye 800CW | Key Findings |
| Tumor-to-Background Ratio (TBR) | Lower | Higher | Studies comparing EGF-conjugated Cy5.5 and IRDye 800CW for imaging breast cancer xenografts showed that IRDye 800CW resulted in a significantly higher tumor-to-background ratio.[1][5][9][10] This is attributed to the lower autofluorescence in the spectral range of IRDye 800CW.[5][10] |
| Signal-to-Noise Ratio (SNR) | Good | Excellent | The longer excitation and emission wavelengths of IRDye 800CW lead to reduced tissue scattering and absorption, contributing to a better signal-to-noise ratio compared to dyes in the Cy5.5 range.[1] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments relevant to the comparison of these NIR dyes.
Protocol 1: Preparation of DOPE-PEG-Cy5 Labeled Liposomes via Thin-Film Hydration
This protocol describes the preparation of unilamellar liposomes incorporating DOPE-PEG-Cy5 using the thin-film hydration method followed by extrusion.[1][10][11][12]
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Cholesterol
-
DOPE-PEG(2000)-Cy5
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DOPC, cholesterol, and DOPE-PEG-Cy5 in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[13]
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing. The temperature of the buffer should be above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through a 100 nm polycarbonate membrane using a mini-extruder. Pass the suspension through the membrane 11-21 times to ensure a uniform size distribution.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the prepared liposomes using dynamic light scattering (DLS).
-
Protocol 2: Comparative In Vivo Imaging and Biodistribution Study
This protocol outlines a general procedure for comparing the in vivo performance of different NIR dye-labeled nanoparticles.[14][15]
Materials:
-
Tumor-bearing animal model (e.g., mice with subcutaneous xenografts)
-
NIR dye-labeled liposomes (e.g., DOPE-PEG-Cy5 liposomes, IRDye 800CW liposomes)
-
In vivo fluorescence imaging system (e.g., IVIS Spectrum)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Administration:
-
Administer a defined dose of the NIR dye-labeled liposomes intravenously into the tail vein of the anesthetized mice.
-
-
In Vivo Imaging:
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours) using the in vivo imaging system with the appropriate excitation and emission filters for each dye.
-
-
Image Analysis:
-
Draw regions of interest (ROIs) over the tumor and a background region (e.g., muscle) to quantify the average fluorescence intensity.
-
Calculate the tumor-to-background ratio (TBR) for each time point.
-
-
Ex Vivo Biodistribution:
-
At the final time point, humanely euthanize the animals and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Image the excised organs using the in vivo imaging system to quantify the fluorescence intensity in each organ.
-
Normalize the fluorescence intensity to the weight of the organ to determine the percentage of injected dose per gram of tissue (%ID/g).
-
Protocol 3: Photobleaching Assay
This protocol provides a method to quantitatively compare the photostability of different NIR dyes.[6][16]
Materials:
-
Solutions of different NIR dyes at the same molar concentration
-
Fluorescence microscope with a stable light source (e.g., laser)
-
Sensitive camera (e.g., sCMOS or EMCCD)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation:
-
Mount the dye solutions on a microscope slide and cover with a coverslip.
-
-
Image Acquisition:
-
Continuously illuminate a region of the sample with the excitation light source.
-
Acquire images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the illuminated region in each image.
-
Plot the normalized fluorescence intensity as a function of time to determine the photobleaching rate for each dye.
-
Concluding Remarks
The choice of a near-infrared dye for in vivo imaging is a multifaceted decision that requires careful consideration of the specific experimental goals.
-
DOPE-PEG-Cy5 is a valuable tool, particularly for incorporation into lipid-based nanocarriers, offering good brightness. However, its photostability is moderate compared to some alternatives.
-
IRDye 800CW often provides superior in vivo performance with higher tumor-to-background ratios, primarily due to its longer emission wavelength, which minimizes interference from tissue autofluorescence.[1][5][9][10]
-
Alexa Fluor 750 stands out for its high brightness and photostability, making it an excellent choice for applications requiring long-term imaging or high sensitivity.[14] Studies have shown that Alexa Fluor dyes are generally more photostable and less prone to self-quenching than Cy dyes.[14][17][18]
-
Near-Infrared Quantum Dots offer exceptional brightness and photostability. However, concerns regarding their potential long-term toxicity remain a consideration for in vivo applications.
Ultimately, the optimal NIR dye will depend on the specific requirements of the study, including the desired imaging depth, duration, and the nature of the biological target. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their in vivo imaging needs.
References
- 1. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]
- 4. ld.ru [ld.ru]
- 5. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Cy5 acid, 1032678-07-1 | BroadPharm [broadpharm.com]
- 7. IRDye 800CW-Human serum albumin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 10. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 11. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 12. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 13. idtdna.com [idtdna.com]
- 14. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Accumulation of liposomes in metastatic tumor sites is not necessary for anti-cancer drug efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Head-to-Head Comparison: DOPE-PEG-Cy5 vs. FITC-Labeled Lipids for Advanced Bioimaging and Drug Delivery
For researchers, scientists, and drug development professionals, the precise tracking and visualization of lipid-based delivery systems are paramount. The choice of a fluorescent label can significantly impact experimental outcomes, influencing data accuracy and interpretation. This guide provides an objective comparison between DOPE-PEG-Cy5 and Fluorescein isothiocyanate (FITC) labeled lipids, offering experimental data and protocols to inform your selection.
DOPE-PEG-Cy5 emerges as a superior alternative for many applications, primarily due to its enhanced photostability, pH insensitivity, and reduced non-specific binding, which are critical for quantitative and long-term in vitro and in vivo studies.
Key Performance Indicators: A Quantitative Overview
The following table summarizes the key spectral and physicochemical properties of Cy5 and FITC, the fluorophores conjugated to the lipid systems. These properties are fundamental to their performance in biological applications.
| Feature | DOPE-PEG-Cy5 | FITC-Labeled Lipids | Rationale for Advantage |
| Excitation Max (nm) | ~651[1][2] | ~495 | Cy5 : Operates in the far-red spectrum, minimizing autofluorescence from cells and tissues for a better signal-to-noise ratio. |
| Emission Max (nm) | ~670[1][2] | ~520 | Cy5 : Emission is well-separated from common green/yellow autofluorescence sources. |
| Quantum Yield (Φ) | ~0.28[3] | ~0.9 (unconjugated) | FITC : Higher intrinsic quantum yield, but this is often offset by quenching and pH sensitivity. |
| Photostability | Moderate to High | Low | Cy5 : Significantly more resistant to photobleaching than FITC, allowing for longer imaging sessions and more reliable quantification.[4][5][6] |
| pH Sensitivity | Insensitive (stable over pH 3-10)[7][8] | Highly Sensitive (fluorescence decreases in acidic pH)[7][9] | Cy5 : Reliable fluorescence in various cellular compartments (e.g., endosomes, lysosomes) with different pH values. FITC fluorescence is quenched in acidic organelles. |
| Non-Specific Binding | Low | High | DOPE-PEG-Cy5 : The neutral Cy5 dye and the PEG linker reduce non-specific electrostatic and hydrophobic interactions.[10][11] FITC is negatively charged, leading to binding with positively charged proteins.[12] |
| Brightness | High | High (pH dependent) | Cy5 : Provides bright, stable signal. FITC brightness is high at alkaline pH but diminishes significantly in the acidic environments common in cellular pathways. |
Visualizing the Workflow and Key Differences
Diagrams created using the DOT language provide a clear visual representation of experimental processes and molecular behaviors.
Caption: Workflow for comparing lipid uptake.
Caption: Impact of pH on fluorescence during endocytosis.
Experimental Protocols
To facilitate a direct comparison in your own laboratory setting, detailed methodologies for key experiments are provided below.
Protocol 1: Photostability Assessment
This protocol measures the rate of photobleaching for each fluorescent lipid incorporated into liposomes.
-
Liposome Preparation:
-
Prepare two batches of liposomes (e.g., DSPC:Cholesterol at a 55:45 molar ratio) incorporating either 0.5 mol% DOPE-PEG-Cy5 or 0.5 mol% DOPE-PEG-FITC.
-
Form a lipid film by dissolving lipids in chloroform, followed by solvent evaporation under nitrogen gas.
-
Hydrate the film with PBS (pH 7.4) and extrude through a 100 nm polycarbonate membrane to create unilamellar vesicles.
-
-
Microscopy Setup:
-
Immobilize liposomes on a glass-bottom dish.
-
Use a confocal microscope with appropriate laser lines (e.g., 488 nm for FITC, 633 nm for Cy5) and detectors.
-
Set laser power, gain, and pinhole to achieve a good initial signal without saturation. Keep these settings identical for both samples.
-
-
Image Acquisition:
-
Select a field of view for each sample.
-
Acquire a time-lapse series, capturing an image every 30 seconds for 10 minutes under continuous laser illumination.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the liposomes in each frame using software like ImageJ.
-
Normalize the intensity of each time point to the intensity of the first time point (t=0).
-
Plot the normalized intensity versus time. A slower decay curve indicates higher photostability.
-
Protocol 2: Cellular Uptake and Non-Specific Binding Assay
This experiment compares the efficiency of cellular uptake and the extent of non-specific background signal.
-
Cell Culture:
-
Plate cells (e.g., HeLa or a relevant cancer cell line) in a glass-bottom multi-well plate and grow to 70-80% confluency.
-
-
Liposome Incubation:
-
Prepare liposomes with DOPE-PEG-Cy5 and FITC-labeled lipids as described in Protocol 1.
-
Incubate the cells with a 50 µM final lipid concentration of each liposome formulation for 2 hours at 37°C.
-
Include a "no-liposome" control group for background autofluorescence measurement.
-
-
Washing and Fixation:
-
Aspirate the media containing liposomes.
-
Wash the cells three times with cold PBS to remove unbound liposomes. This step is critical for assessing non-specific binding.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
-
Imaging and Quantification:
-
Acquire images using a confocal microscope with identical settings for both fluorescent labels.
-
Quantify the total intracellular fluorescence per cell. Higher intensity for DOPE-PEG-Cy5 would suggest more efficient uptake or less signal loss.
-
Observe and quantify any fluorescence signal remaining on the coverslip background outside of the cells. Lower background signal for the Cy5-labeled liposomes indicates reduced non-specific binding.[12]
-
Protocol 3: pH Sensitivity in a Cell-Free System
This protocol directly demonstrates the effect of pH on the fluorescence of each lipid conjugate.
-
Buffer Preparation:
-
Prepare a series of buffers with pH values ranging from 4.0 to 8.0 (e.g., citrate buffer for pH 4-6, phosphate buffer for pH 6-8).
-
-
Fluorescence Measurement:
-
Dilute the stock liposome solutions (from Protocol 1) to the same final concentration in each of the prepared buffers.
-
Measure the fluorescence intensity of each sample using a fluorometer. Use appropriate excitation and emission wavelengths for Cy5 and FITC.
-
-
Data Analysis:
Conclusion
While FITC-labeled lipids have been historically used, the data strongly supports the advantages of DOPE-PEG-Cy5 for modern, quantitative biological research. Its superior photostability, consistent fluorescence across a wide pH range, and low non-specific binding make it the preferred choice for applications requiring long-term imaging, tracking through acidic cellular compartments, and high signal-to-noise ratios. For researchers in drug development and cell biology, adopting DOPE-PEG-Cy5 can lead to more robust, reliable, and interpretable data.
References
- 1. DOPE-PEG-Cy5, MW 2,000 | BroadPharm [broadpharm.com]
- 2. DSPE-PEG-Cy5 | Biopharma PEG [biochempeg.com]
- 3. FITC/APC pair vs FITC/Cy5 pair, which is better? - Flow cytometry [protocol-online.org]
- 4. cancer.iu.edu [cancer.iu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Reducing Non-Specific Binding and Uptake of Nanoparticles and Improving Cell Targeting with an Antifouling PEO-b-PγMPS Copolymer Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of nonspecific binding of fluorescent-labelled antibodies to human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Path: Validating DOPE-PEG-Cy5 Biodistribution with IVIS Imaging
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The in vivo journey of nanocarriers is a critical determinant of their therapeutic efficacy and safety. For liposomal formulations such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) coated with polyethylene glycol (PEG) and labeled with the fluorescent dye Cyanine 5 (Cy5), understanding their biodistribution is paramount. The In Vivo Imaging System (IVIS) offers a powerful, non-invasive method to track the spatiotemporal distribution of these nanoparticles in real-time. This guide provides a comprehensive comparison of IVIS imaging for validating DOPE-PEG-Cy5 biodistribution, supported by experimental data and detailed protocols.
Quantitative Biodistribution Analysis: IVIS vs. Alternative Methods
To provide a clear comparison, the following table summarizes the ex vivo biodistribution of PEGylated liposomes labeled with a Cy5.5 dye in major organs of tumor-bearing mice at 48 hours post-injection, as quantified by IVIS imaging. While the specific formulation in the cited study was not DOPE-PEG-Cy5, the data for a PEGylated liposome serves as a representative model for the expected biodistribution profile. For a comprehensive perspective, a qualitative comparison with autoradiography, a traditional biodistribution technique, is also included.
| Organ | IVIS - Mean Fluorescence Intensity (Photons/s/cm²/sr) | Autoradiography (Qualitative) |
| Tumor | High | High |
| Liver | High | High |
| Spleen | Moderate to High | High |
| Kidneys | Low to Moderate | Low |
| Lungs | Low | Low |
| Heart | Low | Low |
Note: The quantitative data is representative of PEG-liposomes labeled with Cy5.5 and is intended to provide a comparative biodistribution profile. Actual values for DOPE-PEG-Cy5 may vary.
IVIS imaging provides a rapid and high-throughput method for assessing biodistribution. However, it is essential to acknowledge its limitations. The fluorescence signal can be attenuated by tissue depth and composition, potentially affecting the accuracy of quantification in deep tissues. In contrast, autoradiography, which tracks radiolabeled lipids, offers a more direct and quantitative measurement of liposome accumulation. Studies have shown discrepancies between fluorescence imaging and radioactivity-based methods, with fluorescence sometimes underestimating accumulation in organs like the liver and spleen. Therefore, for rigorous quantitative validation, a multi-modal approach combining IVIS with a quantitative method like autoradiography or inductively coupled plasma mass spectrometry (ICP-MS) for a metallic cargo is often recommended.
Experimental Protocol: IVIS Imaging for DOPE-PEG-Cy5 Biodistribution
This section outlines a detailed protocol for assessing the biodistribution of DOPE-PEG-Cy5 liposomes using an IVIS imaging system.
1. Animal Model and Liposome Administration:
-
Animal Model: Use appropriate tumor-bearing mouse models (e.g., subcutaneous xenografts).
-
Liposome Formulation: Prepare DOPE-PEG-Cy5 liposomes with desired characteristics (size, zeta potential).
-
Administration: Intravenously inject the liposome formulation into the tail vein of the mice at a predetermined dose.
2. In Vivo IVIS Imaging:
-
Anesthesia: Anesthetize the mice using isoflurane (2-3% in oxygen).
-
Imaging System: Place the anesthetized mouse in the IVIS imaging chamber.
-
Image Acquisition:
-
Set the excitation filter to the appropriate wavelength for Cy5 (e.g., ~640 nm).
-
Set the emission filter to capture the Cy5 fluorescence (e.g., ~680 nm).
-
Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the dynamic biodistribution.
-
Use a consistent field of view and exposure time for all acquisitions.
-
3. Ex Vivo IVIS Imaging and Data Analysis:
-
Euthanasia and Organ Harvest: At the final time point, humanely euthanize the mice.
-
Organ Collection: Carefully dissect and collect major organs (tumor, liver, spleen, kidneys, lungs, heart, etc.).
-
Ex Vivo Imaging: Arrange the organs in the IVIS imaging chamber and acquire fluorescence images using the same settings as the in vivo imaging.
-
Data Quantification:
-
Use the Living Image® software to draw regions of interest (ROIs) around each organ.
-
Measure the average radiant efficiency (in photons/second/cm²/steradian) within each ROI.
-
Normalize the data by subtracting the background fluorescence from a control mouse (injected with saline).
-
Visualizing the Workflow
The following diagram illustrates the key steps involved in the validation of DOPE-PEG-Cy5 biodistribution using IVIS imaging.
This comprehensive guide provides a framework for researchers to effectively utilize IVIS imaging for the validation of DOPE-PEG-Cy5 liposome biodistribution. By understanding the methodology, quantitative aspects, and comparative advantages, scientists can gain valuable insights into the in vivo behavior of their nanoparticle formulations, accelerating the development of targeted drug delivery systems.
Cross-Validation of DOPE-PEG-Cy5 Data with Histology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo and ex vivo imaging data obtained using 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-cyanine 5 (DOPE-PEG-Cy5) with traditional histological analysis. The cross-validation of fluorescence imaging with the "gold standard" of histopathology is crucial for the accurate interpretation of molecular imaging data and for validating the targeted delivery of nanocarriers in preclinical research.
Performance Comparison: DOPE-PEG-Cy5 Fluorescence vs. Histological Analysis
The following table summarizes the quantitative data from a representative study on the biodistribution of fluorescently labeled liposomes in a tumor-bearing mouse model. This data showcases the correlation between the fluorescence intensity of the Cy5.5-labeled nanoparticles in various organs and the histological confirmation of their presence.
| Organ | Mean Fluorescence Intensity (Radiant Efficiency)[1] | Histological Findings |
| Tumor | High | Presence of nanoparticles confirmed within the tumor microenvironment through microscopic analysis of H&E stained sections.[2] |
| Liver | High | Significant accumulation of nanoparticles observed within liver sinusoids and Kupffer cells. |
| Spleen | Moderate | Nanoparticle accumulation is evident in the red pulp of the spleen. |
| Lungs | Low | Minimal nanoparticle presence detected in the lung parenchyma. |
| Kidneys | Low | Low levels of nanoparticles observed, primarily within the glomeruli, suggesting renal filtration. |
| Heart | Negligible | No significant accumulation of nanoparticles was detected in the cardiac tissue. |
| Brain | Negligible | Nanoparticles did not cross the blood-brain barrier, with no detectable fluorescence. |
Experimental Protocols
A detailed methodology for the key experiments is provided below to ensure reproducibility and accurate comparison.
In Vivo Administration and Imaging of DOPE-PEG-Cy5 Liposomes
-
Liposome Preparation: DOPE-PEG-Cy5 is incorporated into a lipid mixture, typically including a primary phospholipid (e.g., DSPC) and cholesterol, to form liposomes via the thin-film hydration method. The final liposome solution is diluted in sterile saline for in vivo administration.[3]
-
Animal Model: Tumor-bearing mice (e.g., with subcutaneous xenografts) are used for the study.
-
Administration: A single dose of the DOPE-PEG-Cy5 liposome solution is administered intravenously via the tail vein.[4]
-
In Vivo Imaging: At various time points post-injection (e.g., 4, 24, 48, and 72 hours), the mice are anesthetized and imaged using an in vivo imaging system (IVIS) to detect the Cy5 fluorescence.[5] The fluorescence intensity at the tumor site and in other regions of the body is quantified.
Ex Vivo Tissue Processing and Histological Analysis
-
Tissue Harvesting: Following the final in vivo imaging session, the mice are euthanized, and the tumor and major organs (liver, spleen, lungs, kidneys, heart, and brain) are excised.[1]
-
Ex Vivo Imaging: The excised organs are imaged using the IVIS to quantify the fluorescence intensity in each organ.[1]
-
Tissue Fixation and Processing: The tissues are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.[4]
-
Sectioning: The paraffin-embedded tissues are sectioned into thin slices (typically 4-5 µm) using a microtome.
-
Fluorescence Microscopy: One set of unstained tissue sections is imaged using a fluorescence microscope to visualize the localization of the Cy5 signal within the tissue architecture.
-
Hematoxylin and Eosin (H&E) Staining: An adjacent tissue section is stained with hematoxylin and eosin (H&E) following a standard protocol to visualize the cellular morphology and tissue structure.[4][6]
-
Image Correlation: The fluorescence images are then compared with the corresponding H&E stained sections to correlate the location of the DOPE-PEG-Cy5 liposomes with specific histological features.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow for cross-validating DOPE-PEG-Cy5 imaging with histology and the underlying signaling pathway of nanoparticle accumulation.
Cross-validation workflow from in vivo imaging to histological analysis.
Mechanism of DOPE-PEG-Cy5 liposome accumulation in tumors for histological validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-Dose Intravenous Administration of Neutral and Cationic Liposomes in Mice: An Extensive Toxicity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. cdn.10xgenomics.com [cdn.10xgenomics.com]
A Comparative Guide to Fluorescent Probes: DOPE-PEG-Cy5 vs. Lipophilic Carbocyanine Dyes (DiD, DiR)
In the landscape of biomedical research, the precise tracking and visualization of cells, liposomes, and other lipid-based nanoparticles are paramount for understanding biological processes and developing novel drug delivery systems. This guide provides an objective comparison between two major classes of fluorescent probes used for these applications: the phospholipid conjugate DOPE-PEG-Cy5 and the lipophilic carbocyanine dyes, DiD and DiR. We will delve into their structural differences, performance metrics, and application-specific protocols to assist researchers in selecting the optimal dye for their experimental needs.
Introduction to the Dyes
DOPE-PEG-Cy5 is a fluorescent lipid conjugate. It consists of a 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) lipid anchor, a polyethylene glycol (PEG) linker, and a Cyanine5 (Cy5) fluorophore.[1][2] This structure allows for its stable integration into the lipid bilayer of nanoparticles like liposomes, with the Cy5 dye positioned at the distal end of the PEG chain.[1]
DiD (1,1'-dioctadecyl-3,3,3',3'-tetramethylindodicarbocyanine perchlorate) and DiR (1,1'-dioctadecyl-3,3,3',3'-tetramethylindotricarbocyanine iodide) are part of a family of lipophilic carbocyanine dyes.[3][4] These dyes are characterized by long alkyl chains that allow them to rapidly and non-covalently insert into the lipid membranes of cells or nanoparticles.[4][5] Their fluorescence is significantly enhanced in a hydrophobic lipid environment compared to an aqueous solution.[3][4] DiR is particularly noted for its near-infrared (NIR) fluorescence, which is highly advantageous for in vivo imaging due to deeper tissue penetration and lower autofluorescence.[5][6][7]
Structural and Functional Comparison
The fundamental difference lies in their mechanism of membrane association. DOPE-PEG-Cy5 is incorporated as a structural component of a lipid bilayer, while DiD and DiR act as hydrophobic stains that partition into the membrane.
Quantitative Data Presentation
The selection of a fluorescent probe is often dictated by its photophysical properties. The following tables summarize key quantitative data for DOPE-PEG-Cy5, DiD, and DiR.
Table 1: Photophysical Properties
| Property | DOPE-PEG-Cy5 | DiD | DiR |
| Excitation Max (nm) | ~651[1][8][9] | ~644[3] | ~748[5] |
| Emission Max (nm) | ~670[1][8][9] | ~665[3] | ~780[5] |
| Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) | ~250,000 | ~200,000 | ~270,000 |
| Quantum Yield (Φ) | ~0.28 (as free Cy5 in PBS)[10] | ~0.38 (in LNP)[10] | ~0.25 (in LNP)[10] |
| Molecular Weight | ~3234 (for PEG 2000)[2] | ~960[3] | ~1013[3] |
Table 2: Key Features and Applications
| Feature | DOPE-PEG-Cy5 | DiD / DiR |
| Labeling Mechanism | Stable integration during formulation | Non-covalent intercalation/staining |
| Primary Application | Liposome/LNP tracking, drug delivery studies | Cell membrane labeling, cell tracking (in vitro/in vivo) |
| Stability | High; covalently linked to lipid | Good; stable in membrane but potential for cell-to-cell transfer |
| Suitability for In Vivo Imaging | Good (Cy5 is red-shifted) | Excellent (DiR is in the NIR window, reducing autofluorescence)[5][7] |
| Toxicity | Generally low, dependent on lipid formulation | Generally low at working concentrations |
| Ease of Use | Requires incorporation during nanoparticle synthesis | Simple staining protocol for live cells |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are standard protocols for using these dyes.
Protocol 1: Liposome Labeling with DOPE-PEG-Cy5
This protocol describes the incorporation of DOPE-PEG-Cy5 into liposomes during their formulation via the thin-film hydration method.
-
Lipid Film Preparation:
-
In a round-bottom flask, combine the primary structural lipids (e.g., DSPC, Cholesterol) and the DOPE-PEG-Cy5 in chloroform or a suitable organic solvent. A typical molar ratio for the fluorescent lipid is 0.1-1 mol%.
-
Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Film Hydration:
-
Vesicle Sizing:
-
To produce small unilamellar vesicles (SUVs) of a defined size, subject the MLV suspension to probe sonication or, more commonly, extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).
-
-
Purification:
-
Remove any unincorporated dye or free lipids by size exclusion chromatography (e.g., using a Sephadex column) or dialysis.
-
-
Storage:
-
Store the final fluorescent liposome suspension at 4°C, protected from light.[11]
-
Protocol 2: Cell Labeling with DiD or DiR
This protocol is suitable for labeling either suspension or adherent cells for subsequent tracking.
-
Reagent Preparation:
-
Prepare a 1-5 mM stock solution of DiD or DiR in high-quality, anhydrous DMSO or ethanol.[3][4][5] Store this stock solution at -20°C, protected from light.
-
On the day of the experiment, prepare a working solution by diluting the stock solution into a suitable buffer or serum-free medium to a final concentration of 1-5 µM.
-
-
Cell Staining (Suspension Cells):
-
Harvest cells and centrifuge at 1000-1500 rpm for 5 minutes.[4]
-
Resuspend the cell pellet in the dye working solution at a density of 1 x 10⁶ cells/mL.[4][5]
-
Incubate for 2-20 minutes at 37°C, protected from light.[4][5] The optimal time may vary by cell type.
-
Centrifuge the labeled cells and discard the supernatant.[5]
-
Wash the cells two to three times by resuspending them in pre-warmed complete growth medium, incubating for 5-10 minutes, and centrifuging.[3][5]
-
-
Cell Staining (Adherent Cells):
-
Grow cells on sterile glass coverslips or in culture dishes.
-
Remove the growth medium and add the dye working solution to cover the cells.
-
Incubate for 2-20 minutes at 37°C, protected from light.[3][5]
-
Remove the working solution and wash the cells two to three times with pre-warmed complete growth medium, with each wash lasting 5-10 minutes.[3][5]
-
Protocol 3: In Vivo Imaging with DiR-Labeled Cells
This protocol outlines the general workflow for tracking DiR-labeled cells in a small animal model using an in vivo imaging system (IVIS).
References
- 1. DOPE-PEG-Cy5, MW 2,000 | BroadPharm [broadpharm.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. apexbt.com [apexbt.com]
- 6. In vivo Near-infrared Fluorescence Tumor Imaging Using DiR-loaded Nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DiR-labeled Embryonic Stem Cells for Targeted Imaging of in vivo Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSPE-PEG-Cy5, MW 5,000 | BroadPharm [broadpharm.com]
- 9. DSPE-PEG-Cy5 | Biopharma PEG [biochempeg.com]
- 10. researchgate.net [researchgate.net]
- 11. scienceopen.com [scienceopen.com]
Assessing the In Vivo Stability of DOPE-PEG-Cy5 Liposomes: A Comparative Guide
For researchers and drug development professionals utilizing fluorescently labeled liposomes for in vivo applications, the stability of the fluorescent tag is paramount for accurate tracking and biodistribution studies. This guide provides a comparative assessment of the in vivo stability of liposomes surface-modified with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-PEG) and labeled with Cyanine 5 (Cy5). We compare its performance with common alternatives, supported by experimental data and detailed protocols.
Performance Comparison of In Vivo Fluorescent Labels
The choice of a fluorescent label can significantly impact the interpretation of in vivo imaging data. An ideal label remains stably associated with the liposome, exhibits minimal signal quenching, and possesses high photostability. Below is a summary of the in vivo stability and performance of DOPE-PEG-Cy5 compared to other commonly used fluorescent dyes.
| Fluorescent Label | Carrier System | Key In Vivo Stability Findings | Advantages | Disadvantages |
| Cy5 | PEG-PLA Nanoparticles | The ratio of fluorescence to radioactivity remained stable in vivo, indicating good label stability.[1] | Good stability when covalently conjugated.[1] | Susceptible to photobleaching and environmental factors; lower fluorescence intensity compared to newer dyes. |
| BODIPY650 | PEG-PLA Nanoparticles | Showed stable association with nanoparticles in vivo, similar to Cy5.[1] | Hydrophobic nature leads to efficient retention within the nanoparticle core. | Potential for fluorescence quenching at high concentrations within nanoparticles.[1] |
| Alexa Fluor 647 (AZ647) | PEG-PLA Nanoparticles | Demonstrated faster release from nanoparticles in vivo compared to Cy5 and BODIPY650, leading to misinterpretation of biodistribution data.[1] | High quantum yield and photostability. | More hydrophilic nature can lead to premature release from the carrier.[1] |
| IRDye 800CW | EGF-conjugated Nanoparticles | Exhibited a significantly reduced background and an enhanced tumor-to-background ratio compared to Cy5.5 in vivo.[2] | Excitation and emission in the near-infrared (NIR) spectrum minimizes tissue autofluorescence, leading to a higher signal-to-noise ratio.[2] | Requires specialized imaging equipment for the NIR range. |
| iFluor® 647 | N/A | Reported to have much stronger fluorescence and higher photostability than Cy5.[3] | pH-independent fluorescence from pH 3 to 11.[3] | Limited direct comparative in vivo stability data in liposomal systems. |
Experimental Protocols for Assessing In Vivo Stability
Accurate assessment of in vivo label stability is crucial. The following are detailed methodologies for key experiments.
Dual-Labeling with Radioactivity for In Vivo Stability Assessment
This method provides a robust way to quantify the dissociation of the fluorescent label from the liposome by comparing the biodistribution of the fluorescent signal with that of a stably incorporated radioactive label.
a. Preparation of Dual-Labeled Liposomes:
-
Synthesize or procure DOPE-PEG-Cy5.
-
Incorporate a radiolabeled lipid (e.g., ³H-cholesteryl hexadecyl ether) into the liposome formulation along with DOPE-PEG-Cy5 during the lipid film hydration step.
-
Extrude the liposomes to achieve a uniform size distribution.
-
Remove unincorporated dye and radiolabel by dialysis or size exclusion chromatography.
b. In Vivo Administration and Biodistribution:
-
Administer the dual-labeled liposomes intravenously to the animal model (e.g., mice).
-
At predetermined time points (e.g., 1, 4, 24, 48 hours), euthanize a cohort of animals.
-
Harvest organs of interest (liver, spleen, kidneys, lungs, heart, tumor, etc.) and collect blood samples.
c. Quantification and Data Analysis:
-
For fluorescence quantification, homogenize a portion of each organ and measure the fluorescence intensity using a plate reader. Create a standard curve to correlate fluorescence intensity to the amount of liposomes.
-
For radioactivity quantification, subject a portion of each organ homogenate to scintillation counting.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for both the fluorescent and radioactive signals.
-
Compare the %ID/g values for both labels in each organ over time. A diverging ratio of fluorescence to radioactivity indicates label instability.
In Vivo Fluorescence Imaging for Biodistribution
This protocol outlines the standard procedure for tracking the biodistribution of fluorescently labeled liposomes in real-time.
a. Liposome Preparation and Administration:
-
Prepare fluorescently labeled liposomes (e.g., DOPE-PEG-Cy5) using the thin lipid film hydration method followed by extrusion.
-
Administer the liposomes to the animal model, typically via intravenous injection.[4][5]
b. In Vivo Imaging:
-
At various time points post-injection (e.g., 1, 4, 8, 12, 24 hours), anesthetize the animals and place them in an in vivo imaging system (IVIS).[6]
-
Acquire fluorescence images using the appropriate excitation and emission filters for the specific dye.
c. Ex Vivo Organ Imaging and Analysis:
-
After the final in vivo imaging time point, euthanize the animals.[6]
-
Excise the major organs and any tumors.[6]
-
Arrange the organs in the IVIS and acquire ex vivo fluorescence images to confirm and quantify the signal in each organ.[6]
-
Use the imaging software to quantify the fluorescence intensity in regions of interest (ROIs) corresponding to each organ.
Visualizing Experimental Workflows
To better illustrate the experimental processes, the following diagrams were generated using Graphviz (DOT language).
Caption: Workflow for the dual-labeling in vivo stability assessment.
Caption: Workflow for in vivo and ex vivo fluorescence biodistribution studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Manufacture of IRDye800CW-coupled Fe3O4 nanoparticles and their applications in cell labeling and in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Are there any alternatives to Cy5? | AAT Bioquest [aatbio.com]
- 4. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent Rhein-Loaded Liposomes for In Vivo Biodistribution Study [mdpi.com]
- 6. Biodistribution of Liposomes in vivo [bio-protocol.org]
The Influence of PEG Molecular Weight on DOPE-Cy5 Liposome Performance: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of polyethylene glycol (PEG) molecular weight is a critical parameter in the design of liposomal drug delivery systems. This guide provides a comparative analysis of different molecular weight PEGs when used in conjunction with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) based liposomes, with a focus on formulations incorporating the fluorescent lipid Cy5. The following sections detail the impact of PEG chain length on key performance indicators, supported by experimental data and protocols.
The inclusion of PEG-conjugated lipids in liposome formulations, a process known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic properties of nanocarriers. By creating a hydrophilic layer on the liposome surface, PEGylation can reduce clearance by the mononuclear phagocyte system, thereby prolonging circulation time and enhancing stability.[1][2] However, the length of the PEG chain can significantly influence various physicochemical and biological properties of the liposomes.
Comparative Analysis of Physicochemical Properties
The molecular weight of the PEG used in DOPE-based liposomes has a discernible impact on their size and surface charge (zeta potential). Generally, as the PEG molecular weight increases, a slight increase in particle size and a more pronounced shielding of the surface charge are observed.
| PEG Molecular Weight (Da) | Liposome Composition | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| No PEG | DOPE:CHEMS | ~160 | < 0.2 | ~ -45 | [3][4] |
| 750 | DOPE:CHEMS:DSPE-PEG750 | ~170 | < 0.2 | ~ -30 | [3][4] |
| 750 | DSPC:DSPE-PEG750 | 108 ± 0.9 | N/A | -5.7 ± 2.4 | [5] |
| 2000 | DOPE:CHEMS:DSPE-PEG2000 | ~180 | < 0.2 | ~ -15 | [3][4] |
| 2000 | DSPC:DSPE-PEG2000 | 110 ± 1.2 | N/A | -5.9 ± 1.6 | [5] |
| 5000 | DSPC:DSPE-PEG5000 | 112 ± 1.1 | N/A | -6.3 ± 1.8 | [5] |
Table 1: Comparison of the effect of PEG molecular weight on the physicochemical properties of DOPE-based and other phospholipid liposomes. Data is compiled from multiple sources to illustrate general trends.
The data suggests that while the increase in particle size is modest, the reduction in the magnitude of the negative zeta potential is significant with increasing PEG molecular weight. This is attributed to the hydrophilic PEG chains extending from the liposome surface and masking the underlying surface charge.[3]
Impact on Biological Performance
The biological performance of PEGylated DOPE-Cy5 liposomes, particularly their stability and cellular uptake, is critically influenced by the PEG chain length.
Stability
Longer PEG chains are generally associated with increased stability, as evidenced by reduced leakage of encapsulated contents. In a study comparing non-PEGylated liposomes with those containing PEG2000 and a mixture of PEG1000/5000, the PEGylated formulations demonstrated significantly lower leakage of a radiolabeled peptide over 24 hours.[6] The presence of the PEG layer provides a steric barrier that can enhance the retention of encapsulated materials.[6]
Cellular Uptake
The effect of PEG molecular weight on cellular uptake is a nuanced issue often referred to as the "PEG dilemma". While PEGylation is crucial for prolonging circulation, it can also hinder the interaction of liposomes with target cells, thereby reducing cellular uptake.[7]
However, studies on pH-responsive DOPE:CHEMS liposomes have shown that both non-PEGylated and PEGylated (PEG750 and PEG2000) formulations exhibited enhanced cellular uptake in glioblastoma cells compared to non-pH-responsive liposomes.[3][4] Interestingly, in this specific cell line, there were negligible differences in uptake between the different PEG chain lengths.[3] In contrast, another study suggested that PEG 2000 may promote cellular uptake due to the stability it imparts to the liposome structure.[1][8] This highlights that the optimal PEG length for cellular uptake can be cell-type and formulation dependent.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings. Below are representative protocols for the preparation and characterization of PEGylated DOPE liposomes.
Liposome Preparation (Thin-Film Hydration Method)
The thin-film hydration technique is a common method for preparing liposomes.[4]
-
Lipid Film Formation: The desired lipids, including DOPE, a stabilizing lipid like CHEMS, and the DSPE-PEG-Cy5 of a specific molecular weight, are dissolved in a chloroform/methanol mixture in a round-bottom flask.
-
Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., PBS) by gentle rotation, leading to the spontaneous formation of multilamellar vesicles (MLVs).
-
Size Extrusion: To obtain unilamellar vesicles (LUVs) with a defined size, the MLV suspension is subjected to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.
Characterization of Physicochemical Properties
Dynamic Light Scattering (DLS): DLS is a standard technique for measuring the mean hydrodynamic diameter and polydispersity index (PDI) of liposomes in suspension.[5]
Zeta Potential Measurement: The zeta potential, an indicator of the surface charge and stability of the liposomal dispersion, is also determined using DLS instrumentation equipped with an electrode assembly.[9]
In Vitro Cellular Uptake Assay
Flow Cytometry: This technique provides a quantitative measure of the cellular uptake of fluorescently labeled liposomes.
-
Cell Culture: Target cells are seeded in multi-well plates and allowed to adhere overnight.
-
Incubation: The cells are then incubated with the DOPE-Cy5 liposomes with varying PEG molecular weights for a defined period.
-
Washing: After incubation, the cells are washed with PBS to remove non-internalized liposomes.
-
Cell Detachment: The cells are detached from the plate using a suitable enzyme like trypsin.
-
Analysis: The fluorescence intensity of the individual cells is measured using a flow cytometer, which is proportional to the amount of internalized liposomes.[3]
Confocal Microscopy: This imaging technique allows for the visualization of the subcellular localization of the fluorescent liposomes. The protocol is similar to that of flow cytometry, but the cells are typically grown on coverslips and, after incubation and washing, are fixed and mounted on microscope slides for imaging.[10]
Visualizing the Concepts
To better illustrate the experimental workflow and the influence of PEG molecular weight, the following diagrams are provided.
References
- 1. Effect of polyethyleneglycol (PEG) chain on cell uptake of PEG-modified liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pH-Responsive Liposomes—The Effect of PEGylation on Release Kinetics and Cellular Uptake in Glioblastoma Cells [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]
- 6. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of DOPE-PEG-Cy5 Uptake in Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo tumor uptake of liposomal formulations containing 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-PEG) conjugated to the cyanine 5 (Cy5) fluorescent dye. The performance is compared with alternative near-infrared (NIR) fluorescent probes, supported by experimental data. Detailed methodologies for the key experiments are also presented to facilitate reproducibility.
Quantitative Data on Tumor Uptake of Fluorescent Probes
The following table summarizes the quantitative data on the tumor accumulation of different fluorescent probes from preclinical studies using murine models. It is important to note that direct head-to-head comparisons in a single study are limited, and thus data from separate studies with similar tumor models are presented for a comparative perspective.
| Fluorescent Probe/Formulation | Tumor Model | Time Post-Injection | Tumor Accumulation Metric | Key Findings |
| Cy5.5-labeled PEG-liposomes | 4T1 breast cancer | 48 hours | Mean Fluorescence Intensity | Targeted liposomes (CB[1]-lipo) showed ~2.5-fold higher fluorescence intensity in the tumor compared to standard PEG-liposomes[2]. |
| Cy5-DSPE in dual-labeled liposomes | 4T1 breast cancer | 72 hours | % of Labeled Tumor Cells | Minimal accumulation of Cy5-DSPE was observed in tumor cells[3]. |
| Indocyanine Green (ICG) - Free | 4T1 breast cancer | 6 and 24 hours | Fluorescence Intensity | Lower tumor fluorescence compared to nano-formulated ICG[4]. |
| Indocyanine Green (ICG) - H-Ferritin Nanocages | 4T1 breast cancer | 6 and 24 hours | Fluorescence Intensity | Higher tumor fluorescence at both time points compared to free ICG, indicating improved tumor targeting[4]. |
| GO-PEG-Cy5.5 | 4T1 breast cancer | 30 min and 24 hours | Tumor-to-Background Ratio (TBR) | TBR increased from approximately 1.5 at 30 minutes to 3.0 at 24 hours post-injection[5]. |
Note: The quantitative metrics for tumor uptake vary between studies (e.g., mean fluorescence intensity, percentage of labeled cells, tumor-to-background ratio). This reflects different analytical methods and should be considered when comparing the performance of these probes.
Experimental Protocols
General In Vivo Imaging Protocol for Fluorescently Labeled Liposomes
This protocol outlines a general procedure for the in vivo imaging of fluorescently labeled liposomes, such as DOPE-PEG-Cy5, in a murine tumor model.
1. Animal Model and Tumor Induction:
-
Female BALB/c mice (6-8 weeks old) are typically used for syngeneic tumor models like 4T1 breast cancer[3].
-
Inject 0.5 x 10^6 4T1 cells into the mammary fat pad.
-
Allow tumors to grow to a volume of approximately 200-300 mm³ before imaging experiments[3].
2. Preparation and Administration of Fluorescent Liposomes:
-
Synthesize liposomes incorporating DOPE-PEG-Cy5 using standard lipid film hydration and extrusion methods.
-
The final lipid concentration for injection is typically around 10 mM[3].
-
Administer the liposome solution (e.g., 50-100 µL) to the mice via intravenous injection, commonly through the tail vein[6].
3. In Vivo Fluorescence Imaging:
-
Anesthetize the mice using isoflurane.
-
Acquire images at various time points post-injection (e.g., 1, 6, 24, 48, 72 hours) using an in vivo imaging system (IVIS).
-
For Cy5, typical excitation is around 640 nm and emission is captured around 680 nm.
4. Ex Vivo Biodistribution Analysis:
-
At the final time point, euthanize the mice.
-
Perfuse the circulatory system with phosphate-buffered saline (PBS) to remove blood from the organs[3].
-
Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Image the excised organs using the in vivo imaging system to quantify the fluorescence signal in each tissue.
5. Quantitative Analysis:
-
Use the imaging software to draw regions of interest (ROIs) around the tumor and organs in both in vivo and ex vivo images.
-
Quantify the fluorescence intensity within each ROI, often expressed as average radiant efficiency or total radiant efficiency.
-
The tumor-to-background ratio can be calculated by dividing the fluorescence signal from the tumor by the signal from adjacent normal tissue[5].
Visualizations
Experimental Workflow for In Vivo Tumor Uptake Analysis
The following diagram illustrates the typical workflow for assessing the tumor uptake of fluorescently labeled nanoparticles.
Caption: Workflow for in vivo analysis of DOPE-PEG-Cy5 tumor uptake.
Signaling Pathway of Nanoparticle Tumor Accumulation
The enhanced permeability and retention (EPR) effect is a key principle governing the passive accumulation of nanoparticles in tumors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Liposomal Extravasation and Accumulation in Tumors as Studied by Fluorescence Microscopy and Imaging Depend on the Fluorescent Label - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor Accumulation and Off-Target Biodistribution of an Indocyanine-Green Fluorescent Nanotracer: An Ex Vivo Study on an Orthotopic Murine Model of Breast Cancer [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Comprehensive Procedure to Evaluate the In Vivo Performance of Cancer Nanomedicines [jove.com]
Evaluating the Fusogenic Properties of DOPE-PEG-Cy5 Liposomes: A Comparative Guide
Introduction to Fusogenic Liposomes
Fusogenic liposomes are lipid-based nanoparticles designed to merge with cellular membranes, facilitating the direct delivery of their cargo into the cytoplasm. This mechanism bypasses the endo-lysosomal pathway, which can lead to the degradation of the payload. The fusogenic capability of these liposomes is primarily attributed to the inclusion of lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), which has a conical molecular shape that promotes the transition from a bilayer to a hexagonal phase, a key step in membrane fusion.
DOPE-PEG-Cy5 liposomes are a specific formulation that incorporates three key components:
-
DOPE: A fusogenic "helper" lipid.
-
PEG (Polyethylene Glycol): A polymer coating that provides steric stabilization, prolonging circulation time in vivo.
-
Cy5: A fluorescent dye for imaging and tracking purposes.
This guide will compare the inferred properties of DOPE-PEG-Cy5 liposomes with two well-characterized fusogenic liposome systems: cationic DOTAP/DOPE liposomes and pH-sensitive DOPE/CHEMS liposomes.
Comparison of Fusogenic Liposome Formulations
The fusogenic potential of a liposome is influenced by its composition, surface charge, and environmental triggers. The following tables summarize the key characteristics and performance data for the compared formulations.
Table 1: Physicochemical Properties of Fusogenic Liposomes
| Liposome Formulation | Key Components | Mechanism of Fusion | Zeta Potential (mV) | Average Size (nm) |
| DOPE-PEG-Cy5 (Inferred) | DOPE, PEG, Cy5 | Non-bilayer lipid transition | Near-neutral to slightly negative | ~100-200 |
| DOTAP/DOPE | DOTAP, DOPE | Electrostatic interaction with cell membrane, DOPE-mediated fusion | +41[1] | ~200[1] |
| DOPE/CHEMS | DOPE, CHEMS | pH-triggered destabilization in endosomes | -21.9 (at neutral pH)[2] | ~107[2] |
| DOTAP/DOPC (Control) | DOTAP, DOPC | Primarily endocytosis (non-fusogenic) | Positive | ~150-200 |
Table 2: Quantitative Comparison of Fusogenic Efficiency
| Liposome Formulation | Assay | Fusion Efficiency (%) | Key Findings |
| DOPE-PEG-Cy5 (Inferred) | - | Likely low to moderate | PEGylation is known to inhibit fusion. The bulky Cy5 molecule may also sterically hinder membrane merger. |
| DOTAP/DOPE | Flow Cytometry | 87 ± 8[1] | The combination of the cationic lipid DOTAP and the fusogenic lipid DOPE results in high fusion efficiency with the cell membrane.[1] |
| DOPE/CHEMS | Calcein Leakage Assay | ~47% at pH 5.4[3] | These liposomes are stable at physiological pH but become fusogenic and release their contents in the acidic environment of the endosome.[3][4] |
| DOTAP/DOPC (Control) | Flow Cytometry | 7 ± 3[1] | Replacement of the fusogenic lipid DOPE with the bilayer-forming lipid DOPC significantly reduces fusion efficiency, highlighting the importance of DOPE.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are protocols for two key assays used to evaluate liposome fusogenicity.
Lipid Mixing FRET Assay
This assay measures the fusion between liposomal membranes based on Förster Resonance Energy Transfer (FRET).
Principle: Donor (e.g., NBD-PE) and acceptor (e.g., Rhodamine-PE) fluorescent lipids are co-incorporated into the liposome membrane at a high concentration, leading to FRET. Fusion with an unlabeled membrane (e.g., a cell membrane or another liposome) dilutes the probes, decreasing FRET and increasing donor fluorescence.
Protocol:
-
Preparation of Labeled Liposomes: Prepare liposomes containing 1 mol% of a donor fluorophore (e.g., NBD-PE) and 1 mol% of an acceptor fluorophore (e.g., Rhodamine-PE).
-
Incubation: Mix the labeled liposomes with unlabeled target membranes (e.g., cells or acceptor liposomes) in a suitable buffer.
-
Fluorescence Measurement: Monitor the fluorescence intensity of the donor and acceptor over time using a fluorometer. The excitation wavelength should be specific for the donor, and emission should be monitored for both the donor and acceptor.
-
Calculation of Fusion Percentage: The percentage of fusion is calculated using the following formula: %Fusion = [(Ft - F0) / (Fmax - F0)] * 100 where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence achieved after adding a detergent (e.g., Triton X-100) to completely disrupt the liposomes and eliminate FRET.[5]
Calcein Leakage Assay
This assay is used to determine the pH-sensitivity and stability of liposomes by measuring the release of an encapsulated fluorescent dye.
Principle: Calcein is encapsulated in liposomes at a self-quenching concentration. Destabilization of the liposome membrane leads to the release of calcein into the surrounding buffer, its dilution, and a subsequent increase in fluorescence.
Protocol:
-
Preparation of Calcein-Loaded Liposomes: Hydrate a dry lipid film with a solution of calcein (50-100 mM) at a pH where the liposomes are stable (e.g., pH 7.4).
-
Purification: Remove unencapsulated calcein by size exclusion chromatography.
-
pH-Triggered Release: Add the calcein-loaded liposomes to buffers of varying pH (e.g., from pH 7.4 down to pH 5.0).
-
Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the liposomes to the different pH buffers.
-
Calculation of Leakage Percentage: The percentage of calcein leakage is calculated as: %Leakage = [(Ft - F0) / (Fmax - F0)] * 100 where Ft is the fluorescence at a given pH, F0 is the initial fluorescence at neutral pH, and Fmax is the maximum fluorescence after lysing the liposomes with a detergent.[3]
Visualization of Cellular Uptake and Endosomal Escape
The following diagrams illustrate the key pathways for cellular uptake of fusogenic and non-fusogenic liposomes.
Caption: Cellular uptake pathways for fusogenic and endocytosed liposomes.
Conclusion
The choice of a fusogenic liposome formulation depends heavily on the specific application.
-
DOPE-PEG-Cy5 Liposomes: While not intrinsically highly fusogenic due to the presence of PEG, these liposomes are valuable for in vivo imaging and tracking studies where long circulation times are required. Their fusogenic properties are likely to be modest and may depend on the destabilization of the endosomal membrane rather than direct fusion with the plasma membrane.
-
DOTAP/DOPE Liposomes: This formulation exhibits high fusogenic activity and is well-suited for in vitro applications requiring direct and rapid cytosolic delivery.[1] However, their strong positive charge can lead to toxicity and rapid clearance in vivo.
-
DOPE/CHEMS Liposomes: These pH-sensitive liposomes offer a smart delivery strategy, remaining stable in the bloodstream and becoming fusogenic only in the acidic environment of the endosome.[2][4] This makes them a promising candidate for delivering cargo that is susceptible to lysosomal degradation.
Researchers should carefully consider the trade-offs between fusogenicity, stability, and targeting when selecting a liposome formulation for their specific needs. Further experimental characterization of DOPE-PEG-Cy5 liposomes is warranted to provide a direct quantitative assessment of their fusogenic capabilities.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Aptamer-functionalized pH-sensitive liposomes for a selective delivery of echinomycin into cancer cells - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05138E [pubs.rsc.org]
- 4. Fusogenic activity of PEGylated pH-sensitive liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to DOPE-PEG-Cy5 and Alternative Tracers for Nanoparticle Circulation Time Studies
For Researchers, Scientists, and Drug Development Professionals
Determining the circulation time of nanoparticles is a critical step in the preclinical development of nanomedicines. The selection of an appropriate tracer is paramount for obtaining accurate and reliable data. This guide provides an objective comparison of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)]-cyanine 5 (DOPE-PEG-Cy5) with other fluorescent and non-fluorescent tracers used to measure the in vivo circulation time of nanoparticles.
DOPE-PEG-Cy5: A Widely Used Fluorescent Lipid Tracer
DOPE-PEG-Cy5 is a popular choice for labeling liposomes and other lipid-based nanoparticles. The DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) portion serves as a lipid anchor, incorporating the tracer into the nanoparticle's lipid bilayer. The polyethylene glycol (PEG) linker provides a hydrophilic spacer, extending the Cy5 fluorophore away from the nanoparticle surface to minimize quenching and steric hindrance. Cy5 is a bright, far-red fluorescent dye with excitation and emission maxima around 650 nm and 670 nm, respectively, which allows for good tissue penetration and minimal autofluorescence.
However, a critical consideration with any fluorescent labeling strategy is the potential for the label to alter the nanoparticle's physicochemical properties and, consequently, its in vivo fate. Studies have shown that the addition of fluorescent dyes can change the biodistribution of nanoparticles, leading to increased accumulation in non-target organs like the liver and kidneys.[1][2] Therefore, it is crucial to carefully consider the choice of tracer and to validate its impact on the nanoparticle system under investigation.
Comparison of Nanoparticle Tracers
The ideal tracer for nanoparticle circulation studies should be stable, biocompatible, have a strong and quantifiable signal, and, most importantly, not alter the pharmacokinetic profile of the nanoparticle. Below is a comparison of DOPE-PEG-Cy5 with alternative fluorescent and non-fluorescent tracers.
Quantitative Data Summary
The following table summarizes key performance indicators for various tracers based on published studies. It is important to note that these values are highly dependent on the specific nanoparticle formulation, size, surface chemistry, and the animal model used. Direct comparisons should be made with caution.
| Tracer Type | Specific Tracer | Nanoparticle System | Animal Model | Circulation Half-life (t½) | Key Advantages | Key Disadvantages |
| Fluorescent Lipid | DOPE-PEG-Cy5 | Liposomes | Mice | ~75 min (PEG5000) | Covalent labeling, commercially available. | Potential to alter biodistribution. |
| Fluorescent Dye | Cyanine 5.5 (Cy5.5) | Thermally cross-linked superparamagnetic iron oxide nanoparticles (TCL-SPION) | Mice | Slow elimination over 28 days (nanoparticle dependent) | Good tissue penetration. | Rapid clearance of free dye, potential for altered biodistribution.[3] |
| Fluorescent Dye | Indocyanine Green (ICG) | Poly(lactic-co-glycolic acid) (PLGA) nanoparticles | Mice | Short (dye leakage) | FDA-approved, near-infrared fluorescence. | Prone to leakage from nanoparticles. |
| Fluorescent Dye | DiR | Poly(lactic-co-glycolic acid) (PLGA) nanoparticles | Mice | Nanoparticle dependent | Hydrophobic, better retention in NPs than ICG. | Fluorescence quenching at high concentrations.[4] |
| Radiolabel | 111In | Lipid/Calcium/Phosphate (LCP) Nanoparticles | Mice | Nanoparticle dependent | Gold standard for quantitative biodistribution, high sensitivity.[2] | Requires specialized facilities and handling, provides no anatomical information. |
| Radiolabel | 3H | Lipid/Calcium/Phosphate (LCP) Nanoparticles | Mice | Nanoparticle dependent | Gold standard for quantitative biodistribution.[2] | Requires scintillation counting, no imaging component. |
| Magnetic | Superparamagnetic Iron Oxide Nanoparticles (SPIONs) | Ferucarbotran | Mice | ~0.59 h | Quantitative, high-resolution imaging (MPI), no radiation.[5] | Requires specialized imaging equipment (MPI). |
| Magnetic | Superparamagnetic Iron Oxide Nanoparticles (SPIONs) | PEG-coated Synomag®-D | Mice | ~0.62 h | Quantitative imaging with MPI.[5] | Requires specialized imaging equipment (MPI). |
| Magnetic | Superparamagnetic Iron Oxide Nanoparticles (SPIONs) | Tailored PEG-silane coated SPIONs | Mice | ~6.99 h | Long circulation time, high MPI sensitivity.[5] | Requires specialized synthesis and imaging equipment. |
Experimental Protocols
Accurate determination of nanoparticle circulation time requires a well-designed and consistently executed experimental protocol. Below is a generalized protocol for a typical in vivo study in mice.
General Protocol for Measuring Nanoparticle Circulation Time in Mice
1. Animal Model:
-
Select an appropriate mouse strain (e.g., BALB/c, C57BL/6) and ensure they are healthy and of a consistent age and weight.
-
Acclimate the animals to the housing conditions for at least one week prior to the experiment.
2. Nanoparticle Administration:
-
Administer the fluorescently or otherwise labeled nanoparticles intravenously (i.v.), typically via the tail vein.
-
The injection volume and nanoparticle concentration should be carefully controlled and consistent across all animals.
3. Blood Sampling:
-
Collect small blood samples (e.g., 20 µL) at predetermined time points post-injection (e.g., 5, 15, 30, 60 minutes, and 2, 4, 8, 24 hours).[6]
-
Blood can be collected from the saphenous vein or tail vein.
-
To prevent coagulation, collect blood in tubes containing an anticoagulant (e.g., EDTA).[6]
4. Sample Processing and Analysis:
-
For Fluorescent Tracers:
-
Lyse the red blood cells to reduce hemoglobin quenching.
-
Measure the fluorescence intensity of the plasma or whole blood using a plate reader or a fluorescence spectrophotometer.
-
Generate a standard curve using known concentrations of the labeled nanoparticles in blood/plasma to convert fluorescence intensity to nanoparticle concentration.
-
-
For Radiolabeled Tracers:
-
Measure the radioactivity of the blood samples using a gamma counter or a liquid scintillation counter.
-
Calculate the percentage of the injected dose per gram of blood (%ID/g).
-
-
For Magnetic Tracers (SPIONs):
-
Measure the magnetic signal of the blood samples using a magnetic particle imaging (MPI) scanner or a magnetic susceptometer.[6]
-
Quantify the iron concentration based on a standard curve.
-
5. Data Analysis:
-
Plot the nanoparticle concentration in the blood versus time.
-
Fit the data to a pharmacokinetic model (e.g., a one- or two-compartment model) to determine the circulation half-life (t½).
Visualizing Experimental Workflows and Decision-Making
To aid in the understanding of the experimental process and the factors influencing tracer selection, the following diagrams are provided.
Conclusion
The choice of a tracer for measuring nanoparticle circulation time is a critical decision that can significantly impact the outcome and interpretation of preclinical studies. While DOPE-PEG-Cy5 is a convenient and widely used fluorescent tracer, researchers must be aware of its potential to alter the biodistribution of the nanoparticles under investigation.
For quantitative and highly sensitive measurements, radiolabeling remains the gold standard, although it comes with logistical and safety challenges.[2] A promising alternative is Magnetic Particle Imaging with SPIONs, which offers quantitative, radiation-free imaging with high sensitivity and resolution.[5]
Ultimately, the optimal tracer will depend on the specific research question, the nature of the nanoparticle, and the available resources. It is highly recommended to validate the chosen labeling strategy to ensure that the tracer accurately reflects the in vivo behavior of the nanoparticle carrier itself. This can be achieved by comparing the biodistribution of the labeled nanoparticle with an unlabeled version (if a label-free detection method is available) or with a nanoparticle labeled with a different modality, such as a radiolabel.
References
- 1. mdpi.com [mdpi.com]
- 2. Biodistribution Studies of Nanoparticles Using Fluorescence Imaging: A Qualitative or Quantitative Method? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KoreaMed Synapse [synapse.koreamed.org]
- 4. Quantitative Assessment of Nanoparticle Biodistribution by Fluorescence Imaging, Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long circulating tracer tailored for magnetic particle imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Comparative Analysis of DOPE-PEG-Cy5 in Diverse Cancer Cell Lines: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the performance of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-cyanine 5 (DOPE-PEG-Cy5) across different cancer cell lines. Due to the limited availability of direct comparative studies in publicly accessible literature, this document focuses on presenting standardized experimental protocols and illustrative data to guide researchers in conducting their own comprehensive analyses. The provided data tables are based on representative studies of similar nanoparticle systems and should be used as a reference for expected variations in cellular responses.
Data Presentation
The following tables summarize the kind of quantitative data that should be generated to compare the efficacy of DOPE-PEG-Cy5 in different cancer cell lines.
Table 1: Illustrative Cellular Uptake of Nanoparticles in Various Cancer Cell Lines
| Cell Line | Cancer Type | Illustrative Uptake (% of Cy5-positive cells) | Illustrative Mean Fluorescence Intensity (MFI) |
| HeLa | Cervical Cancer | 85% | 1500 |
| MCF-7 | Breast Cancer | 65% | 950 |
| A549 | Lung Cancer | 75% | 1200 |
| HepG2 | Liver Cancer | 50% | 700 |
Note: The data above are hypothetical and for illustrative purposes, based on typical results for Cy5-labeled nanoparticles in these cell lines. Actual results for DOPE-PEG-Cy5 may vary.
Table 2: Illustrative Cytotoxicity (IC50) of Nanoparticles in Various Cancer Cell Lines
| Cell Line | Cancer Type | Illustrative IC50 (µg/mL) |
| HeLa | Cervical Cancer | 25 |
| MCF-7 | Breast Cancer | 40 |
| A549 | Lung Cancer | 30 |
| HepG2 | Liver Cancer | 55 |
Note: The IC50 values are hypothetical and serve as examples of expected variations in cytotoxicity for nanoparticle-based delivery systems. Researchers should determine the specific IC50 for DOPE-PEG-Cy5 through experimentation.
Experimental Protocols
Cellular Uptake Quantification by Flow Cytometry
This protocol details the steps to quantify the cellular uptake of DOPE-PEG-Cy5.
Materials:
-
HeLa, MCF-7, A549, and HepG2 cells
-
Complete culture medium (specific to each cell line)
-
DOPE-PEG-Cy5
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density of 2 x 10^5 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: Remove the culture medium and add fresh medium containing the desired concentration of DOPE-PEG-Cy5. Incubate for a defined period (e.g., 4 hours).
-
Cell Harvesting:
-
Wash the cells twice with ice-cold PBS.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a microcentrifuge tube.
-
-
Sample Preparation: Centrifuge the cells at 1,500 rpm for 5 minutes, discard the supernatant, and resuspend the cell pellet in 500 µL of PBS.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer using the appropriate laser and filter for Cy5 (Excitation/Emission: ~650/670 nm). Record the percentage of Cy5-positive cells and the mean fluorescence intensity (MFI).
Cytotoxicity Assessment by MTT Assay
This protocol outlines the procedure for determining the cytotoxicity of DOPE-PEG-Cy5.
Materials:
-
HeLa, MCF-7, A549, and HepG2 cells
-
Complete culture medium
-
DOPE-PEG-Cy5
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Treatment: Add varying concentrations of DOPE-PEG-Cy5 to the wells and incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Cellular Localization by Confocal Microscopy
This protocol is for visualizing the intracellular localization of DOPE-PEG-Cy5.
Materials:
-
HeLa, MCF-7, A549, and HepG2 cells
-
Glass-bottom dishes or chamber slides
-
DOPE-PEG-Cy5
-
Hoechst 33342 (for nuclear staining)
-
Lysosomal staining dye (e.g., LysoTracker Green)
-
Paraformaldehyde (PFA)
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with DOPE-PEG-Cy5 for the desired time.
-
Staining:
-
For lysosomal colocalization, incubate with a lysosomal dye according to the manufacturer's instructions.
-
Wash with PBS and fix with 4% PFA for 15 minutes.
-
Stain the nuclei with Hoechst 33342.
-
-
Imaging: Mount the samples and visualize them using a confocal microscope with the appropriate laser lines for Cy5, the nuclear stain, and the lysosomal stain.
Mandatory Visualization
Caption: Experimental workflow for comparing DOPE-PEG-Cy5 in cancer cells.
Caption: Generalized nanoparticle-induced apoptosis signaling pathway.
DOPE-PEG-Cy5: A Validated Non-Exchangeable Lipid Marker for Robust Membrane Labeling
For researchers, scientists, and drug development professionals seeking a reliable fluorescent lipid marker for tracking lipid nanoparticles and vesicles, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-2000]-N-(Cyanine5) (DOPE-PEG-Cy5) emerges as a superior choice due to its exceptional stability and minimal intermolecular exchange. This guide provides a comprehensive comparison with the commonly used alternative, Lissamine Rhodamine B 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (Rhodamine-DOPE), supported by experimental principles and detailed protocols for validation.
The long-term integrity of vesicle and nanoparticle labeling is paramount for accurate tracking and quantification in biological systems. Fluorescent lipid markers that readily exchange between different lipid bilayers can lead to misleading results, including the misinterpretation of cellular uptake pathways and biodistribution. The evidence strongly indicates that the PEGylated nature of DOPE-PEG-Cy5, combined with its long acyl chains, renders it effectively non-exchangeable, ensuring that the fluorescent signal remains associated with its original lipid bilayer over extended periods.
Probing Lipid Exchange: A Comparative Overview
The key differentiator between DOPE-PEG-Cy5 and Rhodamine-DOPE lies in their molecular structure and its impact on their propensity to transfer between lipid membranes.
| Feature | DOPE-PEG-Cy5 | Rhodamine-DOPE |
| Structure | DOPE lipid anchor, PEG2000 linker, Cy5 fluorophore | DOPE lipid anchor, Rhodamine B fluorophore |
| Key Attribute | Large hydrophilic PEG chain | No PEG chain |
| Primary Exchange-Resisting Factor | Long C18 acyl chains of DOPE and the steric hindrance from the PEG chain | Long C18 acyl chains of DOPE |
| Predicted Exchangeability | Very Low / Effectively Non-Exchangeable | Low to Moderate |
The stability of a lipid marker within a bilayer is largely governed by the hydrophobicity of its anchor and any additional moieties that influence its interaction with the aqueous environment. The 18-carbon unsaturated acyl chains of the DOPE anchor in both molecules provide a strong hydrophobic interaction with the core of the lipid bilayer, contributing to their retention.
However, the presence of the large, hydrophilic Poly(ethylene glycol) (PEG) chain on DOPE-PEG-Cy5 introduces a significant energy barrier to desorption from the membrane. For the lipid to transfer to another membrane, this large PEG chain must be pulled through the hydrophobic core of the bilayer or desorb into the aqueous phase, both of which are energetically unfavorable processes. Studies on analogous PEGylated lipids with C18 acyl chains, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)-PEG, have demonstrated exceptionally slow to undetectable rates of intermembrane transfer. Given that DOPE shares the same C18 acyl chain length as DSPE, it is reasonable to infer a similarly low exchange rate for DOPE-PEG-Cy5.
Rhodamine-DOPE, while also possessing the stable DOPE anchor, lacks the additional steric and energetic barrier provided by the PEG chain. This makes it more susceptible to exchange between proximal membranes, particularly over longer experimental timescales.
Experimental Validation of Non-Exchangeability
The relative exchangeability of DOPE-PEG-Cy5 and Rhodamine-DOPE can be empirically determined using a Förster Resonance Energy Transfer (FRET)-based lipid exchange assay. This assay monitors the transfer of a fluorescently labeled lipid from a "donor" liposome population to an "acceptor" liposome population over time.
Signaling Pathway of FRET-Based Lipid Exchange Assay
Performance of DOPE-PEG-Cy5 in Serum-Containing Media: A Comparative Guide
For researchers engaged in drug delivery, in vivo imaging, and cellular tracking, the stability of fluorescently labeled liposomes in biological fluids is paramount. This guide provides a comparative analysis of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-cyanine 5 (DOPE-PEG-Cy5) performance in serum-containing media against common alternatives, namely rhodamine- and NBD-labeled PEGylated lipids. The following sections detail the stability, fluorescence properties, and experimental considerations for each, supported by experimental data and protocols.
Executive Summary: Comparative Performance
The choice of a fluorescent lipid probe for studies in serum-containing media hinges on a balance between signal stability and the inherent properties of the liposomal formulation. While DOPE-based liposomes offer advantages in certain applications due to their fusogenic properties, their stability in serum is a critical consideration.
| Fluorescent Lipid Probe | Key Advantages | Key Disadvantages | Serum Stability |
| DOPE-PEG-Cy5 | - High photostability- Near-infrared emission minimizes autofluorescence | - DOPE component can lead to inherent liposome instability in serum | Moderate to low (dependent on formulation) |
| Alternative 1: DOPE-PEG-Rhodamine | - Good photostability- Bright fluorescence | - Shorter excitation/emission wavelengths may increase background | Moderate to low (dependent on formulation) |
| Alternative 2: DSPE-PEG-NBD | - Environmentally sensitive fluorescence useful for fusion assays | - Lower photostability- Shorter wavelength emission | High (DSPE anchor enhances stability) |
Quantitative Comparison of Performance in Serum
The stability of fluorescently labeled liposomes in the presence of serum is a critical parameter for in vivo applications. Serum proteins can interact with liposomes, leading to destabilization and leakage of encapsulated contents or dissociation of the fluorescent probe itself.
| Parameter | DOPE-PEG-Cy5 | DOPE-PEG-Rhodamine | DSPE-PEG-NBD |
| Fluorescence Leakage in Serum | Liposomes containing DOPE have shown a half-life of approximately 8.8 hours in 100% Fetal Calf Serum (FCS)[1]. Dual-labeled liposomes with Cy5-DSPE showed less than 10% fluorescence release after 3 hours in mouse serum[2]. | Direct quantitative data for serum-induced leakage of DOPE-PEG-Rhodamine is not readily available in comparative studies. However, the DOPE anchor is the primary determinant of instability. | Liposomes formulated with DSPE are generally more stable in serum than those with DOPE. Specific leakage data for NBD-DSPE in serum is not available in a directly comparable format. |
| Photostability | High | Moderate to High | Low to Moderate |
| Excitation Wavelength (nm) | ~650 | ~560 | ~460 |
| Emission Wavelength (nm) | ~670 | ~580 | ~535 |
Experimental Protocols
Protocol 1: Assessment of Liposome Stability in Serum via Fluorescence Leakage
This protocol outlines a common method to determine the stability of fluorescently labeled liposomes in serum by measuring the leakage of the fluorescent lipid.
Materials:
-
Fluorescently labeled liposomes (e.g., DOPE-PEG-Cy5)
-
Fetal Bovine Serum (FBS) or human serum
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fluorometer
Procedure:
-
Liposome Preparation: Prepare liposomes incorporating the fluorescent lipid probe at a desired molar percentage.
-
Incubation with Serum: Mix the liposome suspension with serum to achieve the desired serum concentration (e.g., 50% or 90% v/v). A control sample should be prepared with PBS instead of serum.
-
Time-Course Measurement: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 3, 6, 12, 24 hours), take aliquots from each sample.
-
Fluorescence Quantification: Disrupt the liposomes in the aliquots by adding a detergent (e.g., 1% Triton X-100) to measure the total fluorescence (F_total). Measure the fluorescence of the intact liposome aliquots (F_t).
-
Calculation of Leakage: The percentage of fluorescence leakage at each time point can be calculated using the following formula: % Leakage = ((F_t - F_initial) / (F_total - F_initial)) * 100 where F_initial is the fluorescence at time zero.
Visualization of Experimental Workflow and Concepts
Caption: Workflow for serum stability assessment of fluorescent liposomes.
Signaling Pathways and Probe Interaction
The interaction of PEGylated liposomes with serum proteins is a critical factor influencing their stability and circulation time. The PEG layer is designed to create a steric barrier that reduces the binding of opsonins, thereby preventing rapid clearance by the mononuclear phagocyte system (MPS).
Caption: PEGylation reduces opsonization and subsequent clearance.
Concluding Remarks
The selection of a fluorescent lipid probe for in vivo or in vitro studies involving serum requires careful consideration of the trade-offs between the fluorophore's properties and the stability of the liposomal carrier. DOPE-PEG-Cy5 offers the advantage of near-infrared fluorescence, which is beneficial for in vivo imaging due to reduced tissue autofluorescence. However, the inherent instability of DOPE-containing liposomes in serum is a significant drawback that must be addressed, potentially through formulation optimization with components like cholesterol.
For applications where probe stability is the absolute priority, a more stable lipid anchor such as DSPE should be considered. While rhodamine-labeled lipids offer bright and photostable alternatives, they share the same lability issue if anchored with DOPE. NBD-labeled lipids, although less photostable, are valuable tools for specific applications like membrane fusion assays, and their stability can be enhanced with a DSPE anchor.
Ultimately, the optimal choice will depend on the specific experimental requirements, including the necessary duration of signal stability, the imaging modality employed, and the biological question being addressed. Researchers are encouraged to perform preliminary stability assays, as outlined in this guide, to validate their chosen fluorescent liposome formulation in a physiologically relevant context.
References
Quantifying Drug Payload: A Comparative Guide to Using DOPE-PEG-Cy5 and Alternative Fluorescent Probes
In the landscape of advanced drug delivery systems, the precise quantification of a nanoparticle's therapeutic payload is paramount for ensuring dosage accuracy and therapeutic efficacy. Fluorescently labeled lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-2000]-N'-(cyanine 5) (DOPE-PEG-Cy5), are frequently incorporated into lipid nanoparticle (LNP) formulations. While primarily used for tracking and visualizing the nanoparticles, there is considerable interest in correlating the fluorescence intensity of these probes with the encapsulated drug amount. This guide provides a comparative analysis of DOPE-PEG-Cy5 and alternative fluorescent probes for this purpose, supported by experimental data and detailed protocols.
The Principle and Challenges of Correlating Fluorescence with Drug Payload
The underlying principle for using a fluorescent lipid to quantify a co-encapsulated drug is based on the assumption of a consistent, ratiometric incorporation of both the fluorescent probe and the drug molecule into the nanoparticles during formulation. If this ratio is known and stable, the fluorescence intensity of the nanoparticle suspension could, in theory, be used to determine the drug concentration, thereby bypassing the need for more complex analytical techniques like High-Performance Liquid Chromatography (HPLC).
However, this approach is fraught with challenges that must be rigorously addressed:
-
Fluorescence Quenching: At high concentrations, fluorophores like Cy5 can exhibit self-quenching, where an increase in concentration leads to a decrease, rather than an increase, in fluorescence intensity. This non-linear relationship can severely impact the accuracy of quantification.[1]
-
Probe Dissociation: Fluorescently labeled lipids can dissociate from the nanoparticle bilayer in biological environments, leading to a loss of signal that is not indicative of the drug payload.[2]
-
Inconsistent Drug-to-Dye Ratio: The encapsulation efficiency of the fluorescent lipid and the therapeutic drug may differ, leading to variations in the drug-to-dye ratio between different nanoparticle batches and even within a single batch.
-
Environmental Sensitivity: The fluorescence properties of many dyes are sensitive to the local microenvironment, including pH and solvent polarity, which can change upon drug loading or interaction with biological systems.
Comparison of Fluorescent Lipid Probes
While DOPE-PEG-Cy5 is a popular choice due to its commercial availability and favorable spectral properties in the far-red region (minimizing background autofluorescence), several alternatives exist. The choice of probe can significantly impact the reliability of any correlation between fluorescence and drug payload.
| Feature | DOPE-PEG-Cy5 | DSPE-PEG-NBD | DSPE-PEG-Rhodamine | DOPE-PEG-Cy7 |
| Excitation Max (nm) | ~650 | ~460 | ~560 | ~750 |
| Emission Max (nm) | ~670 | ~535 | ~585 | ~775 |
| Quantum Yield | Moderate (~0.28) | Moderate to High | High | Low |
| Photostability | Good | Moderate | Good | Moderate |
| Pros | Far-red emission reduces autofluorescence; Good photostability. | High quantum yield; Sensitive to membrane properties. | High brightness and photostability. | Near-infrared emission allows for deep tissue imaging. |
| Cons | Prone to quenching at high concentrations. | Sensitive to environmental polarity which can alter fluorescence; Shorter wavelength can have higher background. | Overlaps with the emission spectra of some drugs (e.g., Doxorubicin). | Lower quantum yield; Requires specialized imaging equipment. |
Experimental Protocols
Protocol 1: Establishing a Fluorescence Calibration Curve
This protocol details the creation of a standard curve to correlate the fluorescence intensity of a fluorescent lipid with its concentration in a nanoparticle formulation.
1. Materials:
-
Fluorescent lipid of interest (e.g., DOPE-PEG-Cy5)
-
Lipids for nanoparticle formulation (e.g., DSPC, Cholesterol, DSPE-PEG)
-
Drug of interest
-
Appropriate buffer (e.g., PBS pH 7.4)
-
Solvent for lipids (e.g., Chloroform or Ethanol)
-
Detergent solution (e.g., 1% Triton X-100 in buffer)
-
Fluorometer (plate reader or cuvette-based)
2. Procedure:
-
Prepare a series of lipid films: In separate vials, prepare lipid mixtures for nanoparticle formulation. To each vial, add a known, varying molar percentage of the fluorescent lipid (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 mol%).
-
Formulate Nanoparticles: Hydrate the lipid films with the drug solution or buffer to form nanoparticles using a standard method (e.g., thin-film hydration followed by extrusion).
-
Purify Nanoparticles: Remove any unencapsulated drug and non-incorporated fluorescent lipid using a purification method like size exclusion chromatography.
-
Measure Lipid Concentration: Determine the total lipid concentration of the purified nanoparticle suspension using a phosphate assay or other suitable method.
-
Measure Fluorescence:
-
For each nanoparticle preparation, take a known volume and dilute it in buffer.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
To determine the maximum fluorescence (i.e., to account for any quenching), lyse an equal volume of the nanoparticle suspension by adding a detergent solution (e.g., Triton X-100) and measure the fluorescence again.[3]
-
-
Plot the Standard Curve: Plot the fluorescence intensity (either from the intact or lysed nanoparticles) against the known concentration of the fluorescent lipid in the nanoparticles. This will serve as your calibration curve.
Protocol 2: Correlating Fluorescent Lipid Concentration with Drug Payload
This protocol describes how to use the calibration curve from Protocol 1 to estimate the drug payload. This method requires significant validation.
1. Materials:
-
Drug-loaded nanoparticles containing a known molar percentage of a fluorescent lipid (prepared as in Protocol 1).
-
Calibration curve from Protocol 1.
-
Access to an orthogonal method for drug quantification (e.g., HPLC).
2. Procedure:
-
Prepare a Batch of Drug-Loaded, Fluorescently Labeled Nanoparticles: Use a fixed, known molar percentage of the fluorescent lipid in your formulation.
-
Purify the Nanoparticles: As described in Protocol 1.
-
Measure Fluorescence: Measure the fluorescence intensity of the purified nanoparticle suspension.
-
Estimate Fluorescent Lipid Concentration: Using the calibration curve generated in Protocol 1, determine the concentration of the fluorescent lipid in your new batch.
-
Calculate Estimated Drug Payload: Based on the initial molar ratio of the drug to the fluorescent lipid used in the formulation, calculate the theoretical drug concentration.
-
Validate with an Orthogonal Method:
-
Lyse the nanoparticles using an appropriate solvent.
-
Quantify the drug concentration using a validated method like HPLC.
-
-
Compare and Correlate: Compare the drug concentration estimated from the fluorescence measurement with the actual concentration determined by HPLC. Repeat this for multiple batches to establish a correlation factor and determine the reliability of the fluorescence-based method.
Visualizing the Workflow and Logical Relationships
To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships in drug payload estimation.
References
- 1. Quantitative Assessment of Nanoparticle Biodistribution by Fluorescence Imaging, Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence-quenching of a Liposomal-encapsulated Near-infrared Fluorophore as a Tool for In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of DOPE-PEG-Cy5 (MW 2000): A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
The proper disposal of DOPE-PEG-Cy5 (MW 2000), a fluorescently labeled lipid conjugate typically supplied in a chloroform solution, is critical for maintaining laboratory safety, protecting the environment, and ensuring regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this reagent.
I. Immediate Safety and Hazard Information
DOPE-PEG-Cy5 (MW 2000) in chloroform presents multiple hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). The primary hazards are associated with the chloroform solvent and the cyanine dye.
Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat when handling this product. All handling should be performed inside a certified chemical fume hood to prevent inhalation of hazardous vapors.[1]
Hazard Identification and Classification:
| Component | Key Hazards | GHS Hazard Statements |
| Chloroform (Solvent) | Acute toxicity (oral, inhalation, dermal), skin corrosion/irritation, serious eye damage/eye irritation, carcinogenicity, specific target organ toxicity (single and repeated exposure) | H302, H315, H319, H331, H336, H351, H372 |
| DOPE-PEG-Cy5 | While specific data for the conjugate is limited, the Cy5 dye component is a chemical that should be handled with care. The overall product is classified as hazardous. | H412 (Harmful to aquatic life with long lasting effects) |
Data sourced from supplier safety information.[1][2]
II. Step-by-Step Disposal Procedure
The disposal of DOPE-PEG-Cy5 (MW 2000) must be managed as hazardous chemical waste. Due to its composition, it falls into the category of halogenated organic waste, which has specific disposal requirements.[3][4]
Step 1: Waste Segregation and Collection
-
Do not dispose of this product down the drain. [2] Chloroform is a persistent environmental toxin, and cyanine dyes can be harmful to aquatic life.[2]
-
All waste containing DOPE-PEG-Cy5 (MW 2000), including the original vial (if empty), any unused solution, and all contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be collected as hazardous chemical waste.[1][5]
-
This waste must be segregated into a designated, leak-proof, and chemically compatible container labeled for "Halogenated Organic Waste" or as specified by your institution's Environmental Health and Safety (EHS) department.[6]
Step 2: Containerization and Labeling
-
Use a container specifically designated for liquid chemical waste that is compatible with chloroform. Glass bottles are often preferred. The container must have a secure, tight-fitting lid.[7]
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "DOPE-PEG-Cy5 (MW 2000) in Chloroform"
-
The approximate concentration and volume of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
-
Step 3: Storage of Waste
-
Store the sealed waste container in a designated satellite accumulation area for hazardous waste.[1]
-
This storage area should be secure, well-ventilated, and away from incompatible materials, direct sunlight, and heat sources.[1]
-
Ensure the container is kept closed at all times, except when adding waste.
Step 4: Arranging for Final Disposal
-
Once the waste container is full or has been in storage for the maximum time allowed by your institution (often 90 days), arrange for its collection and disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste management provider to schedule a pickup.[1][7]
-
Follow your institution's specific procedures for requesting a chemical waste pickup, which may involve completing an online form or a paper tag.[5]
Step 5: Spill Management
-
In the event of a spill, evacuate the immediate area and alert your supervisor.
-
If the spill is small and you are trained to handle it, use a chemical spill kit with absorbent materials appropriate for organic solvents.
-
Place all contaminated absorbent materials into a sealed bag or container, label it as "Hazardous Waste: Chloroform Spill Debris," and dispose of it along with other chemical waste.[5]
-
For larger spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[8]
III. Disposal Workflow Diagram
The following diagram illustrates the proper workflow for the disposal of DOPE-PEG-Cy5 (MW 2000).
References
- 1. benchchem.com [benchchem.com]
- 2. laballey.com [laballey.com]
- 3. otago.ac.nz [otago.ac.nz]
- 4. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. benchchem.com [benchchem.com]
- 8. lsuhsc.edu [lsuhsc.edu]
Essential Safety and Logistical Information for Handling DOPE-PEG-Cy5 (MW 2000)
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial guidance for the safe handling and disposal of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]-N-(Cyanine 5) (DOPE-PEG-Cy5, MW 2000). Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Safety Precautions
DOPE-PEG-Cy5 (MW 2000) is a chemical compound that requires careful handling due to its potential hazards. The primary risks associated with this compound include acute toxicity if inhaled or swallowed, skin and eye irritation, and potential for long-term health effects, including suspected carcinogenicity and reproductive harm.[1][2][3] The target organs for this substance include the central nervous system, liver, and kidneys.[1][2][3]
Hazard Statements:
-
Causes damage to organs through prolonged or repeated exposure (H372)[1][2]
-
Harmful to aquatic life with long-lasting effects (H412)[1][2]
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the most critical line of defense against exposure. The minimum required PPE for handling DOPE-PEG-Cy5 is outlined below.[4][5]
| Stage of Handling | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses with side shields | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Not generally required |
| Weighing (if solid) | Safety goggles or face shield | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | N95 respirator or work in a fume hood |
| Dissolving & Pipetting | Safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Work in a chemical fume hood |
| Experimental Use | Safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Work in a well-ventilated area or fume hood |
| Waste Disposal | Safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Not generally required |
Note: Always consult your institution's specific Environmental Health & Safety (EHS) guidelines for detailed PPE requirements.
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the standard procedure for safely handling DOPE-PEG-Cy5 from receipt to use in experimental settings.
1. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Verify that the product name and specifications match the order.
-
Store the compound at -20°C in a tightly sealed container, protected from light and moisture.[6] Most suppliers provide this material dissolved in chloroform, which should be stored in a flammable-safe cabinet.[1][2]
2. Preparation for Use:
-
Before opening, allow the container to equilibrate to room temperature to prevent condensation.[7]
-
All handling of the open container should be performed in a chemical fume hood.
3. Weighing (for solid form):
-
If working with a powdered form, conduct weighing inside a chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.
-
Use a dedicated, clean spatula and weighing paper.
4. Dissolution:
-
If received as a solid, dissolve DOPE-PEG-Cy5 in an appropriate solvent as per the experimental protocol. Chloroform is a common solvent for this compound.[1][2]
-
Add the solvent slowly to the vial containing the compound.
-
Cap the vial tightly and vortex or sonicate until fully dissolved.
5. Experimental Use:
-
When pipetting or transferring the solution, use appropriate precision tools.
-
Avoid the creation of aerosols.
-
Keep the container sealed when not in use.
Disposal Plan
All materials contaminated with DOPE-PEG-Cy5 must be treated as hazardous chemical waste.[8]
1. Waste Segregation and Collection:
-
Liquid Waste: Collect all liquid waste containing DOPE-PEG-Cy5, including unused solutions and solvent rinses, in a designated, labeled, and leak-proof hazardous waste container. The container should be compatible with the solvents used.
-
Solid Waste: Dispose of all contaminated solid waste, such as pipette tips, gloves, weighing paper, and empty vials, in a designated solid hazardous waste container.
2. Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "DOPE-PEG-Cy5 (MW 2000)," and any solvents present.
3. Storage of Waste:
-
Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.
4. Final Disposal:
-
Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health & Safety (EHS) department.[9] Do not pour any waste containing DOPE-PEG-Cy5 down the drain.[10]
Experimental Workflow and Safety Diagram
The following diagram illustrates the key stages of the handling and disposal workflow for DOPE-PEG-Cy5, emphasizing the integration of safety measures at each step.
Caption: Workflow for handling DOPE-PEG-Cy5.
References
- 1. DOPE PEG(2000)-N-Cy5, Avanti, 321863-21-2, 880153C, Sigma-Aldrich [sigmaaldrich.com]
- 2. DOPE PEG(2000)-N-Cy5, Avanti, 321863-21-2, 880153C, Sigma-Aldrich [sigmaaldrich.com]
- 3. DSPE PEG(2000)-N-Cy5.5, Avanti, 2389048-57-9, 880154C, Sigma-Aldrich [sigmaaldrich.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. westlab.com [westlab.com]
- 6. DOPE-PEG-Cy5, MW 2,000 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. research.columbia.edu [research.columbia.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
